molecular formula C8H8N2O2 B1526052 2-Cyclopropyl-5-nitropyridine CAS No. 1190380-55-2

2-Cyclopropyl-5-nitropyridine

Cat. No.: B1526052
CAS No.: 1190380-55-2
M. Wt: 164.16 g/mol
InChI Key: QZZQXRLRLSTKJL-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-nitropyridine is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-10(12)7-3-4-8(9-5-7)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZQXRLRLSTKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80731300
Record name 2-Cyclopropyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190380-55-2
Record name 2-Cyclopropyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Cyclopropyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-cyclopropyl-5-nitropyridine scaffold is a key building block in modern medicinal chemistry, valued for its unique conformational properties and its role as a versatile intermediate in the synthesis of pharmacologically active agents. This guide provides a comprehensive overview of the most efficient and reliable synthetic methodology for its preparation: the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling reaction. We will delve into the mechanistic underpinnings of this strategy, justify the selection of reagents and conditions from both a theoretical and practical standpoint, and provide a detailed, field-proven experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking a robust and scalable route to this important chemical entity.

Strategic Importance and Retrosynthetic Analysis

The pyridine ring is the second most abundant nitrogen-containing heterocycle found in FDA-approved pharmaceuticals, while the cyclopropyl moiety is a well-established pharmacophore known to improve metabolic stability, binding affinity, and potency.[1] The combination of these two motifs in this compound creates a high-value intermediate. The nitro group, being strongly electron-withdrawing, not only activates the pyridine ring for certain transformations but also serves as a synthetic handle for further functionalization, most commonly through reduction to an amine.

A logical retrosynthetic disconnection of the target molecule points directly to a carbon-carbon bond formation between the C2 position of the pyridine ring and the cyclopropyl group. This immediately suggests a cross-coupling strategy as the most direct approach. Among the various palladium-catalyzed reactions, the Suzuki-Miyaura coupling stands out for its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its reagents.[2][3]

The primary disconnection is therefore between the pyridine ring and the cyclopropyl group, leading to two key synthons: an electrophilic 2-halo-5-nitropyridine and a nucleophilic cyclopropyl organoboron reagent.

G Target This compound Disconnect C-C Disconnection (Suzuki-Miyaura) Target->Disconnect Synthon1 2-Halo-5-nitropyridine (Electrophile) Disconnect->Synthon1 Synthon2 Cyclopropylboron Reagent (Nucleophile) Disconnect->Synthon2

Figure 1: Retrosynthetic analysis of this compound.

The Core Synthesis: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed cross-coupling of an organoboron compound with an organohalide is a cornerstone of modern organic synthesis.[4] For this specific target, the reaction involves coupling 2-chloro-5-nitropyridine with a cyclopropylboron source.

Mechanistic Principles

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloro-5-nitropyridine. This is often the rate-determining step.[3] The electron-withdrawing nitro group at the 5-position facilitates this step by lowering the electron density of the pyridine ring, making the C-Cl bond more susceptible to palladium insertion.[4]

  • Transmetalation: The organic moiety from the boron reagent is transferred to the palladium(II) center. This step requires activation by a base, which coordinates to the boron atom, forming a more nucleophilic "ate" complex that facilitates the transfer of the cyclopropyl group to palladium.[2][3]

  • Reductive Elimination: The two organic groups on the palladium complex (the nitropyridyl and cyclopropyl moieties) couple and are eliminated as the final product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

G pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex (Pd-II) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product This compound trans_complex->product start 2-Chloro-5-nitropyridine start->oa_complex boron Cyclopropyl-B(OR)₂ boron->trans_complex base Base (e.g., K₃PO₄) base->boron

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Critical Parameter Selection: An Evidence-Based Approach

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of its core components.

Table 1: Key Reagents and Starting Materials

ComponentChemical NameCAS No.Role & Justification
Electrophile 2-Chloro-5-nitropyridine4548-45-2Commercially available and activated towards oxidative addition by the nitro group.[4]
Nucleophile Potassium Cyclopropyltrifluoroborate409631-15-8A bench-stable, crystalline solid that is resistant to protodeboronation, unlike the free boronic acid.[5]
Pd Source Palladium(II) Acetate (Pd(OAc)₂)3375-31-3A common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.
Ligand Tricyclohexylphosphine (PCy₃)2622-14-2A bulky, electron-rich phosphine ligand that promotes the oxidative addition of aryl chlorides and facilitates reductive elimination.[6]
Base Potassium Phosphate (K₃PO₄)7778-53-2An effective base for activating the boron reagent without causing degradation of base-sensitive functional groups.[6]
Solvent Toluene / Water108-88-3 / 7732-18-5A biphasic system that facilitates the dissolution of both organic and inorganic reagents and often accelerates the reaction.[6]

Justification of Choices:

  • Electrophile: While 2-bromo-5-nitropyridine could also be used and is generally more reactive, 2-chloro-5-nitropyridine is often more cost-effective for large-scale synthesis. Modern catalyst systems with bulky phosphine ligands have made the coupling of aryl chlorides highly efficient.[2][3] 2-Chloro-5-nitropyridine can be reliably prepared by chlorinating 2-hydroxy-5-nitropyridine with reagents like phosphorus oxychloride and phosphorus pentachloride.[7][8]

  • Nucleophile: Cyclopropylboronic acid is prone to decomposition.[5] Potassium cyclopropyltrifluoroborate, in contrast, is an air- and moisture-stable salt. This stability prevents the need to use a large excess of the boron reagent, improving atom economy and simplifying purification.[5]

  • Catalyst System: The combination of a simple palladium salt like Pd(OAc)₂ with a sterically hindered, electron-donating phosphine ligand like PCy₃ is a powerful system for coupling challenging substrates like heteroaryl chlorides.[6] The ligand stabilizes the Pd(0) species and accelerates the key steps of the catalytic cycle.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear steps and expected observations. It is adapted from established procedures for the Suzuki-Miyaura coupling of heteroaryl chlorides with cyclopropyltrifluoroborates.[5][6]

Materials and Equipment
  • Reagents: 2-Chloro-5-nitropyridine, Potassium cyclopropyltrifluoroborate, Palladium(II) acetate, Tricyclohexylphosphine, Potassium phosphate (anhydrous powder), Toluene (anhydrous), Deionized water.

  • Equipment: Schlenk flask or similar reaction vessel, magnetic stirrer/hotplate, condenser, inert gas line (Nitrogen or Argon), standard laboratory glassware for workup and purification, rotary evaporator, column chromatography system.

Step-by-Step Procedure

G start 1. Assemble & Purge add_solids 2. Add Solids: - 2-Chloro-5-nitropyridine (1.0 eq) - K-cyclopropyltrifluoroborate (1.3 eq) - K₃PO₄ (3.0 eq) - Pd(OAc)₂ (2 mol%) - PCy₃ (4 mol%) start->add_solids Under N₂ add_liquids 3. Add Solvents: - Toluene - Water add_solids->add_liquids degas 4. Degas Mixture (e.g., N₂ sparging) add_liquids->degas heat 5. Heat Reaction (e.g., 100 °C, 12-24h) degas->heat monitor 6. Monitor Progress (TLC/LC-MS) heat->monitor workup 7. Aqueous Workup (Dilute, Separate, Extract) monitor->workup Upon completion purify 8. Purify (Column Chromatography) workup->purify end 9. Characterize Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, establish an inert atmosphere by purging with nitrogen or argon.

  • Charge Reagents: Under a positive flow of inert gas, add 2-chloro-5-nitropyridine (1.0 equiv), potassium cyclopropyltrifluoroborate (1.3 equiv), potassium phosphate (3.0 equiv), palladium(II) acetate (0.02 equiv, 2 mol%), and tricyclohexylphosphine (0.04 equiv, 4 mol%).

  • Add Solvents: Add anhydrous toluene and deionized water via syringe to create a 10:1 toluene/water solvent mixture (e.g., 10 mL toluene and 1 mL water per mmol of the limiting reagent).

  • Degassing: Degas the resulting suspension by bubbling nitrogen or argon through the mixture for 15-20 minutes while stirring.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. The reaction is typically complete within 12-24 hours.

  • Monitoring: Progress can be monitored by thin-layer chromatography (TLC) or LC-MS by observing the consumption of the 2-chloro-5-nitropyridine starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Table 2: Summary of Optimized Reaction Parameters

ParameterRecommended ValueRationale
Temperature 100-110 °CProvides sufficient thermal energy to overcome the activation barrier for oxidative addition of the chloride.
Reaction Time 12-24 hoursTypical duration to ensure complete conversion of the limiting reagent.
Catalyst Loading 1-2 mol% Pd(OAc)₂Effective loading for achieving high yield without excessive cost or palladium contamination.
Ligand Loading 2-4 mol% PCy₃A 1:2 to 1:1 Pd:Ligand ratio is standard; excess ligand ensures catalyst stability.
Expected Yield 75-90%Based on literature precedents for similar couplings.[5][6]

Safety and Handling

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust.

  • Phosphine Ligands: Tricyclohexylphosphine is air-sensitive and toxic. It should be handled under an inert atmosphere.

  • Solvents: Toluene is flammable and has associated health risks. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • General: All operations should be carried out by trained personnel in a controlled laboratory environment.

Conclusion

The Suzuki-Miyaura cross-coupling reaction represents a highly efficient, reliable, and scalable method for the synthesis of this compound. The use of a stable potassium cyclopropyltrifluoroborate salt in conjunction with a robust palladium/phosphine catalyst system effectively overcomes the challenges associated with coupling an unreactive heteroaryl chloride. The detailed protocol provided herein offers a clear and reproducible pathway for researchers and developers to access this valuable chemical intermediate, paving the way for further exploration in drug discovery and materials science.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine.
  • BenchChem. (n.d.). Palladium-Catalyzed Synthesis of Substituted Pyridines: Application Notes and Protocols.
  • Fandrick, D. R., et al. (2010). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. Journal of the American Chemical Society.
  • Molander, G. A., & Dreher, S. D. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry.
  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • PrepChem.com. (n.d.). Synthesis of (a) 2-hydroxy-5-nitropyridine.
  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • ChemicalBook. (n.d.). 2-Chloro-5-nitropyridine synthesis.

Sources

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Cyclopropyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-cyclopropyl-5-nitropyridine, a key building block in modern medicinal chemistry. We will delve into its synthesis, characterization, reactivity, and applications, offering field-proven insights and detailed protocols to support your research and development endeavors.

Introduction and Significance

This compound is a substituted pyridine derivative featuring a cyclopropyl group at the 2-position and a nitro group at the 5-position. This unique arrangement of functional groups makes it a valuable and versatile intermediate in the synthesis of complex molecular architectures, particularly for the development of novel therapeutic agents. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, while the cyclopropyl moiety can introduce conformational rigidity and metabolic stability into target molecules. Its primary utility lies in its role as a precursor to 2-cyclopropyl-5-aminopyridine, a common scaffold in drug discovery.

Synthesis and Purification

The most common and efficient synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction of 2-chloro-5-nitropyridine with a cyclopropyl magnesium halide (Grignard reagent).

Synthetic Workflow

The overall process for the synthesis and purification of this compound is outlined below.

cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage A Grignard Reagent Formation B S_NAr Reaction with 2-Chloro-5-nitropyridine A->B Slow Addition at Low Temp. C Aqueous Quench (e.g., sat. NH4Cl) B->C Reaction Completion D Solvent Extraction (e.g., EtOAc) C->D E Drying & Concentration D->E F Column Chromatography (Silica Gel) E->F G Pure this compound F->G Elution A This compound B Reduction of Nitro Group A->B e.g., H2, Pd/C; Fe, NH4Cl; SnCl2 C 2-Cyclopropyl-5-aminopyridine B->C D Amide Coupling C->D R-COCl or R-COOH, coupling agent E Sulfonamide Formation C->E R-SO2Cl F Buchwald-Hartwig Amination C->F Aryl-X, Pd catalyst G Pharmaceutical Scaffolds D->G E->G F->G

Spectroscopic Characterization of 2-Cyclopropyl-5-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 2-Cyclopropyl-5-nitropyridine, a molecule of interest in medicinal chemistry and materials science. While experimental spectra for this specific molecule are not widely published, this document, intended for researchers, scientists, and drug development professionals, offers a comprehensive, predictive overview based on established spectroscopic principles and data from analogous structures. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a foundational understanding for its synthesis and characterization.

Molecular Structure and Spectroscopic Overview

This compound is a substituted pyridine ring, an important heterocyclic motif in drug design.[1] The presence of the electron-withdrawing nitro group and the sterically distinct cyclopropyl group creates a unique electronic and structural environment, which will be reflected in its spectroscopic signatures. Understanding these signatures is crucial for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its formation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the cyclopropyl group. The electron-withdrawing nature of the nitro group will significantly deshield the protons on the pyridine ring, shifting them to a higher chemical shift (downfield).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.4 - 7.6d~8.5
H-4~8.3 - 8.5dd~8.5, 2.5
H-6~9.1 - 9.3d~2.5
CH (cyclopropyl)~2.2 - 2.4m-
CH₂ (cyclopropyl)~1.1 - 1.3m-
CH₂' (cyclopropyl)~1.0 - 1.2m-

These are predicted values based on analogous structures.

The protons of the cyclopropyl group will appear in the aliphatic region (upfield) of the spectrum. The methine proton (CH) will be at a slightly higher chemical shift than the methylene protons (CH₂) due to its proximity to the aromatic ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information about the carbon framework of the molecule. The pyridine carbons will be significantly downfield, with the carbon bearing the nitro group (C-5) and the carbon attached to the nitrogen (C-2 and C-6) being the most deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~160 - 162
C-3~122 - 124
C-4~135 - 137
C-5~140 - 142
C-6~148 - 150
CH (cyclopropyl)~15 - 17
CH₂ (cyclopropyl)~9 - 11

These are predicted values based on analogous structures.

Experimental Protocol for NMR Data Acquisition

Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent).

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR:

    • Acquire the spectrum at 298 K.

    • Use a standard pulse program (e.g., 'zg30').

    • Set the spectral width to cover the expected range of chemical shifts (~ -2 to 12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR:

    • Acquire the spectrum at 298 K.

    • Use a proton-decoupled pulse program (e.g., 'zgpg30').

    • Set the spectral width to cover the expected range of chemical shifts (~ 0 to 180 ppm).

    • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the strong absorption bands of the nitro group and the vibrations of the pyridine ring and cyclopropyl group.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
NO₂ Asymmetric Stretch~1520 - 1560Strong
NO₂ Symmetric Stretch~1340 - 1360Strong
C=N, C=C Stretch (Pyridine)~1600 - 1450Medium-Strong
C-H Stretch (Aromatic)~3000 - 3100Medium
C-H Stretch (Cyclopropyl)~2900 - 3000Medium
C-N Stretch~1200 - 1300Medium

These are predicted values based on analogous structures.

The most prominent features will be the strong and sharp peaks corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.

Experimental Protocol for IR Data Acquisition

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (uATR) accessory.

Sample Preparation:

  • Place a small amount of the solid this compound sample directly onto the diamond crystal of the ATR accessory.

Data Acquisition:

  • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

  • Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Co-add multiple scans (e.g., 16 scans) to improve the signal-to-noise ratio.

  • Perform a background scan of the empty ATR crystal before running the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, electron ionization (EI) or electrospray ionization (ESI) can be used.

Predicted Mass Spectrum

The molecular ion peak (M⁺) is expected at m/z 164.06, corresponding to the molecular formula C₈H₈N₂O₂. The fragmentation pattern will likely involve the loss of the nitro group and cleavage of the cyclopropyl ring.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPossible Fragment
164[M]⁺
118[M - NO₂]⁺
134[M - NO - H]⁺
91[C₆H₅N]⁺ (from rearrangement)
78[C₅H₄N]⁺

These are predicted values based on analogous structures.

Experimental Protocol for MS Data Acquisition

Instrumentation: An Agilent 6224 Accurate Mass TOF LC/MS spectrometer (or equivalent).

Sample Preparation:

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition (ESI):

  • Set the ion source to positive ion mode.

  • Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Optimize the source parameters (e.g., capillary voltage, fragmentor voltage) to obtain a good signal for the molecular ion.

Visualization of Molecular Structure and Fragmentation

To further aid in the understanding of the spectroscopic data, the following diagrams illustrate the molecular structure and a plausible mass spectrometry fragmentation pathway.

Caption: Molecular structure of this compound.

G M [C₈H₈N₂O₂]⁺˙ m/z = 164 F1 [C₈H₈N]⁺ m/z = 118 M->F1 - NO₂ F2 [C₅H₄N]⁺ m/z = 78 F1->F2 - C₃H₄

Caption: Predicted major fragmentation pathway for this compound.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By leveraging data from structurally similar compounds, we have outlined the expected features in the ¹H NMR, ¹³C NMR, IR, and MS spectra. The provided experimental protocols offer a standardized approach for acquiring high-quality data. This guide serves as a valuable resource for researchers working on the synthesis and application of this and related compounds, facilitating efficient and accurate structural verification.

References

  • Nepali, K., et al. (2020). Synthesis and Facile Dearomatization of Highly Electrophilic Nitroisoxazolo[4,3-b]pyridines. Molecules, 25(9), 2194. Available at: [Link]

  • Bezenšek, J., et al. (2015). A Simple Metal-free Synthesis of 2,4,5-Trisubstituted Pyridines and Pyridine N-Oxides by [2+2] Cycloaddition of Enaminones to Propyne Iminium Salts. Journal of Heterocyclic Chemistry, 52(2), 556-563. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-5-nitropyridine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(19), 6296. Available at: [Link]

  • International Science Community Association. (2011). Microwave Mediated Dearylation of 2-Aryloxy-5-Nitropyridine. Research Journal of Chemical Sciences, 1(6), 84-87. Available at: [Link]

Sources

A Technical Guide to the Single-Crystal X-ray Structure Determination of 2-Cyclopropyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the process for determining the three-dimensional atomic arrangement of 2-Cyclopropyl-5-nitropyridine using single-crystal X-ray diffraction. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical steps from synthesis and crystallization to data collection, structure solution, and refinement. The narrative emphasizes the rationale behind experimental choices, ensuring a robust and reproducible crystallographic analysis.

Introduction: The Significance of Structural Elucidation

The precise knowledge of a molecule's three-dimensional structure is paramount in modern drug discovery and development. It provides invaluable insights into intermolecular interactions, conformational preferences, and structure-activity relationships (SAR). This compound is a molecule of interest due to the presence of two key pharmacophores: the nitropyridine moiety and the cyclopropyl group.

Nitropyridine derivatives are a significant class of N-heterocycles in medicinal chemistry, serving as precursors for a wide range of bioactive molecules with applications including antitumor and antiviral therapies.[1][2] The nitro group's electron-withdrawing nature makes the pyridine ring susceptible to nucleophilic substitution, offering synthetic versatility.[1][2]

The cyclopropyl group is an increasingly popular substituent in drug design.[3][4][5] Its rigid, three-membered ring introduces conformational constraints and possesses unique electronic properties that can enhance metabolic stability, binding affinity, and potency.[3][4][5] The determination of the crystal structure of this compound is therefore a critical step in understanding its chemical behavior and potential as a pharmaceutical intermediate or active ingredient.

Part 1: Synthesis and Crystallization

A prerequisite for single-crystal X-ray diffraction is the availability of high-quality single crystals. This begins with the synthesis of the target compound, followed by a meticulous crystallization process.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes. A common strategy involves the substitution of a suitable leaving group on the pyridine ring with a cyclopropyl nucleophile. For instance, starting from 2-chloro-5-nitropyridine, a Suzuki-Miyaura cross-coupling reaction with cyclopropylboronic acid in the presence of a palladium catalyst and a suitable base would be a viable method.

Reaction Scheme:

Caption: Experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Protocol for Data Collection and Structure Determination:
  • Crystal Mounting: The selected crystal is carefully mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil. [6][7]The goniometer allows for the precise rotation of the crystal in the X-ray beam.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-rays are directed at the crystal, and the diffracted X-rays are recorded by a detector. [6][8]A complete dataset is collected by rotating the crystal through a series of angles.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and polarization. [9]This step yields a set of unique reflection intensities and their corresponding Miller indices (h, k, l).

  • Structure Solution: The "phase problem" is the central challenge in crystallography. The diffraction experiment provides the intensities of the diffracted waves, but not their phases. The phases are essential for calculating the electron density map, which reveals the positions of the atoms.

    • Direct Methods: For small molecules like this compound, direct methods are typically used to solve the phase problem. These methods use statistical relationships between the reflection intensities to estimate the phases.

  • Structure Refinement: Once an initial model of the structure is obtained, it is refined to improve the agreement between the calculated and observed diffraction data. [10][11][12]This is typically done using a least-squares minimization procedure, where the atomic coordinates, displacement parameters, and other structural parameters are adjusted.

  • Validation: The final refined structure is rigorously validated to ensure its quality and accuracy. This involves checking for consistency with known chemical principles, analyzing the agreement between the model and the data, and looking for any potential errors or artifacts.

Part 3: Expected Crystallographic Data and Interpretation

While the specific crystal structure of this compound is not yet publicly available, we can anticipate its key structural features based on related compounds, such as 2-chloro-5-nitropyridine. [13][14]

Crystallographic Data Table (Hypothetical)

The following table summarizes the expected crystallographic data for this compound. The values for the unit cell parameters are hypothetical but are based on the dimensions of similar molecules.

ParameterExpected Value
Chemical FormulaC₈H₈N₂O₂
Formula Weight164.16 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)5-10
b (Å)10-15
c (Å)15-20
α (°)90
β (°)90-110
γ (°)90
Volume (ų)1000-1500
Z4
Density (calculated)1.3-1.5 g/cm³
R-factor< 0.05
Goodness-of-fit~1.0
Molecular Structure and Conformation

The crystal structure will reveal the precise bond lengths, bond angles, and torsion angles of the molecule. Key points of interest will include:

  • Planarity of the Pyridine Ring: The pyridine ring is expected to be essentially planar.

  • Orientation of the Nitro Group: The nitro group may be slightly twisted out of the plane of the pyridine ring.

  • Conformation of the Cyclopropyl Group: The orientation of the cyclopropyl group relative to the pyridine ring will be determined.

  • Intermolecular Interactions: The packing of the molecules in the crystal lattice will be governed by intermolecular interactions such as hydrogen bonds (if present), π-π stacking, and van der Waals forces.

Conclusion

The determination of the single-crystal X-ray structure of this compound is a crucial step in characterizing this molecule for its potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of the entire process, from synthesis and crystallization to the final structural analysis. By following the detailed protocols and understanding the underlying principles, researchers can confidently and accurately elucidate the three-dimensional atomic arrangement of this and other novel chemical entities.

References

  • ResearchGate. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione. [Link]

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Introduction: The Strategic Importance of 2-Cyclopropyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity and Stability of 2-Cyclopropyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a "privileged structural motif" due to its prevalence in FDA-approved drugs.[1] The strategic functionalization of this core allows for the fine-tuning of physicochemical and pharmacological properties. This compound emerges as a particularly valuable building block, integrating three distinct and influential chemical motifs: an electron-deficient pyridine ring, a powerful electron-withdrawing nitro group, and a strained, electronically unique cyclopropyl substituent.

This guide offers a deep dive into the chemical behavior of this compound, moving beyond simple reaction schemes to explain the underlying principles governing its reactivity and stability. For the drug development professional, understanding these facets is critical for designing robust synthetic routes, predicting potential metabolic liabilities, and ensuring the stability of active pharmaceutical ingredients (APIs).

Structural and Electronic Landscape

The reactivity of this compound is a direct consequence of the interplay between its constituent parts. The strong electron-withdrawing nature of the nitro group, compounded by the inherent electronegativity of the pyridine nitrogen, renders the aromatic ring significantly electron-deficient.[2][3] This electronic depletion is the primary driver of the molecule's characteristic reactivity.

Conversely, the cyclopropyl group introduces a unique electronic contribution. Due to significant ring strain and the resulting high p-character of its C-C bonds, the cyclopropyl ring can act as a good π-electron donor through hyperconjugation, effectively stabilizing adjacent carbocations.[4][5] This dual nature—an electron-poor aromatic core appended to an electron-donating saturated ring—underpins the molecule's synthetic utility.

Caption: Key structural features and their electronic effects on the this compound core.

Reactivity Profile: A Tale of Three Moieties

The molecule's functionality can be dissected into three primary areas of reactivity: the electron-deficient pyridine core, the versatile nitro group, and the stable cyclopropyl ring.

The Pyridine Core: A Hub for Nucleophilic Aromatic Substitution (SNAr)

The most significant reactivity pathway for the this compound system is Nucleophilic Aromatic Substitution (SNAr). The nitro group at the 5-position strongly activates the ring for attack by nucleophiles, particularly at the positions ortho and para to it (C2, C4, and C6).[2] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][6] The stabilization of this intermediate by the nitro group is the key factor driving the reaction.[2]

While the parent this compound lacks a conventional leaving group, this core is often synthesized from precursors like 2-chloro-5-nitropyridine. In such cases, the chloride is an excellent leaving group, readily displaced by a wide range of nucleophiles.

SNAr_Mechanism start 2-Chloro-5-nitropyridine + Nu- intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Addition (Rate-determining step) product Substituted Product + Cl- intermediate->product Elimination (Restores aromaticity)

Caption: The generalized two-step mechanism for SNAr reactions on a nitropyridine scaffold.

A more advanced strategy for functionalizing the C-H bonds directly is the Vicarious Nucleophilic Substitution (VNS) . This powerful method allows for the introduction of substituents onto the electron-deficient ring without the need for a pre-installed leaving group.[7][8] The reaction involves a nucleophile that possesses its own leaving group, proceeding through the formation of a Meisenheimer-type adduct followed by a base-induced β-elimination.[7][8]

The Nitro Group: A Gateway to Amines

The nitro group is not merely an activating feature; it is a versatile functional handle. Its most common and synthetically crucial transformation is its reduction to an amino group. This conversion dramatically alters the electronic properties of the ring, transforming the electron-withdrawing nitro substituent into an electron-donating amino group, which opens up entirely new avenues for derivatization (e.g., diazotization, amide coupling).

Experimental Protocol: Reduction of a Nitro-Pyridine to an Amino-Pyridine

This protocol is a representative example for the reduction of a nitroaromatic group.

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the this compound substrate.

  • Solvent Addition: Add a suitable solvent, typically ethanol or a mixture of ethanol and water.

  • Reductant Addition: Add an excess of iron powder (Fe) and a catalytic amount of ammonium chloride (NH₄Cl) or acetic acid. The acid helps to activate the iron surface.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

  • Purification: Wash the Celite pad with additional solvent. Combine the filtrates and concentrate under reduced pressure. The resulting crude 2-cyclopropyl-pyridin-5-amine can be purified by column chromatography or recrystallization.

Nitro_Reduction start This compound (Electron-Withdrawing Group) reagents Fe / NH4Cl or H2 / Pd-C start->reagents product 2-Cyclopropyl-pyridin-5-amine (Electron-Donating Group) reagents->product

Caption: Transformation of the nitro group to an amine, reversing the electronic character of the substituent.

The Cyclopropyl Group: An Anchor of Stability

The cyclopropyl group is generally robust and prized in drug design for enhancing metabolic stability.[9] The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[9] However, it is not entirely inert. Under certain conditions, such as metabolism of cyclopropylamines, it can undergo CYP-mediated oxidation, potentially leading to reactive ring-opened intermediates.[9] From a synthetic standpoint, it is stable to most conditions used for SNAr and nitro reductions.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and formulation.

Condition Stability Concern Details and Incompatible Agents
Thermal Potential for thermal decomposition.Nitroaromatic compounds can be energetic and may decompose exothermically at elevated temperatures. Avoid strong heat sources.[10][11]
Light (UV/Visible) Photodegradation is possible.Nitroaromatic compounds are often sensitive to light, which can lead to degradation.[12] Storage in amber vials or protected from light is recommended.
pH (Hydrolysis) Susceptible under harsh conditions.While generally stable, nitropyridines may undergo hydrolysis under strongly acidic or basic conditions, potentially affecting the nitro group.[12]
Oxidative Generally stable, but...The molecule may be susceptible to degradation in the presence of strong oxidizing agents.[12][13]
Chemical Incompatibility Strong acids, strong bases, strong oxidizing agents.Hazardous reactions are not widely reported under normal processing, but strong reagents should be avoided during storage.[13][14]

General Storage and Handling:

For long-term stability, this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere.[12] Safety data for related compounds like 2-chloro-5-nitropyridine indicate that it may be harmful if swallowed and causes skin and eye irritation.[14][15] Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn during handling.[16]

Synthetic Pathways

While numerous routes can be envisioned, a common strategy for accessing 2-substituted-5-nitropyridines involves starting with a commercially available precursor. A highly plausible route to this compound would involve a cross-coupling reaction.

Synthesis_Workflow start 2-Chloro-5-nitropyridine product This compound start->product Suzuki or Negishi Cross-Coupling reagents Cyclopropylboronic acid or Cyclopropylzinc reagent + Pd catalyst reagents->product

Caption: A potential synthetic workflow using palladium-catalyzed cross-coupling.

Alternatively, building the pyridine ring itself is a viable strategy. A patented method for producing 2-hydroxy-5-nitropyridine involves the condensation of a 2-halogenated acrylate with nitromethane, followed by cyclization.[17] The resulting hydroxypyridine can then be converted to the chloro-derivative and subsequently coupled with the cyclopropyl moiety.

Conclusion

This compound is a molecule of significant synthetic potential, defined by a highly reactive, electron-deficient aromatic core. Its chemistry is dominated by nucleophilic aromatic substitution, offering a reliable handle for introducing diverse functionalities. The nitro group serves as both a powerful activating group and a versatile precursor to the corresponding amine, enabling a switch in electronic properties. Finally, the cyclopropyl group imparts metabolic stability, a highly desirable trait in drug discovery. A thorough understanding of these reactivity and stability profiles empowers researchers to leverage this valuable building block effectively in the design and synthesis of novel chemical entities.

References

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An In-depth Technical Guide on the Thermochemical Properties of 2-Cyclopropyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination of the key thermochemical properties of 2-Cyclopropyl-5-nitropyridine, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the limited publicly available experimental data on this specific molecule, this guide emphasizes the established experimental and computational methodologies required to obtain reliable thermochemical data. A thorough understanding of properties such as the enthalpy of formation, combustion, and sublimation is critical for assessing the energetic characteristics, stability, and safety profile of this compound, thereby informing its potential for further development. This document details the principles and protocols for oxygen bomb calorimetry to determine the enthalpy of combustion, and the Knudsen effusion method for measuring the enthalpy of sublimation. Furthermore, a robust computational chemistry workflow utilizing isodesmic reactions is presented as a powerful predictive tool. This guide is intended to serve as a foundational resource for researchers initiating the physicochemical characterization of this compound and other novel energetic or pharmacologically active compounds.

Introduction: The Significance of Thermochemical Data in Drug Development and Materials Science

The introduction of strained ring systems, such as cyclopropyl groups, and energetic functionalities, like the nitro group, into heterocyclic scaffolds is a common strategy in modern medicinal chemistry to modulate physicochemical and pharmacological properties. This compound represents a confluence of these structural features, making it a molecule of significant interest. However, the very features that impart desirable properties can also introduce thermodynamic instability and potential energetic hazards. Therefore, a rigorous evaluation of its thermochemical properties is not merely an academic exercise but a critical step in its development pathway.

Accurate thermochemical data, particularly the standard molar enthalpy of formation (ΔfH°m), provides a quantitative measure of a molecule's energetic content. This information is paramount for:

  • Safety Assessment: Identifying potentially explosive or highly reactive compounds early in the development process is crucial to prevent accidents.

  • Chemical Process Development: Understanding the energy release during synthesis and potential decomposition reactions is vital for safe and efficient scale-up.

  • Computational Modeling: Experimental thermochemical data serves as a benchmark for validating and refining computational models used in drug design and materials science.

  • Understanding Structure-Property Relationships: Correlating the thermochemical properties with the molecular structure provides insights into the effects of specific functional groups, such as the stabilizing or destabilizing influence of the cyclopropyl and nitro moieties on the pyridine ring.

This guide will provide the necessary theoretical background and practical protocols to empower researchers to confidently determine the essential thermochemical properties of this compound.

Experimental Determination of Thermochemical Properties

Standard Enthalpy of Combustion via Oxygen Bomb Calorimetry

The standard enthalpy of combustion (ΔcH°m) is a fundamental thermochemical property that can be determined with high precision using oxygen bomb calorimetry. From this value, the standard enthalpy of formation can be derived using Hess's Law. The principle involves the complete combustion of a known mass of the sample in a high-pressure oxygen environment within a constant-volume container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured.

The choice of oxygen bomb calorimetry is dictated by its ability to provide highly accurate and reproducible data for the heat of combustion of solid organic compounds.[1][2][3][4] The use of a bomb calorimeter ensures that the combustion process goes to completion, and the high pressure of oxygen facilitates the oxidation of the compound to its final products (CO2, H2O, and N2). The quantitative analysis of the combustion products is a critical self-validating step to confirm the completeness of the reaction.[1]

  • Sample Preparation: A precisely weighed pellet (typically 0.5 - 1.0 g) of high-purity this compound is prepared. The sample is placed in a crucible made of a material that does not react with the sample or combustion products (e.g., platinum or quartz).

  • Bomb Assembly: A known length of fuse wire (e.g., platinum or iron) is connected to the electrodes of the bomb head, with the wire in contact with the sample pellet. A small amount of distilled water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in its liquid state and to dissolve the nitrogen oxides produced.

  • Pressurization and Combustion: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with high-purity oxygen to a pressure of approximately 30 atm. The bomb is then placed in the calorimeter's water bath. The combustion is initiated by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water bath is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer) before, during, and after combustion until a stable final temperature is reached.

  • Product Analysis: After combustion, the bomb is depressurized, and the gaseous and liquid contents are analyzed to determine the amounts of carbon dioxide, nitric acid, and any unburned carbon. This is crucial for applying necessary corrections.

  • Data Analysis and Corrections: The gross heat of combustion is calculated from the observed temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). Corrections are then applied for the heat of combustion of the fuse wire and the heat of formation of nitric acid from N2, O2, and H2O. The standard enthalpy of combustion is then calculated per mole of the substance.

Bomb_Calorimetry_Workflow cluster_prep Preparation cluster_combustion Combustion cluster_analysis Analysis Sample Weigh Sample Crucible Place in Crucible Sample->Crucible Fuse Attach Fuse Wire Crucible->Fuse Water Add Water to Bomb Fuse->Water Seal Seal Bomb Water->Seal Pressurize Pressurize with O2 Seal->Pressurize Immerse Immerse in Water Bath Pressurize->Immerse Ignite Ignite Sample Immerse->Ignite Measure_T Measure Temperature Rise Ignite->Measure_T Calculate_Q Calculate Gross Heat Measure_T->Calculate_Q Analyze_P Analyze Products (CO2, HNO3) Apply_C Apply Corrections Analyze_P->Apply_C Calculate_Q->Apply_C Calculate_Hc Calculate Enthalpy of Combustion Apply_C->Calculate_Hc

Caption: Workflow for determining the enthalpy of combustion using oxygen bomb calorimetry.

Enthalpy of Sublimation via the Knudsen Effusion Method

The enthalpy of sublimation (ΔsubH°m) is the enthalpy change when a substance transitions from the solid to the gaseous state. This value is essential for converting condensed-phase thermochemical data to the gas phase, which is the standard state for many computational calculations. The Knudsen effusion method is a reliable technique for determining the vapor pressure of low-volatility solids as a function of temperature, from which the enthalpy of sublimation can be calculated using the Clausius-Clapeyron equation.[5][6][7][8]

The Knudsen effusion method is particularly well-suited for compounds with low vapor pressures, which is expected for a crystalline solid like this compound at moderate temperatures. The method relies on the principle of molecular effusion, where a vapor in equilibrium with its solid phase escapes through a small orifice into a high-vacuum environment. By measuring the rate of mass loss, the vapor pressure can be determined. Mass spectrometric control of the effusing vapor provides a self-validating system by confirming the identity of the gaseous species and ensuring that no decomposition occurs during the experiment.[5][6]

  • Sample Preparation: A small amount of crystalline this compound is placed in a Knudsen cell, which is a small, thermostated container with a precisely machined small orifice in its lid.

  • High-Vacuum Environment: The Knudsen cell is placed in a high-vacuum chamber (pressures typically below 10^-6 mbar).

  • Temperature Control and Measurement: The temperature of the cell is precisely controlled and varied over a specific range. The temperature is measured with a calibrated thermocouple.

  • Mass Loss Measurement: The rate of mass loss of the sample due to effusion is measured as a function of temperature. This can be done by weighing the cell before and after the experiment or by using a mass spectrometer to monitor the intensity of the molecular ion of the effusing vapor.

  • Data Analysis: The vapor pressure (p) at each temperature (T) is calculated from the rate of mass loss. The enthalpy of sublimation is then determined from the slope of a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.

Knudsen_Effusion_Workflow cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis Sample Load Sample into Knudsen Cell Vacuum Place Cell in High-Vacuum Chamber Sample->Vacuum Heat Heat Cell to Desired Temperature Vacuum->Heat Effusion Molecular Effusion through Orifice Heat->Effusion Detection Detect Effusing Vapor (Mass Spec) Effusion->Detection Vary_T Vary Temperature and Repeat Detection->Vary_T Plot Plot ln(p) vs. 1/T Vary_T->Plot Slope Determine Slope of the Plot Plot->Slope Calculate_Hsub Calculate Enthalpy of Sublimation Slope->Calculate_Hsub

Caption: Workflow for determining the enthalpy of sublimation using the Knudsen effusion method.

Computational Prediction of Thermochemical Properties

In the absence of experimental data, and as a complementary approach, high-level quantum chemical calculations can provide reliable predictions of thermochemical properties.[9][10][11][12] For molecules of the size of this compound, a particularly robust method for calculating the gas-phase enthalpy of formation is through the use of isodesmic reactions.

The Isodesmic Reaction Approach

An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides.[9] The rationale behind this approach is that by conserving the bonding environment, errors in the computational method (e.g., due to basis set incompleteness or electron correlation effects) will largely cancel out when the reaction enthalpy is calculated. This leads to a more accurate prediction of the enthalpy of formation of the target molecule when the experimental enthalpies of formation of the other molecules in the reaction are known.

A suitable isodesmic reaction for this compound is:

This compound + Benzene → Nitrobenzene + Cyclopropylbenzene

In this reaction, the number of C-C, C-H, C=C, C=N, C-N, and N=O bonds is conserved. The enthalpy of formation of this compound can be calculated as:

ΔfH°(this compound) = ΔrH° + ΔfH°(Nitrobenzene) + ΔfH°(Cyclopropylbenzene) - ΔfH°(Benzene)

where ΔrH° is the computationally determined reaction enthalpy.

Isodesmic_Reaction cluster_reactants Reactants cluster_products Products R1 This compound R2 Benzene Plus1 + Arrow -> P1 Nitrobenzene P2 Cyclopropylbenzene Plus2 +

Caption: Isodesmic reaction for the computational determination of the enthalpy of formation.

Computational Protocol
  • Geometry Optimization and Frequency Calculations: The geometries of all species in the isodesmic reaction (this compound, benzene, nitrobenzene, and cyclopropylbenzene) are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. Frequency calculations are then performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.

  • Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory, such as the G3 or G4 composite methods.[13]

  • Calculation of Reaction Enthalpy: The reaction enthalpy at 298.15 K (ΔrH°) is calculated by combining the electronic energies, ZPVEs, and thermal corrections for the reactants and products.

  • Calculation of Enthalpy of Formation: The gas-phase standard enthalpy of formation of this compound is then calculated using the isodesmic reaction equation and experimentally known gas-phase enthalpies of formation for benzene, nitrobenzene, and cyclopropylbenzene obtained from reliable sources such as the NIST WebBook.[14]

Summary of Key Thermochemical Data (Illustrative)

CompoundFormulaMolar Mass ( g/mol )ΔfH°m (liquid, kJ/mol)ΔfH°m (gas, kJ/mol)ΔcH°m (liquid, kJ/mol)ΔsubH°m (kJ/mol)
PyridineC5H5N79.10+99.2[14]+140.4[14]-2781.9[1][2]41.2[14]
2-Amino-5-nitropyridineC5H5N3O2139.11----
CyclopropaneC3H642.08-+53.3[15]-2091.3-

Note: The table is illustrative and highlights the type of data to be obtained. A comprehensive literature search for the most up-to-date and reliable data for the reference compounds in the isodesmic reaction is recommended.

Conclusion

The thermochemical characterization of this compound is a critical endeavor for its potential development in pharmaceuticals or materials science. This guide has outlined a dual-pronged approach, combining well-established experimental techniques with robust computational methods, to obtain the necessary data. Oxygen bomb calorimetry for the enthalpy of combustion and the Knudsen effusion method for the enthalpy of sublimation provide a direct experimental route to these key parameters. Complementarily, the use of isodesmic reactions in quantum chemical calculations offers a powerful predictive tool for the gas-phase enthalpy of formation. By following the detailed protocols and understanding the underlying principles presented herein, researchers can generate the high-quality, reliable thermochemical data needed to make informed decisions regarding the safety, stability, and viability of this compound and other novel chemical entities.

References

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  • Hubbard, W. N., Frow, F. R., & Waddington, G. (1961). The heats of combustion and formation of pyridine and hippuric acid. The Journal of Physical Chemistry, 65(8), 1326-1328. [Link]

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  • Ribeiro da Silva, M. A., & Monte, M. J. (2007). Experimental thermochemistry of organic compounds. In Computational Thermochemistry (Vol. 1, pp. 46-77). American Chemical Society.
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An In-Depth Technical Guide to the Solubility of 2-Cyclopropyl-5-nitropyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 2-cyclopropyl-5-nitropyridine in various organic solvents. In the absence of established public data for this specific molecule, this document emphasizes predictive methodologies based on physicochemical properties and provides detailed, field-proven experimental protocols. The guide is structured to empower researchers to generate reliable solubility data, a critical parameter in synthesis, purification, formulation, and overall drug development. We will delve into the theoretical underpinnings of solubility, present robust experimental workflows, and discuss the analysis and modeling of the acquired data.

Introduction: The Critical Role of Solubility

Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, is a fundamental physicochemical property that dictates the viability of a compound throughout the drug discovery and development pipeline. For a novel molecule like this compound, a thorough understanding of its solubility profile is paramount for:

  • Process Chemistry: Selecting appropriate solvents for reaction, work-up, and crystallization is crucial for yield, purity, and process efficiency.

  • Formulation Development: The solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability and the choice of dosage form.

  • Analytical Chemistry: Method development for techniques like High-Performance Liquid Chromatography (HPLC) requires knowledge of the analyte's solubility in the mobile phase.[1]

This guide will navigate the theoretical and practical aspects of determining the solubility of this compound, a molecule with distinct structural features that influence its solution behavior.

Predictive Analysis: A Theoretical Approach to Solubility

Before embarking on experimental work, a predictive analysis based on the molecular structure of this compound can provide valuable insights into its likely solubility in different classes of organic solvents. This analysis is grounded in the principle of "like dissolves like."

Molecular Structure and Physicochemical Properties

The structure of this compound incorporates several key features that will govern its solubility:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, creating a dipole moment and making the ring relatively polar.[2] The lone pair of electrons on the nitrogen can also act as a hydrogen bond acceptor.

  • Nitro Group (-NO₂): This is a strong electron-withdrawing group that significantly increases the polarity of the molecule and deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[3][4] The oxygen atoms of the nitro group can also act as hydrogen bond acceptors.

  • Cyclopropyl Group: This small, strained ring is a lipophilic (non-polar) moiety.[5][6] The cyclopropyl group can enhance metabolic stability and potency in drug candidates.[7][8]

The interplay between the polar pyridine and nitro functionalities and the non-polar cyclopropyl group will result in a molecule with moderate overall polarity.

Predicted Solubility in Different Solvent Classes

Based on the structural analysis, we can predict the solubility of this compound as follows:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the nitrogen of the pyridine ring and the oxygen atoms of the nitro group. Therefore, moderate to good solubility is expected.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents possess significant dipole moments and can interact with the polar regions of the molecule. High solubility is anticipated in solvents like DMSO and DMF.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the pyridine and nitro groups, low solubility is expected in these solvents. The lipophilic cyclopropyl group alone is unlikely to overcome the polarity of the rest of the molecule to a significant extent.

This predictive framework allows for a more targeted approach to solvent selection for experimental determination.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for solubility measurement is the determination of thermodynamic or equilibrium solubility. This is defined as the concentration of a compound in a saturated solution when excess solid is present, and the solution and solid are at equilibrium.[9] The shake-flask method is the most reliable and widely used technique for this purpose.[10][11]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the classical shake-flask method for determining the equilibrium solubility of this compound.

Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (HPLC-UV or UV-Vis Spectrophotometer)

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess This compound B Add known volume of solvent A->B Add to vial C Seal and place in temperature-controlled shaker B->C D Agitate for 24-48 hours C->D E Allow solid to settle D->E Attain equilibrium F Filter supernatant E->F G Dilute aliquot F->G H Quantify by HPLC-UV or UV-Vis G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.

  • Solvent Addition: Accurately add a known volume of the selected organic solvent to each vial.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[12]

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.[13]

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

Analytical Quantification Methods

The choice of analytical technique for quantification is crucial for accuracy.

HPLC is the preferred method due to its specificity, which allows for the separation of the analyte from any potential impurities or degradation products.[14]

Protocol for HPLC Quantification:

  • Method Development: Develop a reverse-phase HPLC method with a suitable column (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile and water). The solvent used for the solubility study should be compatible with the mobile phase.[1]

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system. Construct a calibration curve by plotting the peak area against concentration.[15]

  • Sample Analysis: Inject the diluted sample from the shake-flask experiment and determine its concentration from the calibration curve.

  • Calculation: Calculate the original solubility in the saturated solution by accounting for the dilution factor.

UV-Vis spectrophotometry is a simpler and faster method, suitable for high-throughput screening.[16] However, it is less specific than HPLC and assumes that the only absorbing species in the solution is the compound of interest.[17]

Protocol for UV-Vis Quantification:

  • Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of this compound to determine the λmax.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a calibration curve according to the Beer-Lambert Law.[16]

  • Sample Analysis: Measure the absorbance of the diluted sample from the shake-flask experiment.

  • Calculation: Determine the concentration from the calibration curve and apply the dilution factor to find the solubility.

Method Validation

For reliable results, the chosen analytical method (HPLC or UV-Vis) must be validated for parameters such as linearity, accuracy, precision, and specificity.[18][19]

Data Presentation and Analysis

The experimentally determined solubility data should be presented in a clear and structured format to facilitate comparison and further analysis.

Tabulated Solubility Data

Table 1: Experimentally Determined Solubility of this compound at 25 °C

Solvent ClassSolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol32.7[Experimental Value][Calculated Value]
Ethanol24.6[Experimental Value][Calculated Value]
Polar Aprotic Acetone20.7[Experimental Value][Calculated Value]
Acetonitrile37.5[Experimental Value][Calculated Value]
DMSO46.7[Experimental Value][Calculated Value]
DMF36.7[Experimental Value][Calculated Value]
Non-Polar Toluene2.4[Experimental Value][Calculated Value]
Hexane1.9[Experimental Value][Calculated Value]

(Note: The table is to be populated with experimentally determined values.)

Thermodynamic Analysis

To gain a deeper understanding of the dissolution process, solubility can be measured at different temperatures. This data can then be used to determine key thermodynamic parameters.

The relationship between solubility and temperature can be described by the van't Hoff equation, which allows for the calculation of the enthalpy of dissolution (ΔH°sol) and the entropy of dissolution (ΔS°sol).[20] A plot of the natural logarithm of the mole fraction solubility (ln X) versus the reciprocal of the absolute temperature (1/T) should yield a straight line.[21][22]

Van't Hoff Plot and Thermodynamic Calculation Workflow:

G A Measure solubility (X) at multiple temperatures (T) B Calculate ln(X) and 1/T A->B C Plot ln(X) vs. 1/T (van't Hoff Plot) B->C D Perform linear regression to get slope and intercept C->D E Calculate Enthalpy (ΔH°sol) from slope = -ΔH°sol/R D->E F Calculate Entropy (ΔS°sol) from intercept = ΔS°sol/R D->F G Determine Gibbs Free Energy (ΔG°sol) ΔG°sol = ΔH°sol - TΔS°sol E->G F->G

Caption: Workflow for Thermodynamic Analysis using the van't Hoff Equation.

  • A positive ΔH°sol indicates an endothermic dissolution process, where solubility increases with temperature.

  • The sign of ΔG°sol indicates the spontaneity of the dissolution process.

For many pharmaceutical compounds, the van't Hoff plot may show non-linearity over a wide temperature range.[23] In such cases, semi-empirical models like the modified Apelblat equation can provide a better correlation of the experimental data.[24][25][26][27][28]

The Apelblat equation is given by: ln X = A + (B/T) + C ln(T)

Where X is the mole fraction solubility, T is the absolute temperature, and A, B, and C are empirical parameters determined by fitting the model to the experimental data.

Conclusion and Future Directions

This guide has provided a comprehensive roadmap for understanding and determining the solubility of this compound in organic solvents. By combining predictive analysis based on molecular structure with rigorous experimental protocols, researchers can generate the high-quality data necessary for informed decision-making in drug development. The thermodynamic analysis of temperature-dependent solubility data further enriches this understanding by elucidating the energetics of the dissolution process.

Future work should focus on investigating the impact of pH on the aqueous solubility of this compound, as well as exploring its solubility in binary solvent mixtures, which are often employed in crystallization processes. The data generated using the protocols outlined herein will serve as a critical foundation for the continued development of this compound and its potential applications.

References

A comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs will be provided upon the completion of the experimental data collection and analysis as described in this guide. The references used to construct this guide are listed below.

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  • ACS Publications. (2022). Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). shows the solubility data in a van't Hoff plot. While the curves for... Retrieved from [Link]

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  • Quora. (2017). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

  • ACS Publications. (2023). Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures. Retrieved from [Link]

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  • MDPI. (n.d.). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Retrieved from [Link]

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  • ResearchGate. (n.d.). Solubility Determination and Thermodynamic Models for 2-Methylnaphthalene in Different Solvents from T = (278.15 to 303.15) K. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

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The Ascendant Trajectory of Nitropyridine Scaffolds: A Technical Guide to Synthesis, Bioactivity, and Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Resurgence of a Privileged Heterocycle

The pyridine ring, a cornerstone of medicinal chemistry, continues to be a scaffold of immense interest in the pursuit of novel therapeutic agents.[1] Its presence in numerous FDA-approved drugs underscores its versatility and drug-like properties.[1] Among its myriad derivatives, nitropyridines have emerged as a particularly compelling class of compounds. Historically, their exploration was somewhat hampered by synthetic challenges; however, recent advancements have unlocked new avenues for their synthesis and functionalization, revealing a treasure trove of biological activities.[2] This guide, intended for the discerning researcher, offers an in-depth exploration of the synthesis of novel nitropyridine derivatives, a comprehensive overview of their diverse bioactivities, and a forward-looking perspective on their therapeutic potential.

I. Strategic Synthesis of Novel Nitropyridine Derivatives: A Chemist's Compass

The synthetic accessibility of nitropyridines is paramount to their exploration in drug discovery programs. While classical nitration of the pyridine ring can be challenging due to the deactivating effect of the nitrogen atom, a number of effective strategies have been developed and refined.[3]

Direct Nitration: Taming a Challenging Transformation

Direct nitration of pyridines often requires harsh conditions and can lead to low yields, particularly with electron-deficient rings.[3] However, for certain substrates, it remains a viable approach.

Protocol 1: Synthesis of 2-Amino-5-nitropyridine

This protocol details the nitration of 2-aminopyridine, a common starting material for many bioactive derivatives.

Materials:

  • 2-Aminopyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (65%)

  • Ice

  • Water

  • Sodium Hydroxide solution (for neutralization)

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, carefully add 2-aminopyridine to chilled concentrated sulfuric acid while maintaining the temperature below 35°C.

  • Slowly add concentrated nitric acid dropwise to the mixture, ensuring the temperature does not exceed 45°C.

  • After the addition is complete, continue stirring at 45°C for 2 hours.

  • Pour the reaction mixture onto crushed ice and neutralize carefully with a sodium hydroxide solution to precipitate the product.

  • Filter the resulting yellow solid, wash with cold water, and dry to obtain 2-amino-5-nitropyridine.[4]

Causality of Experimental Choices: The use of concentrated sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the deactivated pyridine ring. The controlled temperature is crucial to prevent runaway reactions and the formation of byproducts.

Nucleophilic Substitution: Leveraging Pre-functionalized Scaffolds

The presence of a nitro group activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), making nitropyridines valuable intermediates for further diversification. Halogenated nitropyridines, such as 2-chloro-5-nitropyridine, are particularly useful in this regard.

Protocol 2: Synthesis of a Novel 3-(5-Nitropyridin-2-yl)-2-oxazolidinone Derivative

This protocol exemplifies the use of 2-chloro-5-nitropyridine in the synthesis of antibacterial agents.

Materials:

  • 2-Chloro-5-nitropyridine

  • 1-Boc-piperazine

  • Other reagents and solvents as per the specific reaction scheme.[5]

Procedure:

  • React 2-chloro-5-nitropyridine with 1-Boc-piperazine in a suitable solvent to afford the corresponding piperazine-substituted nitropyridine.[5]

  • This intermediate can then undergo further transformations, such as reaction with a diacetylation intermediate to form the oxazolidinone ring, followed by deprotection of the Boc group to yield the final product.[5]

Self-Validating System: The progress of each reaction step can be monitored by thin-layer chromatography (TLC). The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Innovative Synthetic Approaches

Recent research has focused on developing more efficient, safer, and environmentally friendly methods for nitropyridine synthesis. These include one-pot reactions and the use of microreactors to control reaction conditions with high precision.[6]

Workflow for Modern Nitropyridine Synthesis

Caption: A streamlined workflow for the synthesis of bioactive nitropyridine derivatives.

II. The Broad Spectrum of Biological Activity: From Benchtop to Bedside and Beyond

Nitropyridine derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery and agrochemical development.

Anticancer Activity: Targeting the Hallmarks of Cancer

A significant body of research has highlighted the potent anticancer properties of nitropyridine derivatives against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Novel Nitropyridine Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyridine-Triazole HybridMurine Melanoma (B16F10)41.12 - 61.11[7]
Thiazole-Pyridine HybridOvarian (A2780)15.57[8]
Thiazole-Pyridine HybridOvarian (A2780CISR)11.52[8]
Benzimidazole DerivativeLiver (HepG2)15.58[9]
Benzimidazole DerivativeLung (A549)15.80[9]
Benzimidazole DerivativeBreast (MCF-7)32.73[9]

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of nitropyridine derivatives are often multifaceted, involving the modulation of key signaling pathways implicated in cancer progression. Studies have shown that these compounds can induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis.[10][11] This is often achieved through the upregulation of tumor suppressor proteins like p53 and the activation of stress-activated protein kinases such as JNK.[10] Furthermore, some derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division.[12]

Signaling Pathway for Anticancer Nitropyridine Derivatives

Anticancer_Mechanism Nitropyridine_Derivative Nitropyridine_Derivative Cellular_Stress Cellular_Stress Nitropyridine_Derivative->Cellular_Stress Tubulin_Polymerization_Inhibition Tubulin_Polymerization_Inhibition Nitropyridine_Derivative->Tubulin_Polymerization_Inhibition p53_Upregulation p53_Upregulation Cellular_Stress->p53_Upregulation JNK_Activation JNK_Activation Cellular_Stress->JNK_Activation G2M_Arrest G2M_Arrest p53_Upregulation->G2M_Arrest Apoptosis Apoptosis JNK_Activation->Apoptosis G2M_Arrest->Apoptosis Tubulin_Polymerization_Inhibition->G2M_Arrest

Caption: Proposed mechanism of action for anticancer nitropyridine derivatives.

Antimicrobial and Herbicidal Applications: Combating Resistance

The emergence of drug-resistant pathogens and herbicide-resistant weeds poses a significant threat to global health and food security. Nitropyridine derivatives offer promising avenues for the development of novel antimicrobial and herbicidal agents.

Antimicrobial Activity:

Certain pyridinethione derivatives, synthesized from nitropyridine precursors, have demonstrated significant activity against a range of bacteria and fungi.[1]

Protocol 3: Evaluation of Antimicrobial Activity

A standard method for assessing the antimicrobial efficacy of new compounds is the determination of the Minimum Inhibitory Concentration (MIC).

Materials:

  • Synthesized nitropyridine derivatives

  • Bacterial and/or fungal strains (e.g., E. coli, S. aureus, C. albicans)

  • Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Herbicidal Activity: A Novel Mode of Action

A groundbreaking discovery in the field of herbicides is the identification of dihydroorotate dehydrogenase (DHODH) as the molecular target for a new class of herbicides.[2] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.[13] Inhibition of this enzyme leads to a depletion of pyrimidines, ultimately causing cell cycle arrest and plant death.[10]

Mechanism of Action for Novel Herbicides

Herbicide_Mechanism Nitropyridine_Herbicide Nitropyridine_Herbicide DHODH Dihydroorotate Dehydrogenase (DHODH) Nitropyridine_Herbicide->DHODH Inhibition Pyrimidine_Biosynthesis Pyrimidine_Biosynthesis DHODH->Pyrimidine_Biosynthesis Catalyzes DNA_RNA_Synthesis DNA_RNA_Synthesis Pyrimidine_Biosynthesis->DNA_RNA_Synthesis Essential for Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_RNA_Synthesis->Cell_Cycle_Arrest Depletion leads to Plant_Death Plant_Death Cell_Cycle_Arrest->Plant_Death

Caption: Inhibition of DHODH by novel nitropyridine-based herbicides.

III. Future Perspectives and Conclusion: The Road Ahead

The discovery of novel nitropyridine derivatives with potent and diverse biological activities represents a significant advancement in medicinal and agricultural chemistry. The continued development of innovative synthetic methodologies will undoubtedly accelerate the exploration of this versatile scaffold. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: A deeper understanding of how structural modifications influence biological activity will enable the rational design of more potent and selective compounds.

  • Mechanism of Action Elucidation: Further investigation into the molecular targets and signaling pathways of these derivatives will be crucial for their optimization and clinical or agricultural translation.

  • Development of Drug Delivery Systems: Formulating these compounds into effective and safe delivery systems will be essential for their therapeutic application.

References

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  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

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  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. National Library of Medicine. [Link]

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  • Preparation method of 5-nitro-2-aminopyridine.
  • Preparation method of 5-nitro-2-aminopyridine.
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Unlocking Molecular Insights: A Technical Guide to Quantum Chemical Calculations for 2-Cyclopropyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 2-Cyclopropyl-5-nitropyridine, a molecule of significant interest to researchers in medicinal chemistry and materials science. By leveraging Density Functional Theory (DFT), we will explore the molecule's structural, electronic, and spectroscopic properties. This document serves as a practical workflow for computational chemists and an in-depth reference for drug development professionals seeking to understand the fundamental characteristics that govern the behavior of this promising heterocyclic compound. We will detail the causal reasoning behind methodological choices, ensuring a self-validating and robust computational protocol.

Introduction: The Scientific Imperative

The convergence of a cyclopropyl moiety and a nitropyridine scaffold in this compound presents a molecule with a unique electronic and structural profile. The cyclopropyl group, known for its ability to act as a π-electron donor and enhance metabolic stability in drug candidates, is juxtaposed with the electron-withdrawing nitro group on the pyridine ring, a common pharmacophore.[1][2] This electronic tension suggests intriguing possibilities for molecular interactions and reactivity, making it a compelling target for in-silico investigation.

Quantum chemical calculations offer a powerful, non-empirical lens through which we can dissect the molecule's properties with high precision.[3] Understanding the conformational preferences, electronic landscape, and vibrational signatures of this compound is paramount for predicting its behavior in biological systems and for the rational design of novel therapeutics and functional materials. This guide will provide the theoretical and practical foundation for achieving this understanding.

The Computational Gauntlet: A Validated Workflow

The reliability of quantum chemical predictions is intrinsically tied to the rigor of the computational methodology. Here, we establish a robust protocol grounded in established theoretical principles.

The Cornerstone of Modern Computation: Density Functional Theory (DFT)

For a molecule of this size and complexity, Density Functional Theory (TDFT) offers an optimal balance of computational cost and accuracy. DFT methods calculate the electron density of a system to determine its energy and other properties, circumventing the more computationally intensive wavefunction-based methods while still providing high-quality results.

Causality of Choice: We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This choice is predicated on its well-documented success in describing the electronic structure and geometries of a wide range of organic molecules, including heterocyclic and strained ring systems.[4]

The Language of Electrons: Selecting the Basis Set

The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation.

Causality of Choice: We will employ the Pople-style 6-311++G(d,p) basis set.

  • 6-311G: This triple-zeta valence basis set provides a flexible description of the valence electrons, which are most critical for chemical bonding and reactivity.

  • ++G: The addition of diffuse functions on both heavy atoms and hydrogen is crucial for accurately describing the electron density far from the nucleus. This is particularly important for the nitro group and for capturing any non-covalent interactions.

  • (d,p): Polarization functions are essential for describing the anisotropic nature of electron density in molecules, allowing for more accurate geometries and energies.

The Computational Workflow: From Geometry to Insight

The following diagram outlines the logical flow of our computational investigation.

computational_workflow cluster_input 1. Input Preparation cluster_calculation 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis & Interpretation mol_structure Initial 3D Structure of this compound geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_structure->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry electronic_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop nbo_analysis NBO Analysis geom_opt->nbo_analysis struct_analysis Structural Parameters (Bond Lengths, Angles) geom_opt->struct_analysis thermo_analysis Thermodynamic Properties freq_calc->thermo_analysis Vibrational Frequencies spectro_analysis Spectroscopic Prediction (IR, Raman) freq_calc->spectro_analysis reactivity_analysis Reactivity Prediction electronic_prop->reactivity_analysis Frontier Orbitals, MEP

Caption: Computational workflow for this compound.

Experimental Protocols: A Step-by-Step Guide

This section provides the detailed command-line instructions for running the calculations using a common quantum chemistry software package like Gaussian.

Protocol 1: Geometry Optimization and Frequency Calculation
  • Input File Creation: Create a text file (e.g., molecule.com) with the following content:

  • Execution: Run the calculation from the command line:

  • Validation: After the calculation is complete, open the output file (molecule.log) and verify:

    • Successful convergence of the geometry optimization.

    • The absence of imaginary frequencies, confirming the structure is a true minimum on the potential energy surface.

Protocol 2: Electronic Property and NBO Analysis
  • Input File Modification: Use the optimized geometry from the previous step in a new input file:

    • Pop=NBO: Requests a Natural Bond Orbital (NBO) analysis.

  • Execution: Run the calculation.

  • Analysis: The output file will contain information on HOMO-LUMO energies, the molecular electrostatic potential (MEP), and the NBO analysis.

Anticipated Results and Scientific Interpretation

The following sections detail the expected outcomes of the calculations and their significance.

Molecular Geometry and Conformational Analysis

The key structural feature to analyze is the dihedral angle between the cyclopropyl ring and the pyridine ring. The cyclopropyl group can adopt different orientations relative to the aromatic ring, and the lowest energy conformation will be determined by a balance of steric and electronic effects. The unique electronic nature of the cyclopropyl group, which has "bent" bonds with significant p-character, allows for electronic conjugation with the pyridine π-system. [1][5] Data Presentation:

ParameterPredicted Value (Å or °)
C-C (cyclopropyl)
C-C (pyridine)
C-N (pyridine)
N-O (nitro)
Dihedral Angle (Cyclopropyl-Pyridine)
Electronic Properties: A Window into Reactivity
  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO will provide insights into the molecule's chemical stability and electronic excitation properties. We anticipate the HOMO to have significant contributions from the cyclopropyl and pyridine rings, while the LUMO will be predominantly localized on the nitropyridine moiety due to the electron-withdrawing nature of the nitro group. [3]

  • Molecular Electrostatic Potential (MEP): The MEP map will visualize the electron density distribution around the molecule. We expect to see a region of negative potential around the nitro group and the nitrogen atom of the pyridine ring, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential will highlight areas prone to nucleophilic attack.

mep_diagram cluster_mep Molecular Electrostatic Potential (MEP) Negative Potential\n(Red/Yellow) Negative Potential (Red/Yellow) Nitro Group, Pyridine N Nitro Group, Pyridine N Negative Potential\n(Red/Yellow)->Nitro Group, Pyridine N Positive Potential\n(Blue) Positive Potential (Blue) Cyclopropyl H's, Pyridine H's Cyclopropyl H's, Pyridine H's Positive Potential\n(Blue)->Cyclopropyl H's, Pyridine H's Neutral Potential\n(Green) Neutral Potential (Green)

Caption: Predicted MEP distribution for this compound.

Spectroscopic Signatures

The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. This theoretical spectrum can be compared with experimental data for validation. Key vibrational modes to look for include the symmetric and asymmetric stretches of the nitro group, and the breathing modes of the pyridine and cyclopropyl rings.

Data Presentation:

Vibrational ModePredicted Frequency (cm⁻¹)
NO₂ asymmetric stretch
NO₂ symmetric stretch
Pyridine ring stretch
Cyclopropyl ring deformation

Conclusion: From Calculation to Application

This guide has outlined a comprehensive and scientifically rigorous approach to the quantum chemical characterization of this compound. The insights gained from these calculations—spanning molecular structure, electronic reactivity, and spectroscopic properties—provide a fundamental understanding of this molecule's behavior. For researchers in drug discovery, this information can guide lead optimization by predicting metabolic stability and potential binding interactions. For materials scientists, these calculations can inform the design of new materials with tailored electronic properties. By adhering to the principles of methodological transparency and causal reasoning, the computational protocols detailed herein offer a reliable pathway to unlocking the full potential of this compound.

References

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  • Ayub, R.; Papadakis, R.; Jorner, K.; Zietz, B.; Ottosson, H. Cyclopropyl Group: An Excited-State Aromaticity Indicator? Chemistry. 2017 , 23(55), 13684-13695. [Link]

  • PubChem. 2-Chloro-5-nitropyridine. [Link]

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  • Evangelisti, L.; et al. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. The Journal of Physical Chemistry A. 2022 , 126(35), 6036-6044. [Link]

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Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Cyclopropyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-Cyclopropyl-5-nitropyridine in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, valued for its ability to engage in hydrogen bonding and serve as a bioisostere for other aromatic systems, thereby enhancing the pharmacological profiles of therapeutic agents.[1] Within this privileged class of heterocyles, 2,5-disubstituted pyridines are of particular interest. The strategic placement of substituents allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing its interaction with biological targets.

This guide focuses on the nucleophilic aromatic substitution (SNAr) reactions of a highly versatile building block: this compound. The presence of a potent electron-withdrawing nitro group at the 5-position significantly activates the pyridine ring towards nucleophilic attack, primarily at the 2- and 6-positions. The cyclopropyl group at the 2-position, while not strongly electron-donating or withdrawing, introduces a unique conformational rigidity and lipophilicity that can be advantageous in drug design. The resulting 2-cyclopropyl-5-substituted pyridine derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules, including potential kinase inhibitors.[2]

These application notes provide a comprehensive overview of the SNAr reactions of this compound, offering detailed mechanistic insights and practical, field-tested protocols for its reaction with common nucleophiles such as amines, thiols, and alkoxides. The information presented herein is intended to empower researchers, scientists, and drug development professionals to effectively utilize this versatile scaffold in their synthetic endeavors.

Mechanistic Insights: The SNAr Pathway

Nucleophilic aromatic substitution reactions of this compound proceed via a well-established two-step addition-elimination mechanism. This pathway is distinct from SN1 and SN2 reactions and is characteristic of electron-deficient aromatic systems.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the 2-position of the pyridine ring. This position is activated by the strong electron-withdrawing nitro group at the 5-position. The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and onto the oxygen atoms of the nitro group, which is crucial for stabilizing this high-energy intermediate.

  • Elimination of the Leaving Group and Re-aromatization: In the second step, the leaving group, in this case, the nitro group, is expelled from the Meisenheimer complex. This step restores the aromaticity of the pyridine ring and yields the final substituted product. The departure of the leaving group is typically the rate-determining step.

SNAr_Mechanism reactant This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) reactant->meisenheimer Nucleophilic Attack nucleophile Nucleophile (Nu⁻) nucleophile->meisenheimer product 2-Cyclopropyl-5-(Nu)pyridine meisenheimer->product Elimination leaving_group NO₂⁻ meisenheimer->leaving_group

Caption: Generalized mechanism of the SNAr reaction of this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic aromatic substitution reactions of this compound with representative amines, thiols, and alkoxides. These protocols are designed to be robust and can be adapted for a range of specific nucleophiles with minor modifications.

General Experimental Workflow

experimental_workflow start Start setup Reaction Setup: - this compound - Nucleophile - Solvent - Base (if required) start->setup reaction Reaction at specified temperature and time setup->reaction monitoring Monitor reaction progress (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up: - Quench reaction - Extract with organic solvent monitoring->workup Upon completion purification Purification: - Column chromatography - Recrystallization workup->purification characterization Characterization: - NMR - Mass Spectrometry purification->characterization end End characterization->end

Caption: A typical experimental workflow for SNAr reactions.

Protocol 1: Reaction with Amines (e.g., Piperidine)

This protocol describes the synthesis of 2-cyclopropyl-5-(piperidin-1-yl)pyridine.

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired 2-cyclopropyl-5-(piperidin-1-yl)pyridine.

Protocol 2: Reaction with Thiols (e.g., Thiophenol)

This protocol details the synthesis of 2-cyclopropyl-5-(phenylthio)pyridine.

Materials:

  • This compound

  • Thiophenol

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.

  • Add thiophenol (1.1 eq) followed by cesium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate and purify the residue by flash chromatography (silica gel, eluting with a suitable solvent system such as hexane/ethyl acetate) to yield 2-cyclopropyl-5-(phenylthio)pyridine.

Protocol 3: Reaction with Alkoxides (e.g., Sodium Methoxide)

This protocol outlines the synthesis of 2-cyclopropyl-5-methoxypyridine.

Materials:

  • This compound

  • Sodium methoxide (NaOMe) solution in methanol or solid NaOMe

  • Methanol (MeOH)

  • Diethyl ether

  • Deionized water

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add a solution of sodium methoxide in methanol (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by the addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to give 2-cyclopropyl-5-methoxypyridine.

Data Summary: A Comparative Overview

The following table summarizes typical reaction conditions and expected yields for the SNAr reactions of this compound with various nucleophiles. These are representative examples, and optimization may be required for specific substrates.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Amines PiperidineK₂CO₃DMF80-1004-875-90
MorpholineK₂CO₃DMF80-1004-870-85
AnilineNaHTHF60-8012-2450-70
Thiols ThiophenolCs₂CO₃ACNRoom Temp12-2480-95
EthanethiolK₂CO₃DMFRoom Temp8-1675-90
Alkoxides Sodium Methoxide-MeOHRoom Temp2-485-95
Sodium Ethoxide-EtOHRoom Temp2-480-90

Conclusion and Future Perspectives

The nucleophilic aromatic substitution reactions of this compound offer a reliable and efficient pathway to a diverse array of 2,5-disubstituted pyridine derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this valuable scaffold. The resulting products are primed for further functionalization, making them key intermediates in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. Further investigations into the scope of nucleophiles and the development of catalytic, milder reaction conditions will undoubtedly expand the utility of this versatile building block in drug discovery and beyond.

References

  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC - NIH. Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. Available at: [Link]

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Application Note: A Validated Protocol for the Synthesis of 2-Amino-5-cyclopropylpyridine via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of 2-amino-5-cyclopropylpyridine, a valuable building block in contemporary medicinal chemistry. The protocol details the catalytic hydrogenation of 2-cyclopropyl-5-nitropyridine, a robust and scalable method for this transformation. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also a discussion of the underlying chemical principles, safety considerations, and expected outcomes. The presented protocol is designed to be a self-validating system, ensuring reproducibility and high-purity results.

Introduction

Substituted aminopyridines are privileged scaffolds in drug discovery, appearing in a multitude of approved therapeutic agents. The introduction of a cyclopropyl group can impart desirable pharmacological properties, including increased metabolic stability and enhanced binding affinity. 2-Amino-5-cyclopropylpyridine, in particular, serves as a key intermediate in the synthesis of a range of biologically active molecules. The efficient and selective reduction of the corresponding nitro compound, this compound, is a critical step in accessing this versatile building block.

Catalytic hydrogenation is a widely employed and environmentally benign method for the reduction of nitroarenes.[1] This technique offers high yields and clean reaction profiles, often requiring only filtration to remove the catalyst. This application note details a validated protocol for the catalytic hydrogenation of this compound using palladium on carbon (Pd/C) as the catalyst.

Mechanistic Insights: The "Why" Behind the Protocol

The reduction of a nitro group to an amine via catalytic hydrogenation is a complex process that occurs on the surface of the catalyst. The generally accepted mechanism proceeds through a series of intermediates.[2] Initially, the nitro group is reduced to a nitroso group, which is then further reduced to a hydroxylamine. The final step is the reduction of the hydroxylamine to the desired amine. The catalyst, typically a noble metal like palladium, serves to activate the hydrogen gas and provide a surface for the reaction to occur. The choice of a suitable solvent is crucial to dissolve the starting material and facilitate its interaction with the catalyst.

Materials and Reagents

Material/ReagentGradeSupplierComments
This compound≥98%Commercially AvailableStarting material.
Palladium on Carbon (Pd/C)10 wt. %Commercially AvailableCatalyst. Handle with care as it can be pyrophoric when dry.
Methanol (MeOH)AnhydrousCommercially AvailableReaction solvent.
Hydrogen (H₂)High PurityGas SupplierReducing agent.
Nitrogen (N₂)High PurityGas SupplierInert gas for purging.
Celite®---Commercially AvailableFiltration aid.
Ethyl AcetateACS GradeCommercially AvailableFor purification.
HexanesACS GradeCommercially AvailableFor purification.

Experimental Protocol

Reaction Setup and Execution
  • Vessel Preparation: To a 250 mL hydrogenation vessel, add this compound (5.0 g, 1 eq).

  • Solvent Addition: Add methanol (100 mL) to the vessel.

  • Catalyst Addition: Carefully add 10% Pd/C (0.25 g, 5 wt. %) to the reaction mixture.

  • System Purge: Seal the hydrogenation vessel and connect it to a hydrogenator. Purge the system with nitrogen gas three times to remove any residual oxygen.

  • Hydrogenation: Purge the system with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (3 x 20 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-amino-5-cyclopropylpyridine as a solid.

Caption: Experimental workflow for the synthesis of 2-amino-5-cyclopropylpyridine.

Results and Discussion

The catalytic hydrogenation of this compound is expected to proceed smoothly under the described conditions to yield 2-amino-5-cyclopropylpyridine in high yield and purity.

Table 1: Physical and Spectroscopic Data of Starting Material and Product

CompoundMolecular FormulaMolecular WeightAppearanceMelting Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (m/z)
This compound C₈H₈N₂O₂164.16Yellow solidData not availablePredicted based on analogsPredicted based on analogs[M+H]⁺ 165.1
2-Amino-5-cyclopropylpyridine C₈H₁₀N₂134.18Off-white solidData not availablePredicted based on analogsPredicted based on analogs[M+H]⁺ 135.2

Safety Precautions

Chemical Hazards:

  • This compound: Handle with care. Avoid inhalation, ingestion, and skin contact.

  • 2-Amino-5-cyclopropylpyridine: May be harmful if swallowed or in contact with skin. Causes skin and eye irritation.[5]

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry. Handle in a well-ventilated area and avoid creating dust.

  • Methanol: Flammable liquid and toxic. Handle in a fume hood.

Procedural Hazards:

  • Hydrogen Gas: Highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly assembled and leak-tested. The reaction should be conducted in a well-ventilated area, away from ignition sources.

  • Pressure: The reaction is performed under pressure. Use a certified hydrogenation vessel and do not exceed the recommended pressure.

Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Flame-retardant lab coat

  • Chemically resistant gloves

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-amino-5-cyclopropylpyridine from this compound via catalytic hydrogenation. By understanding the underlying mechanism and adhering to the outlined safety precautions, researchers can confidently and efficiently produce this valuable intermediate for applications in drug discovery and development.

References

  • Sigma-Aldrich. Safety Data Sheet for 2-Aminopyridine. (2025-11-06).
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  • Fisher Scientific. Safety Data Sheet for 2-Amino-5-cyanopyridine. (2025-12-19).
  • Cole-Parmer. Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%.

  • ChemicalBook. 2-Amino-5-methylpyridine(1603-41-4) 13C NMR spectrum.

  • Guidechem. How to prepare 2-Amino-5-chloropyridine? - FAQ.

  • NIH. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.

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  • ChemicalBook. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum.

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  • Google Patents. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.

  • Google Patents. CN106632014A - Preparation of 2-amino-5-chloropyridine.

  • Jubilant Ingrevia Limited. 2-Chloro-5-nitropyridine Safety Data Sheet.

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

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Application Notes and Protocols: Leveraging 2-Cyclopropyl-5-nitropyridine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Incorporation of the Cyclopropyl Moiety in Kinase Inhibitor Scaffolds

In the landscape of modern medicinal chemistry, the pyridine ring remains a cornerstone of kinase inhibitor design, prized for its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. The strategic functionalization of this heterocycle is paramount in achieving desired potency, selectivity, and pharmacokinetic profiles. 2-Cyclopropyl-5-nitropyridine emerges as a highly valuable, albeit specialized, building block in this endeavor. Its utility is rooted in two key structural features: the strongly electron-withdrawing nitro group, which activates the pyridine ring for nucleophilic aromatic substitution (SNAr), and the cyclopropyl group, a motif increasingly recognized for its favorable impact on the properties of drug candidates.[1][2]

The cyclopropyl group is often employed as a "bioisostere" for other functionalities, such as a phenyl ring or a gem-dimethyl group, but its influence extends beyond simple steric replacement. The unique electronic nature of the cyclopropane ring, with its high p-character C-C bonds, can lead to enhanced potency and improved metabolic stability.[1][2] Furthermore, the rigid, three-dimensional nature of the cyclopropyl moiety can help to lock in bioactive conformations, reducing the entropic penalty of binding to the target protein.[2]

These application notes will provide a comprehensive guide for researchers on the effective utilization of this compound in the synthesis of kinase inhibitors. We will delve into the key reactions this building block undergoes, provide detailed experimental protocols, and discuss the rationale behind its application in the context of drug discovery.

Core Chemistry: The SNAr Reaction and Subsequent Functionalization

The primary synthetic utility of this compound lies in its susceptibility to nucleophilic aromatic substitution at the 2-position. The nitro group at the 5-position strongly activates the ring towards attack by nucleophiles, enabling the displacement of a suitable leaving group (such as a halide) or, in some cases, the cyclopropyl group itself, although the latter is less common and would require specific reaction conditions. A more common strategy involves the synthesis of a 2-halo-5-nitropyridine followed by a Suzuki or other cross-coupling reaction to introduce the cyclopropyl group.

The general workflow for the utilization of a 2-substituted-5-nitropyridine scaffold in kinase inhibitor synthesis typically involves three key steps:

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of a leaving group at the 2-position by a primary or secondary amine, which often forms a key part of the final kinase inhibitor pharmacophore.[3]

  • Reduction of the Nitro Group: The nitro group is reduced to a primary amine, providing a versatile handle for further synthetic elaboration.[3]

  • Further Functionalization: The newly formed amino group can be acylated, alkylated, or used in coupling reactions to complete the synthesis of the target kinase inhibitor.[3]

This sequence of reactions allows for the modular construction of complex molecules, making it a powerful strategy in the iterative process of lead optimization.

Experimental Protocols

Protocol 1: Synthesis of a Key Intermediate via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the reaction of a 2-halo-5-nitropyridine with a generic primary amine to form a 2-amino-5-nitropyridine intermediate. For the purpose of this guide, we will start with the more readily available 2-chloro-5-nitropyridine and outline the subsequent introduction of the cyclopropyl group.

Reaction Scheme:

sn_ar_reaction start 2-Chloro-5-nitropyridine intermediate 2-(Alkylamino)-5-nitropyridine start->intermediate DIPEA, DMSO, 80-120 °C amine R-NH2 amine->intermediate

A representative SNAr reaction.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 eq)

  • Primary or secondary amine (1.1 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 2-chloro-5-nitropyridine in DMSO, add the desired amine and DIPEA.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-(alkylamino)-5-nitropyridine.

Causality Behind Experimental Choices:

  • Solvent: DMSO is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the cationic intermediate without interfering with the nucleophile.

  • Base: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction.

  • Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction.

Protocol 2: Introduction of the Cyclopropyl Group via Suzuki Coupling

This protocol describes a method for installing the cyclopropyl group at the 2-position of a pyridine ring, starting from a 2-bromo-5-nitropyridine.

Reaction Scheme:

suzuki_coupling start 2-Bromo-5-nitropyridine product This compound start->product Pd(PPh3)4, K2CO3, Toluene/H2O, 90 °C boronic_acid Cyclopropylboronic acid boronic_acid->product

Suzuki coupling for cyclopropyl group installation.

Materials:

  • 2-Bromo-5-nitropyridine (1.0 eq)

  • Cyclopropylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

  • Potassium carbonate (2.0 eq)

  • Toluene

  • Water

Procedure:

  • In a round-bottom flask, combine 2-bromo-5-nitropyridine, cyclopropylboronic acid, and potassium carbonate.

  • Add a mixture of toluene and water (typically a 4:1 ratio).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst and heat the reaction to 90 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel chromatography.

Protocol 3: Reduction of the Nitro Group

This protocol outlines the reduction of the nitro group to an amine, a critical step in preparing the scaffold for further elaboration.

Reaction Scheme:

nitro_reduction start This compound product 2-Cyclopropyl-5-aminopyridine start->product Fe, NH4Cl, EtOH/H2O, Reflux kinase_inhibitor_synthesis start 2-Cyclopropyl-5-aminopyridine inhibitor Final Kinase Inhibitor start->inhibitor Pyridine, CH2Cl2, 0 °C to rt acyl_chloride R-COCl acyl_chloride->inhibitor

Final acylation to form a hypothetical kinase inhibitor.

The final step in the synthesis of many kinase inhibitors involves the acylation of the 5-amino group of the pyridine ring. This can be achieved by reacting the 2-cyclopropyl-5-aminopyridine intermediate with an appropriate acyl chloride or carboxylic acid (using standard peptide coupling reagents). This final diversification step allows for the fine-tuning of the inhibitor's properties to achieve the desired potency and selectivity.

Data Presentation: Characterization of Key Intermediates

IntermediateMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR signals
This compoundC₈H₈N₂O₂164.16Aromatic protons on the pyridine ring, multiplets for the cyclopropyl protons.
2-Cyclopropyl-5-aminopyridineC₈H₁₀N₂134.18Aromatic protons on the pyridine ring, multiplets for the cyclopropyl protons, broad singlet for the amino protons.

Conclusion

This compound, and its synthetic precursors, represent a valuable class of building blocks for the synthesis of kinase inhibitors. The strategic combination of the activating nitro group and the beneficial cyclopropyl moiety provides a powerful tool for medicinal chemists. The protocols outlined in these application notes provide a solid foundation for researchers to explore the potential of this scaffold in the development of novel therapeutics. The inherent modularity of the synthetic routes allows for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies, ultimately accelerating the drug discovery process.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 2-Chloro-5-nitropyridine in Modern Drug Discovery. Available from: [Link]

  • Li, Q., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 2978. Available from: [Link]

  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. Available from: [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Available from: [Link]

  • Paioti, P. H. S., et al. (2024). SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. Nature Communications, 15(1), 1-11. Available from: [Link]

Sources

The Strategic Utility of 2-Cyclopropyl-5-nitropyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Value Proposition of a Unique Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of small, conformationally constrained motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The cyclopropyl group, in particular, has emerged as a valuable bioisostere, often introduced to enhance metabolic stability, improve potency, and fine-tune solubility and lipophilicity.[1][2] When appended to a versatile heterocyclic scaffold like pyridine, the resulting building block offers a powerful tool for navigating the complexities of drug design.

This guide focuses on 2-cyclopropyl-5-nitropyridine , a key intermediate that marries the benefits of the cyclopropyl moiety with the rich synthetic versatility of the pyridine ring. The electron-withdrawing nitro group at the 5-position activates the pyridine ring for a variety of chemical transformations, while its subsequent reduction to an amine provides a critical handle for further derivatization. This allows for the exploration of diverse chemical space and the construction of complex molecular architectures.

The primary utility of this compound lies in its role as a precursor to 5-amino-2-cyclopropylpyridine . This amino derivative has proven to be a crucial component in the synthesis of advanced clinical candidates, most notably in the development of potent and selective enzyme inhibitors. This document provides a detailed overview of the synthesis of this compound, its conversion to the corresponding amine, and its application in the synthesis of a key therapeutic agent.

Synthesis and Key Transformations

The synthesis of this compound is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, followed by a straightforward reduction of the nitro group to yield the synthetically valuable 5-amino-2-cyclopropylpyridine.

Part 1: Synthesis of this compound via Suzuki-Miyaura Coupling

The introduction of the cyclopropyl group onto the pyridine ring is effectively accomplished using the Suzuki-Miyaura cross-coupling reaction. This reaction joins an organoboron compound (cyclopropylboronic acid) with an organohalide (2-chloro-5-nitropyridine) in the presence of a palladium catalyst and a base.[3] The electron-withdrawing nitro group on the pyridine ring can influence the reactivity of the C-Cl bond, making the optimization of reaction conditions crucial for high yield and purity.[4]

Reaction Scheme:

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-Chloro-5-nitropyridine

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vessel, add 2-chloro-5-nitropyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium phosphate tribasic (2.0 eq).

  • In a separate flask, prepare the catalyst mixture by dissolving palladium(II) acetate (0.05 eq) and tricyclohexylphosphine (0.10 eq) in toluene.

  • Add the catalyst solution to the reaction vessel containing the solids.

  • Add a mixture of toluene and water (e.g., 10:1 v/v) to the reaction vessel. The solvent should be degassed prior to use.

  • Seal the reaction vessel and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like PCy₃ is effective for the cross-coupling of aryl chlorides, which can be less reactive than the corresponding bromides or iodides.[5]

  • Base and Solvent: Potassium phosphate is a commonly used base in Suzuki couplings and is effective in promoting the transmetalation step. The use of a toluene/water solvent system can accelerate the reaction rate.[5]

Data Summary: Suzuki-Miyaura Coupling

ParameterConditionRationale
Catalyst Pd(OAc)₂ / PCy₃Effective for less reactive aryl chlorides.
Base K₃PO₄Promotes transmetalation.
Solvent Toluene / WaterBiphasic system can enhance reaction rate.
Temperature 100-110 °CProvides sufficient energy for catalytic turnover.
Part 2: Reduction of this compound to 5-Amino-2-cyclopropylpyridine

The reduction of the nitro group to a primary amine is a pivotal step, transforming the initial building block into a versatile intermediate for further elaboration in drug discovery programs.[6] A variety of reducing agents can be employed, with catalytic hydrogenation being a common and clean method.

Reaction Scheme:

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • Carefully add 10% palladium on carbon (typically 5-10 mol% Pd) to the solution.

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-3 atm or as appropriate for the equipment) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 5-amino-2-cyclopropylpyridine, which can often be used in the next step without further purification.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups. It is generally selective and provides high yields.[7]

  • Solvent: Ethanol and ethyl acetate are common solvents for hydrogenation as they are relatively inert and readily dissolve the substrate.

  • Hydrogen Source: Pressurized hydrogen gas is the standard reductant for this type of transformation.

Data Summary: Nitro Group Reduction

ParameterConditionRationale
Catalyst 10% Pd/CEfficient and selective for nitro group reduction.
Reductant H₂ gasClean and effective reducing agent.
Solvent Ethanol or Ethyl AcetateInert solvent that provides good solubility.
Temperature Room TemperatureMild conditions are typically sufficient.

Application in the Synthesis of a Clinical Candidate: GSK2879552

A prominent example showcasing the utility of the this compound scaffold is in the synthesis of GSK2879552, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in certain cancers.[4][8] The 5-amino-2-cyclopropylpyridine core forms a key part of the final drug molecule.

Synthetic Workflow Overview

The synthesis of GSK2879552 involves the coupling of the 5-amino-2-cyclopropylpyridine intermediate with a suitably functionalized partner, followed by further synthetic manipulations.

Diagram of the Synthetic Workflow:

GSK2879552_Synthesis cluster_0 Synthesis of this compound cluster_1 Formation of Key Amine Intermediate cluster_2 Synthesis of GSK2879552 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine Suzuki Coupling Suzuki Coupling 2-Chloro-5-nitropyridine->Suzuki Coupling Cyclopropylboronic acid Cyclopropylboronic acid Cyclopropylboronic acid->Suzuki Coupling This compound This compound Suzuki Coupling->this compound Nitro Reduction Nitro Reduction This compound->Nitro Reduction 5-Amino-2-cyclopropylpyridine 5-Amino-2-cyclopropylpyridine Nitro Reduction->5-Amino-2-cyclopropylpyridine Coupling Reaction Coupling Reaction 5-Amino-2-cyclopropylpyridine->Coupling Reaction Coupling Partner Coupling Partner Coupling Partner->Coupling Reaction GSK2879552 GSK2879552 Coupling Reaction->GSK2879552

Sources

Application Note & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Cyclopropyl-5-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Cyclopropyl-5-nitropyridine Scaffold

In contemporary drug discovery and materials science, the pyridine ring remains a cornerstone scaffold due to its presence in numerous natural products and pharmaceuticals.[1] The introduction of specific substituents allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. The this compound motif is of particular interest. The cyclopropyl group, a "strained-ring" bioisostere of larger alkyl or phenyl groups, can enhance metabolic stability and binding affinity.[2] Concurrently, the 5-nitro group, a powerful electron-withdrawing moiety, significantly modulates the electronic character of the pyridine ring and serves as a versatile synthetic handle.[1][3]

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of such heteroaromatic systems, enabling the formation of carbon-carbon and carbon-nitrogen bonds with remarkable efficiency and functional group tolerance.[4][5][6] This guide provides an in-depth analysis and detailed protocols for the application of key palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—to a halogenated precursor, 2-chloro-6-cyclopropyl-3-nitropyridine, a common starting point for derivatization.

The primary focus of this document is to explain the causality behind experimental choices, offering field-proven insights into catalyst selection, reaction optimization, and mechanistic pathways. We will also touch upon advanced, cutting-edge techniques that leverage the nitro group itself as a coupling partner.

Section 1: Understanding the Substrate: Electronic Landscape and Reactivity

The success of any cross-coupling reaction is fundamentally tied to the electronic nature of the substrates. For a substrate like 2-chloro-6-cyclopropyl-5-nitropyridine, the pyridine ring is rendered significantly electron-deficient by the potent electron-withdrawing nitro group at the 5-position.

Causality Behind Reactivity: This electron deficiency has a profound activating effect on the C2-Cl bond. The carbon atom at the C2 position becomes more electrophilic, making the C-Cl bond highly susceptible to oxidative addition by a low-valent palladium(0) catalyst. This is the crucial, and often rate-limiting, first step in most cross-coupling catalytic cycles.[4][7] Therefore, compared to an un-substituted 2-chloropyridine, we can anticipate faster rates of oxidative addition, often allowing for the use of less reactive (and more economical) chloro-substrates where bromo- or iodo-substrates might otherwise be required.

Section 2: Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl and vinyl-aryl structures by coupling an organohalide with an organoboron compound.[8][9][10]

Mechanistic Rationale

The catalytic cycle proceeds via three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8] A base is essential for activating the organoboron species, forming a more nucleophilic "ate" complex that facilitates the transfer of the organic group to the palladium center during transmetalation.[10]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Pd(II)Complex Ar-Pd(II)(X)L2 Pd(0)L2->Pd(II)Complex Ar-X OxAdd Oxidative Addition (Ar-X) Pd(II)Diorgano Ar-Pd(II)(Ar')L2 Pd(II)Complex->Pd(II)Diorgano Ar'B(OR)2 Base Transmetalation Transmetalation (Ar'-B(OR)2 + Base) Pd(II)Diorgano->Pd(0)L2 Ar-Ar' Product Product (Ar-Ar') Pd(II)Diorgano->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of 2-Chloro-6-cyclopropyl-5-nitropyridine with Phenylboronic Acid

This protocol is a robust starting point for coupling various aryl and heteroaryl boronic acids.[9]

Materials:

  • 2-Chloro-6-cyclopropyl-5-nitropyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • K₃PO₄ (Potassium phosphate, tribasic) (3.0 mmol, 3.0 equiv)

  • Toluene (8 mL) and Water (2 mL), degassed

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add 2-chloro-6-cyclopropyl-5-nitropyridine, phenylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ and SPhos in 1 mL of toluene. Add this catalyst solution to the Schlenk flask.

  • Solvent Addition: Add the degassed toluene and water to the flask via syringe.

  • Degassing: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes while stirring.

  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-cyclopropyl-5-nitro-6-phenylpyridine.

Data Summary: Suzuki-Miyaura Coupling Conditions
Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10085-95%
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane/H₂O10080-92%
3-Thienylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O9075-88%
Vinylboronic acid pinacol esterPdCl₂(dppf)Cs₂CO₃THF/H₂O8070-85%

Section 3: Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation of immense importance in pharmaceutical chemistry.[11][12][13] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines.[12][14]

Mechanistic Rationale

The mechanism is analogous to other cross-couplings but involves the coordination of the amine and a base-mediated deprotonation to form a palladium-amido complex.[15] Reductive elimination from this intermediate forges the C-N bond.[16] The choice of ligand is critical; bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to promote both the oxidative addition and the final reductive elimination step, preventing side reactions like beta-hydride elimination.[11][12]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd(0)L Active Pd(0) Catalyst Pd(II)Complex Ar-Pd(II)(X)L Pd(0)L->Pd(II)Complex Ar-X OxAdd Oxidative Addition (Ar-X) Pd(II)Amido Ar-Pd(II)(NR'R'')L Pd(II)Complex->Pd(II)Amido HNR'R'' Base AmineCoord Amine Coordination & Deprotonation Pd(II)Amido->Pd(0)L Ar-NR'R'' Product Product (Ar-NR'R'') Pd(II)Amido->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

Causality in Reagent Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is used to deprotonate the amine without competing as a nucleophile. Anhydrous, aprotic solvents like toluene or dioxane are crucial to prevent quenching of the base and catalyst deactivation.

Materials:

  • 2-Chloro-6-cyclopropyl-5-nitropyridine (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.015 mmol, 1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.036 mmol, 3.6 mol%)

  • NaOt-Bu (Sodium tert-butoxide) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (10 mL)

Procedure:

  • Inert Setup: In a glovebox or under a stream of argon, add NaOt-Bu to an oven-dried Schlenk tube.

  • Catalyst Pre-formation: In a separate vial, dissolve Pd₂(dba)₃ and XPhos in 2 mL of anhydrous toluene. Stir for 10 minutes.

  • Reagent Addition: To the Schlenk tube, add the 2-chloro-6-cyclopropyl-5-nitropyridine, followed by the remaining toluene (8 mL), and then the morpholine via syringe.

  • Catalyst Introduction: Add the pre-formed catalyst solution to the reaction mixture.

  • Reaction: Seal the tube and heat to 110 °C with vigorous stirring.

  • Monitoring & Work-up: After consumption of the starting material (typically 6-18 hours), cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify by flash chromatography to yield the aminated product.

Section 4: Sonogashira Coupling: Accessing Arylalkynes

The Sonogashira coupling provides a direct route to C(sp²)–C(sp) bonds by reacting an aryl halide with a terminal alkyne.[17][18] This reaction is fundamental for creating rigid molecular scaffolds and is often employed in materials science and the synthesis of complex natural products.[6][18]

Mechanistic Rationale

The Sonogashira reaction uniquely involves two interconnected catalytic cycles.[17][18] The palladium cycle mirrors other cross-couplings. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide.[18] This species is more reactive and readily undergoes transmetalation with the Pd(II)-aryl complex, accelerating the overall process. The amine base (e.g., triethylamine or diisopropylamine) is crucial for neutralizing the HX generated and for deprotonating the alkyne.[17]

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II)Complex Ar-Pd(II)(X)L2 Pd(0)L2->Pd(II)Complex Ar-X (Oxidative Add.) Pd(II)Alkynyl Ar-Pd(II)(C≡CR')L2 Pd(II)Complex->Pd(II)Alkynyl R'C≡CCu (Transmetalation) CuAcetylide R'C≡CCu Pd(II)Alkynyl->Pd(0)L2 Ar-C≡CR' (Reductive Elim.) CuX CuX CuX->CuAcetylide R'C≡CH Base CuAcetylide->CuX To Pd Cycle

Caption: Interconnected Palladium and Copper cycles in the Sonogashira coupling.

Protocol 3: Sonogashira Coupling with Phenylacetylene

Materials:

  • 2-Chloro-6-cyclopropyl-5-nitropyridine (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.1 mmol, 1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (0.03 mmol, 3 mol%)

  • CuI (Copper(I) iodide) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (5 mL)

  • Anhydrous THF (5 mL)

Procedure:

  • Inert Setup: To a Schlenk flask, add 2-chloro-6-cyclopropyl-5-nitropyridine, Pd(PPh₃)₂Cl₂, and CuI under an inert atmosphere.

  • Solvent and Reagents: Add anhydrous THF and triethylamine, followed by the dropwise addition of phenylacetylene.

  • Reaction: Stir the mixture at room temperature. The reaction is often mildly exothermic. If the reaction is sluggish, gentle heating to 40-50 °C may be applied.

  • Monitoring: Monitor by TLC until the starting halide is consumed (typically 2-6 hours).

  • Work-up: Remove the triethylamine under reduced pressure. Dilute the residue with diethyl ether and filter through a pad of Celite® to remove catalyst residues and salts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to afford the coupled product.

Section 5: Advanced Methods & Future Outlook: Denitrative Cross-Coupling

A frontier in cross-coupling chemistry is the use of traditionally inert functional groups as leaving groups. Recent breakthroughs have demonstrated that the nitro group itself can be displaced in palladium-catalyzed reactions, a process termed denitrative coupling.[19]

This approach is highly attractive from a synthetic efficiency standpoint, as it leverages the readily installed nitro group directly, avoiding a halogenation step. These reactions, however, require specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands like BrettPhos or robust N-heterocyclic carbene (NHC) ligands, to facilitate the challenging oxidative addition into the Ar-NO₂ bond.[19] While not yet routine, this methodology represents an authoritative advancement and a promising future direction for the functionalization of nitroaromatic compounds.

Section 6: General Experimental Workflow & Troubleshooting

A successful cross-coupling experiment relies on a systematic and careful workflow. Key considerations include maintaining an inert atmosphere to protect the sensitive Pd(0) catalyst and ensuring the purity of reagents and solvents.

Workflow start Start setup Reaction Setup (Inert Atmosphere, Dry Glassware) start->setup reagents Add Substrates, Base, and Anhydrous Solvent setup->reagents catalyst Add Catalyst/Ligand Solution reagents->catalyst reaction Heat and Stir (Monitor by TLC/LC-MS) catalyst->reaction workup Aqueous Work-up (Quench, Extract, Dry) reaction->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong base.3. Poor quality solvent/reagents (water/oxygen contamination).1. Ensure a strictly inert atmosphere; use fresh catalyst or pre-catalyst.2. Switch to a stronger base (e.g., K₃PO₄ to NaOt-Bu).3. Use freshly distilled/anhydrous solvents; degas thoroughly.
Starting Material Decomposition 1. Reaction temperature too high.2. Base incompatibility with functional groups (e.g., nitro group reduction).1. Lower the reaction temperature and extend the reaction time.2. Use a milder base (e.g., K₂CO₃, CsF); screen different bases.
Homocoupling of Boronic Acid (Suzuki) 1. Oxygen contamination promoting oxidative homocoupling.2. Reaction temperature too high.1. Thoroughly degas all solvents and the reaction mixture.2. Lower the reaction temperature.
Homocoupling of Alkyne (Sonogashira) 1. Reaction run in the absence of the aryl halide for too long (Glaser coupling).2. Excess copper catalyst.1. Add the alkyne slowly to the reaction mixture.2. Reduce the loading of the Cu(I) salt. Consider a copper-free protocol.
Dehalogenation of Starting Material 1. Presence of a hydride source (e.g., water with certain bases).2. Side reaction from β-hydride elimination pathway.1. Use strictly anhydrous conditions.2. Change the ligand to one that promotes reductive elimination over other pathways.

References

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  • Title: Mechanistic studies of transition metal-catalyzed cross-coupling reactions Source: Pre-print server URL: [Link]

  • Title: Buchwald–Hartwig amination - Grokipedia Source: Grokipedia URL: [Link]

  • Title: Sonogashira Coupling | NROChemistry Source: NROChemistry URL: [Link]

  • Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]

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  • Title: Heck Coupling Reaction Mechanism|Examples|Previous year questions|NET GATE Source: YouTube URL: [Link]

  • Title: Palladium(II)/Cationic 2,2'-Bipyridyl System as a Highly Efficient and Reusable Catalyst for the Mizoroki-Heck Reaction in Water - MDPI Source: MDPI URL: [Link]

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Application Notes and Protocols for the Selective Reduction of 2-Cyclopropyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Cyclopropyl-5-aminopyridine in Drug Discovery

The 2-cyclopropyl-5-aminopyridine scaffold is a highly valued building block in modern medicinal chemistry. Its unique combination of a rigid, strained cyclopropyl ring and a versatile aminopyridine core imparts favorable physicochemical properties to drug candidates, often enhancing metabolic stability, potency, and cell permeability.[1] The synthesis of this key intermediate hinges on the selective and efficient reduction of the nitro group in 2-cyclopropyl-5-nitropyridine. This seemingly straightforward transformation is complicated by the inherent sensitivity of the cyclopropyl group, which is susceptible to ring-opening under harsh reductive conditions.[2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the nuanced methodologies for the reduction of this compound. We will delve into the mechanistic rationale behind various experimental choices, offering detailed, field-proven protocols to ensure high-yield, chemoselective conversion while preserving the integrity of the crucial cyclopropyl moiety.

Choosing the Right Path: A Comparative Overview of Reduction Strategies

The selection of an appropriate reduction method is paramount for the successful synthesis of 2-cyclopropyl-5-aminopyridine. The primary challenge lies in achieving high chemoselectivity for the nitro group reduction without inducing hydrogenolysis of the cyclopropane ring. Below, we compare the most viable strategies, outlining their advantages and potential pitfalls.

Reduction StrategyKey AdvantagesPotential Challenges & Mitigation
Catalytic Hydrogenation High efficiency, clean reaction profiles, scalable.Risk of cyclopropane ring-opening , especially with Pd/C.[2] Mitigation: Use of milder catalysts (e.g., PtO2), careful control of reaction parameters (temperature, pressure).
Transfer Hydrogenation Milder conditions, avoids handling of gaseous H₂, good functional group tolerance.[4]Catalyst poisoning by the pyridine nitrogen can occur. Mitigation: Use of excess hydrogen donor, optimization of catalyst loading.
Metal-Mediated Reduction Excellent chemoselectivity, cost-effective, tolerates a wide range of functional groups.Stoichiometric quantities of metal required, potentially challenging workup to remove metal salts.

Visualizing the Transformation: Reaction Workflow

The general workflow for the reduction of this compound to 2-cyclopropyl-5-aminopyridine is depicted below. The choice of specific reagents and conditions will be detailed in the subsequent protocols.

G cluster_start Starting Material cluster_reaction Reduction cluster_workup Workup & Purification cluster_product Final Product Start This compound Reaction Choice of Reduction Method: - Catalytic Hydrogenation - Transfer Hydrogenation - Metal-Mediated Reduction Start->Reaction Select Reagents & Conditions Workup - Filtration - Extraction - Chromatography Reaction->Workup Reaction Completion Product 2-Cyclopropyl-5-aminopyridine Workup->Product Isolation

Caption: General workflow for the reduction of this compound.

Detailed Experimental Protocols

Herein, we provide detailed, step-by-step protocols for the most reliable and chemoselective methods for the reduction of this compound.

Protocol 1: Catalytic Hydrogenation with Platinum(IV) Oxide (Adams' Catalyst)

This method is often preferred over Pd/C for substrates containing sensitive groups like cyclopropanes, as it can be less prone to causing ring-opening.

Rationale: Platinum(IV) oxide is a precursor to the active platinum black catalyst, which is highly effective for nitro group reduction. The reaction is typically run under acidic conditions to protonate the pyridine nitrogen, which can otherwise inhibit the catalyst.

Step-by-Step Methodology:

  • Vessel Preparation: To a suitable hydrogenation vessel, add this compound (1.0 eq).

  • Solvent Addition: Add acetic acid as the solvent (approximately 10-20 mL per gram of substrate).[2]

  • Catalyst Addition: Carefully add platinum(IV) oxide (PtO₂, Adams' catalyst) (1-5 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until complete consumption of the starting material is observed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a suitable solvent such as ethyl acetate.

  • Isolation: Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-cyclopropyl-5-aminopyridine.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Transfer Hydrogenation using Ammonium Formate and Palladium on Carbon

Transfer hydrogenation offers a milder and often more convenient alternative to high-pressure hydrogenation, avoiding the need for specialized equipment.[4]

Rationale: Ammonium formate serves as a hydrogen donor in the presence of a palladium catalyst, generating hydrogen in situ. This method is generally chemoselective for the reduction of nitro groups. While Pd/C can sometimes cause cyclopropane ring-opening, the conditions of transfer hydrogenation are often mild enough to avoid this side reaction.[2]

Step-by-Step Methodology:

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol (15-25 mL per gram of substrate).

  • Hydrogen Donor Addition: Add ammonium formate (HCOONH₄) (3-5 eq) to the solution.[5]

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) (5-10 mol% by weight). Caution: Pd/C can be pyrophoric; handle under an inert atmosphere.[6]

  • Reaction: Heat the reaction mixture to a gentle reflux and monitor the progress by TLC or LC-MS. The reaction is often complete within 1-3 hours.[3]

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad thoroughly with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: Purify the crude 2-cyclopropyl-5-aminopyridine by silica gel chromatography if required.

Protocol 3: Metal-Mediated Reduction with Iron Powder in Acetic Acid

This classical yet highly effective method offers excellent chemoselectivity and is particularly useful when other reducible functional groups are present.

Rationale: Iron metal in the presence of a mild acid like acetic acid is a robust and selective reducing agent for aromatic nitro compounds. The reaction proceeds via single electron transfer from the iron surface. This method is known to be tolerant of a wide variety of functional groups and is less likely to affect the cyclopropyl ring.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of ethanol and acetic acid (e.g., a 4:1 ratio), add iron powder (3-5 eq).[7]

  • Reaction: Heat the resulting suspension to reflux with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Dilute the residue with water and basify to a pH of 8-9 with a suitable base (e.g., aqueous sodium hydroxide or sodium carbonate).

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purification: The crude 2-cyclopropyl-5-aminopyridine can be purified by column chromatography if necessary.

Troubleshooting and Mechanistic Considerations

Cyclopropane Ring Stability: The primary concern in the reduction of this compound is the potential for ring-opening of the cyclopropyl group. This is most likely to occur under harsh catalytic hydrogenation conditions, particularly with palladium catalysts, which can promote hydrogenolysis.[2] The use of platinum catalysts or milder methods like transfer hydrogenation and metal-mediated reductions significantly mitigates this risk.

Catalyst Poisoning: The nitrogen atom of the pyridine ring can coordinate to the metal catalyst, leading to deactivation. This is often observed in catalytic hydrogenations. Running the reaction in an acidic solvent like acetic acid can circumvent this issue by protonating the pyridine nitrogen, thereby preventing its coordination to the catalyst.

Incomplete Reaction: If the reaction stalls, particularly in transfer hydrogenation, adding a fresh portion of the hydrogen donor (e.g., ammonium formate) can often drive the reaction to completion. In metal-mediated reductions, ensuring the iron powder is finely divided and activated (e.g., by pre-washing with dilute acid) can enhance reactivity.

Data Summary: A Comparative Look at Yields and Conditions

The following table summarizes typical reaction conditions and expected yields for the described protocols, based on analogous reductions of functionalized nitroarenes.

ProtocolCatalyst/ReagentSolventTemperature (°C)Time (h)Typical Yield (%)
1 PtO₂ (1-5 mol%)Acetic AcidRoom Temp.2-885-95
2 10% Pd/C (5-10 wt%) / NH₄HCO₂ (3-5 eq)Methanol/EthanolReflux1-380-90
3 Fe powder (3-5 eq)Ethanol/Acetic AcidReflux2-675-90

Conclusion

The successful reduction of this compound to 2-cyclopropyl-5-aminopyridine is a critical step in the synthesis of numerous valuable pharmaceutical intermediates. The choice of reduction methodology must be carefully considered to ensure high chemoselectivity and preservation of the sensitive cyclopropyl ring. While catalytic hydrogenation with platinum oxide offers a clean and efficient route, transfer hydrogenation and metal-mediated reductions provide milder and often more practical alternatives. By understanding the underlying mechanistic principles and adhering to the detailed protocols provided in these application notes, researchers can confidently and efficiently synthesize this important building block for their drug discovery programs.

References

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Application Notes and Protocols: The Strategic Role of 2-Cyclopropyl-5-nitropyridine in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-cyclopropylpyridine scaffold is a privileged structural motif in contemporary agrochemical design, imparting favorable metabolic stability and physicochemical properties to active ingredients. This technical guide provides an in-depth analysis of the synthetic utility of 2-cyclopropyl-5-nitropyridine as a key intermediate in the generation of high-value fungicides and insecticides. We will explore robust synthetic routes to this versatile building block, detail its critical chemical transformations, and provide experimentally validated protocols for its conversion into advanced agrochemical precursors. The causality behind experimental choices, mechanistic insights, and self-validating protocol design are emphasized to empower researchers in the agrochemical and pharmaceutical sectors.

Introduction: The Significance of the 2-Cyclopropylpyridine Moiety in Agrochemicals

The relentless pursuit of novel, effective, and environmentally benign crop protection agents has led to a heightened focus on molecular scaffolds that offer a balance of bioactivity and desirable pharmacokinetic profiles. The pyridine ring is a cornerstone of many successful agrochemicals due to its metabolic stability and ability to engage in various biological interactions.[1] The incorporation of a cyclopropyl group, particularly at the 2-position, has emerged as a powerful strategy to enhance the potency and metabolic resistance of parent compounds. The strained three-membered ring can act as a bioisostere for other functional groups and often leads to improved binding affinity with target enzymes.

This compound represents a highly valuable, yet challenging, synthetic intermediate. The nitro group at the 5-position serves as a versatile handle for a wide array of chemical transformations, most notably its reduction to the corresponding 5-aminopyridine derivative. This amino functionality is a gateway to a diverse range of agrochemically relevant moieties, including amides, ureas, and heterocyclic systems, which are hallmarks of many modern fungicides and insecticides. This guide will illuminate the path from fundamental starting materials to these advanced, high-value agrochemical precursors.

Synthesis of the 2-Cyclopropylpyridine Core

The efficient construction of the 2-cyclopropylpyridine skeleton is the foundational step in accessing the target intermediate. Two principal strategies have proven effective: the formation of the cyclopropyl ring on a pre-existing pyridine and the coupling of a cyclopropyl unit to a pyridine precursor.

Palladium-Catalyzed Negishi Cross-Coupling: A Robust and Versatile Approach

The Negishi cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds. In the context of 2-cyclopropylpyridine synthesis, this involves the reaction of a 2-halopyridine with a cyclopropylzinc reagent, catalyzed by a palladium complex. This method offers high yields, mild reaction conditions, and excellent functional group tolerance.[2][3]

Key Mechanistic Considerations: The catalytic cycle of the Negishi coupling involves the oxidative addition of the 2-halopyridine to a Pd(0) complex, followed by transmetalation with the cyclopropylzinc reagent and subsequent reductive elimination to yield the 2-cyclopropylpyridine and regenerate the Pd(0) catalyst. The choice of palladium source and ligand is crucial for achieving high efficiency.[4]

Experimental Protocol 1: Synthesis of 2-Cyclopropylpyridine via Negishi Cross-Coupling

Materials:

  • 2-Bromopyridine

  • Cyclopropylzinc bromide solution (0.5 M in THF)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To an oven-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add 2-bromopyridine (1.0 eq) and anhydrous THF.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.02 eq) to the solution and stir until dissolved.

  • Slowly add the cyclopropylzinc bromide solution (1.2 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-cyclopropylpyridine.

Table 1: Representative Data for Negishi Cross-Coupling

ElectrophileCatalystLigandSolventYield (%)Reference
2-BromopyridinePd₂(dba)₃PCyp₃THF/NMP>90[4]
2-ChloropyridinePd(PPh₃)₄PPh₃THF85-95[5]

Diagram 1: Synthesis of 2-Cyclopropylpyridine via Negishi Coupling

G 2-Halopyridine 2-Halopyridine Oxidative Addition Oxidative Addition 2-Halopyridine->Oxidative Addition Cyclopropylzinc Bromide Cyclopropylzinc Bromide Transmetalation Transmetalation Cyclopropylzinc Bromide->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst 2-Cyclopropylpyridine 2-Cyclopropylpyridine Reductive Elimination->2-Cyclopropylpyridine

Caption: Catalytic cycle for the Negishi cross-coupling reaction.

Functionalization of the Pyridine Ring: Introduction of the Nitro Group

Once the 2-cyclopropylpyridine core is synthesized, the next critical step is the introduction of a nitro group at the 5-position. The nitration of pyridine rings can be challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution.[6]

Mixed Acid Nitration

A common method for the nitration of pyridine derivatives involves the use of a mixture of concentrated nitric acid and sulfuric acid.[7][8] The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction conditions, including temperature and the ratio of acids, must be carefully controlled to achieve the desired regioselectivity and avoid side reactions.

Experimental Protocol 2: Nitration of 2-Cyclopropylpyridine (Hypothetical Protocol based on Analogy)

Materials:

  • 2-Cyclopropylpyridine

  • Concentrated Nitric Acid (65-70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Carbonate solution

Procedure:

  • To a flask equipped with a dropping funnel and a thermometer, add concentrated sulfuric acid and cool to 0 °C in an ice bath.

  • Slowly add 2-cyclopropylpyridine to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 2-cyclopropylpyridine in sulfuric acid, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 25-30 °C) and monitor its progress.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Key Transformations of this compound

The synthetic versatility of this compound lies in the reactivity of the nitro group, which can be readily transformed into other functional groups, primarily the amino group.

Reduction of the Nitro Group to Form 2-Cyclopropyl-5-aminopyridine

The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many agrochemicals.[9] Several methods are available for this conversion, with catalytic hydrogenation being one of the most common and efficient.

Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas. The reaction is typically carried out in a protic solvent like ethanol or methanol.

Experimental Protocol 3: Catalytic Hydrogenation of this compound

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas supply

  • Parr hydrogenator or a balloon filled with hydrogen

Procedure:

  • In a hydrogenation flask, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the flask and purge the system with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain 2-cyclopropyl-5-aminopyridine.

Table 2: Comparison of Reduction Methods for Nitroarenes

Reagent/CatalystSolventTemperature (°C)AdvantagesDisadvantages
H₂, Pd/CEtOH25High yield, clean reaction, catalyst is recyclableRequires specialized hydrogenation equipment
SnCl₂·2H₂OEtOH70Good for substrates with reducible groupsStoichiometric tin waste
Fe, NH₄ClEtOH/H₂O80Inexpensive, environmentally benignRequires acidic conditions, workup can be tedious

Diagram 2: Synthetic Pathway from 2-Cyclopropylpyridine to a Hypothetical Fungicide

G cluster_0 Core Synthesis & Functionalization cluster_1 Derivatization to Active Ingredient 2-Halopyridine 2-Halopyridine 2-Cyclopropylpyridine 2-Cyclopropylpyridine 2-Halopyridine->2-Cyclopropylpyridine Negishi Coupling This compound This compound 2-Cyclopropylpyridine->this compound Nitration 2-Cyclopropyl-5-aminopyridine 2-Cyclopropyl-5-aminopyridine This compound->2-Cyclopropyl-5-aminopyridine Reduction Amide Intermediate Amide Intermediate 2-Cyclopropyl-5-aminopyridine->Amide Intermediate Acylation Hypothetical Fungicide Hypothetical Fungicide Amide Intermediate->Hypothetical Fungicide Further Functionalization

Caption: A plausible synthetic route to a hypothetical fungicide.

Application in Agrochemical Synthesis: Derivatization of 2-Cyclopropyl-5-aminopyridine

The 2-cyclopropyl-5-aminopyridine intermediate is a launchpad for the synthesis of a multitude of agrochemically active compounds. The amino group can be readily acylated to form amides, which are a common feature in many fungicides and insecticides. For instance, reaction with an appropriate acid chloride or carboxylic acid (using a coupling agent) can introduce a toxophore or a group that modulates the molecule's physicochemical properties.

While a specific commercial agrochemical with the exact this compound precursor is not prominently documented in the public domain, the synthetic strategies outlined are fundamental in the design and synthesis of novel pyridine-based crop protection agents. The principles of introducing a cyclopropyl group via cross-coupling, followed by nitration and reduction, represent a robust and adaptable workflow for accessing valuable 2-cyclopropyl-5-aminopyridine building blocks for further elaboration in agrochemical discovery programs.

Conclusion

This compound, and its subsequent reduction product, 2-cyclopropyl-5-aminopyridine, are pivotal intermediates in the synthesis of advanced agrochemicals. This guide has detailed robust and scalable synthetic methodologies, including Negishi cross-coupling for the formation of the 2-cyclopropylpyridine core, mixed-acid nitration for the introduction of the nitro group, and catalytic hydrogenation for its reduction to the key amine. The provided protocols, grounded in established chemical principles, offer a clear and actionable framework for researchers and professionals in the agrochemical and pharmaceutical industries to leverage these versatile building blocks in the development of next-generation crop protection solutions.

References

  • General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions. (2025). ResearchGate. [Link]

  • A study of the mixed acid nitration of 2-amino-5-chloropyridine. (1954). Digital Commons @ NJIT. [Link]

  • Method for preparing 2-chloro-5-nitropyridine. (2011).
  • Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. (2007). Sci-Hub. [Link]

  • Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. (2007). Organic Chemistry Portal. [Link]

  • Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. (1997). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. (2011). Organic Syntheses. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. (2023). MDPI. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2023). PMC. [Link]

Sources

Application Notes & Protocols for the Synthesis of 2-Cyclopropyl-5-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Cyclopropyl-5-nitropyridine Scaffold

The pyridine ring is a cornerstone structural motif in modern drug design, with approximately 14% of N-heterocyclic drugs approved by the FDA containing this moiety as of 2021.[1] The introduction of a nitro group, as seen in nitropyridines, provides a versatile chemical handle for further functionalization and serves as a potent electron-withdrawing group that can modulate the electronic properties of the scaffold.[1][2] When combined with a cyclopropyl group, the resulting molecule gains unique and highly desirable pharmacological properties.

The cyclopropyl ring is far more than a simple alkyl substituent; it is a strategic tool for medicinal chemists.[3][4] Its rigid, planar nature can lock flexible molecules into a bioactive conformation, enhancing binding affinity to biological targets.[3] Furthermore, the high s-character of its C-H bonds leads to increased bond strength, making the cyclopropyl moiety less susceptible to oxidative metabolism by cytochrome P450 enzymes and significantly improving a compound's metabolic stability.[3] This combination of features makes this compound derivatives valuable intermediates in the synthesis of novel therapeutics, particularly in the development of kinase inhibitors and other bioactive molecules.[5][6][7]

This document provides a detailed guide to the primary synthetic strategies for constructing this compound derivatives, offering mechanistic insights, comparative data, and step-by-step protocols suitable for researchers in medicinal chemistry and drug development.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound derivatives can be approached through several robust methods. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance of other functional groups on the molecule. The three primary routes involve:

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Formation of a C-C bond between a 2-halopyridine and a cyclopropylboron species.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: Formation of a C-N bond between a 2-halopyridine and cyclopropylamine.

  • Nucleophilic Aromatic Substitution (SNAr): A classic, metal-free approach leveraging the electron-deficient nature of the nitropyridine ring.

The following diagram illustrates these primary convergent strategies.

G cluster_start Starting Materials cluster_reactions Synthetic Transformations cluster_products Target Scaffolds A 2-Chloro-5-nitropyridine R1 Suzuki-Miyaura Cross-Coupling A->R1 R2 Buchwald-Hartwig Amination A->R2 R3 Nucleophilic Aromatic Substitution (SNAr) A->R3 B Cyclopropylboronic Acid or Ester B->R1 C Cyclopropylamine C->R2 C->R3 P1 This compound R1->P1 C-C Bond Formation P2 N-Cyclopropyl-5-nitropyridin-2-amine R2->P2 C-N Bond Formation R3->P2 C-N Bond Formation

Caption: Key synthetic routes to this compound derivatives.

Protocol I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds.[8][9] In this context, it is used to couple a 2-halo-5-nitropyridine with a cyclopropylboron reagent. The use of potassium cyclopropyltrifluoroborate is often preferred over cyclopropylboronic acid due to its superior stability and resistance to protodeboronation.[10]

Mechanistic Rationale

The catalytic cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the C-Cl bond of the nitropyridine, (2) Transmetalation where the cyclopropyl group is transferred from the boron atom to the palladium center, and (3) Reductive Elimination to form the C-C bond and regenerate the palladium(0) catalyst.[8][11] The base is crucial for activating the organoboron species to facilitate transmetalation.[12]

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd 2-Chloro-5-nitropyridine (Ar-X) Transmetal Transmetalation Intermediate (Pd-II) OxAdd->Transmetal [Cyclopropyl-BF₃]⁻K⁺ Base (e.g., Cs₂CO₃) Transmetal->Pd0 Reductive Elimination Product This compound Transmetal->Product Product Formation center

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Comparative Catalyst & Base Systems

The success of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, and base. For coupling with aryl chlorides, which are less reactive than bromides or iodides, more electron-rich and sterically demanding phosphine ligands are often required.[10]

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical YieldReference
Pd(OAc)₂n-BuPAd₂ (cataCXium A)Cs₂CO₃Toluene/H₂O100Good to Excellent[10]
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane80-100Good[12]
Pd(OAc)₂PCy₃K₃PO₄Toluene80Moderate to Good[12]
Detailed Experimental Protocol

This protocol is adapted from established methods for coupling aryl chlorides with potassium cyclopropyltrifluoroborate.[10]

  • Reagents & Materials:

    • 2-Chloro-5-nitropyridine (1.0 equiv)

    • Potassium cyclopropyltrifluoroborate (1.5 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

    • Di-tert-butyl(1-adamantyl)phosphine [n-BuPAd₂] (0.03 equiv)

    • Cesium carbonate [Cs₂CO₃] (3.0 equiv)

    • Toluene and Water (e.g., 10:1 v/v)

    • Anhydrous sodium sulfate or magnesium sulfate

    • Reaction vessel (e.g., Schlenk tube or microwave vial)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Vessel Preparation: To a dry reaction vessel, add 2-chloro-5-nitropyridine, potassium cyclopropyltrifluoroborate, cesium carbonate, palladium(II) acetate, and the phosphine ligand.

    • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

    • Solvent Addition: Add degassed toluene and water via syringe.

    • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-18 hours.

    • Work-up:

      • Cool the reaction mixture to room temperature.

      • Dilute the mixture with ethyl acetate and water.

      • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

      • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Protocol II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, representing a significant advancement over classical methods.[13][14] It allows for the facile coupling of amines with aryl halides under relatively mild conditions.[13]

Mechanistic Rationale

Similar to the Suzuki coupling, the mechanism proceeds via a Pd(0)/Pd(II) catalytic cycle.[15] Key steps include: (1) Oxidative Addition of the Pd(0) catalyst to the 2-chloro-5-nitropyridine, (2) Amine Coordination & Deprotonation where cyclopropylamine coordinates to the palladium center and is deprotonated by the base to form a palladium-amido complex, and (3) Reductive Elimination to form the C-N bond of the final product and regenerate the Pd(0) catalyst.[13][15][16]

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd 2-Chloro-5-nitropyridine (Ar-X) Amido Palladium Amido Complex (Pd-II) OxAdd->Amido Cyclopropylamine (R₂NH) Base (e.g., NaOtBu) Amido->Pd0 Reductive Elimination Product N-Cyclopropyl-5-nitropyridin-2-amine Amido->Product Product Formation center

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Comparative Catalyst & Base Systems

The choice of ligand is critical in Buchwald-Hartwig amination to promote reductive elimination and prevent side reactions like beta-hydride elimination.[13] Strong, non-nucleophilic bases are typically required.

Catalyst PrecursorLigandBaseSolventTemperature (°C)SuitabilityReference
Pd₂(dba)₃BINAPNaOtBuToluene80-110Primary Amines[13]
Pd(OAc)₂XPhosK₃PO₄t-BuOH80-110Broad Scope, Aryl ChloridesGeneral Knowledge
Pd(OAc)₂BrettPhosK₂CO₃Dioxane100Primary Amines[15]
Detailed Experimental Protocol

This protocol is a representative procedure based on modern Buchwald-Hartwig amination systems.

  • Reagents & Materials:

    • 2-Chloro-5-nitropyridine (1.0 equiv)

    • Cyclopropylamine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)

    • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [BINAP] (0.03 equiv)

    • Sodium tert-butoxide [NaOtBu] (1.4 equiv)

    • Anhydrous Toluene

    • Reaction vessel (e.g., Schlenk tube)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Vessel Preparation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide to a dry reaction vessel.

    • Inert Atmosphere: Seal the vessel and purge with an inert gas.

    • Reagent Addition: Add anhydrous toluene, followed by 2-chloro-5-nitropyridine and cyclopropylamine via syringe.

    • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Work-up:

      • Cool the reaction mixture to room temperature.

      • Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.

      • Extract the mixture three times with ethyl acetate.

      • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford N-cyclopropyl-5-nitropyridin-2-amine.

Protocol III: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a fundamental reaction for functionalizing electron-deficient aromatic and heteroaromatic rings. The 2-chloro-5-nitropyridine scaffold is highly activated for SNAr at the 2-position due to the strong electron-withdrawing effect of the nitro group at the 5-position.[7] This allows for a direct, metal-free synthesis of N-cyclopropyl-5-nitropyridin-2-amine.

Mechanistic Rationale

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile (cyclopropylamine) attacks the electron-deficient carbon atom bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rapid step, the leaving group is expelled, restoring the aromaticity of the ring.

Detailed Experimental Protocol

This protocol is based on general procedures for SNAr reactions on activated halopyridines.[7]

  • Reagents & Materials:

    • 2-Chloro-5-nitropyridine (1.0 equiv)

    • Cyclopropylamine (2.0-3.0 equiv)

    • A non-nucleophilic base (e.g., Triethylamine [TEA] or Diisopropylethylamine [DIPEA]) (1.5 equiv) (Optional, but recommended)

    • Polar aprotic solvent (e.g., Dimethylformamide [DMF], Acetonitrile [MeCN], or Ethanol)

    • Sealed reaction vessel

  • Procedure:

    • Vessel Preparation: Dissolve 2-chloro-5-nitropyridine in the chosen solvent in a sealable reaction vessel.

    • Reagent Addition: Add the base (if used), followed by the dropwise addition of cyclopropylamine.

    • Reaction: Seal the vessel and heat the mixture to 80-120 °C. The use of a sealed vessel is important due to the volatility of cyclopropylamine.

    • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 8-24 hours.

    • Work-up:

      • Cool the reaction mixture to room temperature.

      • Pour the mixture into water and extract several times with a suitable organic solvent like ethyl acetate or dichloromethane.

      • Combine the organic extracts, wash with water and then brine to remove the solvent and excess amine.

      • Dry the organic layer over anhydrous sodium sulfate.

    • Purification: Filter and concentrate the solvent under reduced pressure. The resulting solid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.

Summary and Conclusion

The synthesis of this compound derivatives is readily achievable through several robust and well-established synthetic methodologies.

  • Suzuki-Miyaura cross-coupling is the premier choice for creating the C-C linked this compound, offering high yields and functional group tolerance, albeit at the cost of palladium catalysts and specialized boron reagents.

  • Buchwald-Hartwig amination provides an efficient, catalyzed route to the C-N linked N-cyclopropyl-5-nitropyridin-2-amine, often delivering higher yields and milder conditions than the classical SNAr approach.

  • Nucleophilic Aromatic Substitution (SNAr) represents the most straightforward and cost-effective method for synthesizing N-cyclopropyl-5-nitropyridin-2-amine, avoiding transition metals entirely. However, it may require higher temperatures and longer reaction times compared to its catalyzed counterpart.

The selection of the optimal protocol depends on the specific target molecule (C-C vs. C-N linkage), laboratory resources, and the scale of the synthesis. Each method presented here offers a reliable pathway to these valuable scaffolds, empowering further research and development in medicinal chemistry.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google P
  • Scheme 3: Buchwald-Hartwig coupling - ResearchGate. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters. [Link]

  • Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - PubMed. [Link]

  • Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET - YouTube. [Link]

  • N-Cyclopropyl-5-nitropyridin-2-amine - MySkinRecipes. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - Taylor & Francis Online. [Link]

  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC - NIH. [Link]

  • US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google P
  • CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google P
  • The Cyclopropyl Group in Medicinal Chemistry - Scientific Update. [Link]

  • Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines - NIH. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki Coupling Mechanism - YouTube. [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC. [Link]

  • US3948914A - 5-Nitropyrimidine derivatives - Google P
  • CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google P
  • Preparation of nitropyridines by nitration of pyridines with nitric acid - RSC Publishing. [Link]

  • Nitropyridines: Synthesis and reactions - ResearchGate. [Link]

  • Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Dissertation. [Link]

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  • Nitropyridines, Their Synthesis and Reactions - ResearchGate. [Link]

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Application Notes & Protocols: Strategic Use of 2-Cyclopropyl-5-nitropyridine in the Synthesis of Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases represents a critical node in cytokine signaling pathways, making them high-value targets for therapeutic intervention in a host of autoimmune diseases and cancers.[1][2] Small molecule inhibitors of JAKs have demonstrated significant clinical success. A key structural motif found in several potent JAK inhibitors is the cyclopropylpyridine core. This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-cyclopropyl-5-nitropyridine as a pivotal building block in the synthesis of these inhibitors. We will elucidate the underlying chemical principles, provide a validated, step-by-step protocol for its use in a key synthetic transformation, and discuss the rationale behind the experimental design.

Introduction: The Significance of the JAK-STAT Pathway and the Role of the Cyclopropylpyridine Moiety

The JAK-STAT signaling cascade is the principal mechanism for a wide array of cytokines and growth factors that govern cellular processes such as hematopoiesis, immune response, inflammation, and cell proliferation.[3] Dysregulation of this pathway is a hallmark of numerous inflammatory and autoimmune disorders, as well as myeloproliferative neoplasms.[2][4] Consequently, targeting JAKs with small-molecule inhibitors has proven to be a highly effective therapeutic strategy.[1][5]

The 2-cyclopropylpyridine scaffold is a privileged fragment in the design of next-generation JAK inhibitors. The cyclopropyl group, a small, strained ring, offers several advantages:

  • Metabolic Stability: It can block sites of oxidative metabolism, improving the pharmacokinetic profile of the drug candidate.

  • Conformational Rigidity: It helps to lock the molecule into a bioactive conformation, enhancing binding affinity to the target kinase.

  • Vectorial Exit: The cyclopropyl group can provide a well-defined vector for exiting the ATP-binding pocket of the kinase, allowing for the exploration of additional interactions to improve potency and selectivity.

The presence of a nitro group at the 5-position of the pyridine ring, as in this compound, is a key strategic element. The electron-withdrawing nature of the nitro group strongly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), particularly at the C2 and C6 positions. This activation is crucial for the efficient coupling of the pyridine core with other key fragments of the final inhibitor.

The Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary application of this compound in JAK inhibitor synthesis is its participation in SNAr reactions. The electron-deficient nature of the pyridine ring, further exacerbated by the nitro group, facilitates the attack of nucleophiles, leading to the displacement of a suitable leaving group. In the case of this compound, the inherent reactivity of the ring allows for direct C-H functionalization or, more commonly, the displacement of a halide if starting from a halogenated precursor.

The general mechanism involves the formation of a resonance-stabilized Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity.[6] This reaction is a robust and versatile method for forging carbon-nitrogen or carbon-sulfur bonds, which are central to the core structures of many JAK inhibitors.

Experimental Protocol: SNAr Coupling of this compound with an Amino-piperidine Fragment

This protocol details a representative SNAr reaction, a critical step in the assembly of a tofacitinib-like JAK inhibitor scaffold. Tofacitinib is a known JAK inhibitor used for the treatment of rheumatoid arthritis.[7][8] This procedure has been adapted from established methodologies for the synthesis of related aminopyridine-based inhibitors.[9]

Reaction Scheme:

JAK_Inhibitor_Synthesis A This compound B S(N)Ar Coupling with Amino-piperidine A->B C Coupled Intermediate B->C D Nitro Group Reduction (e.g., H2, Pd/C) C->D E Amino-pyridine Intermediate D->E F Coupling with Heterocyclic Core E->F G Final JAK Inhibitor F->G

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Cyclopropyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Cyclopropyl-5-nitropyridine. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this important building block. Our goal is to provide field-proven insights and actionable troubleshooting advice to help you optimize your reaction yield, minimize impurities, and ensure reproducible results. The primary synthetic route discussed is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for this transformation.

Core Protocol: Suzuki-Miyaura Synthesis of this compound

This section provides a well-established starting protocol. Subsequent sections will address common deviations and optimization strategies based on this foundational procedure.

Experimental Protocol: General Procedure

Reaction Scheme: 2-chloro-5-nitropyridine + Cyclopropylboronic Acid → (in the presence of a Pd catalyst, ligand, and base) → this compound

Materials:

  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • Cyclopropylboronic acid (1.5 equiv)[1]

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • Tricyclohexylphosphine [PCy₃] (4-5 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv)[1]

  • Toluene (Anhydrous, Degassed)

  • Water (Degassed)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-5-nitropyridine, cyclopropylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ and PCy₃.

  • Solvent Addition: Add anhydrous, degassed toluene and degassed water via syringe. A common solvent ratio is 10:1 Toluene:Water.[1]

  • Degassing: Bubble inert gas through the stirred reaction mixture for 15-20 minutes to ensure the removal of dissolved oxygen.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Troubleshooting Guide (Q&A)

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction shows low or no conversion of the 2-chloro-5-nitropyridine starting material. What are the likely causes and how can I fix this?

A1: Low or no conversion is a common issue that typically points to a problem with the catalytic system or reaction conditions.

  • Causality: The catalytic cycle for a Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] A failure in any of these steps will halt the reaction. The most common failure point is the initial oxidative addition, which requires an active Pd(0) species.

  • Troubleshooting Steps:

    • Check Catalyst and Ligand:

      • Oxygen Sensitivity: The active Pd(0) catalyst and phosphine ligands are sensitive to oxygen. Inadequate degassing can lead to oxidation and deactivation. Ensure your solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.

      • Ligand Choice: While PCy₃ is a good starting point, some reactions benefit from more specialized ligands. Consider screening bulky, electron-rich biarylphosphine ligands like SPhos or XPhos, which are designed to stabilize the palladium catalyst and accelerate the oxidative addition and reductive elimination steps.[4]

    • Verify Reagent Quality:

      • Boronic Acid Instability: Cyclopropylboronic acid is prone to decomposition (protodeboronation), especially upon prolonged storage.[5] Use freshly purchased or properly stored boronic acid. If decomposition is suspected, consider using the more stable potassium cyclopropyltrifluoroborate salt as an alternative.[5]

    • Evaluate the Base and Solvent System:

      • Base Strength & Solubility: K₃PO₄ is effective, but its solubility is limited. Ensure vigorous stirring to maximize its interaction. For particularly challenging couplings, a stronger or more soluble base like Cesium Carbonate (Cs₂CO₃) may be beneficial.[5]

      • Water Content: The presence of a small amount of water can be crucial, as it helps to dissolve the base and facilitates the transmetalation step.[1] However, too much water can promote unwanted side reactions. The optimal ratio of organic solvent to water often requires empirical optimization.

Troubleshooting Workflow: Low Conversion

G start Low / No Conversion (>80% SM remaining) check_inert Verify Inert Atmosphere & Degassing Technique start->check_inert check_reagents Assess Reagent Quality (Boronic Acid, Solvents) check_inert->check_reagents If technique is robust screen_ligands Screen Alternative Ligands (e.g., SPhos, XPhos) check_reagents->screen_ligands If reagents are fresh screen_base Screen Alternative Base (e.g., Cs2CO3) screen_ligands->screen_base If no improvement success Yield Improved screen_ligands->success increase_temp Increase Temperature (up to 120°C) screen_base->increase_temp If no improvement screen_base->success increase_temp->success

Caption: Decision tree for troubleshooting low reaction conversion.

Q2: I am observing a significant amount of 5-nitropyridine as a byproduct. How can I minimize this dehalogenation?

A2: The formation of 5-nitropyridine is a result of hydrodehalogenation, where the chlorine atom is replaced by a hydrogen.

  • Causality: This side reaction can occur through a competing pathway in the catalytic cycle. It is often promoted by sources of hydride, which can arise from the solvent, additives, or decomposition of reagents. It can also be favored when the desired reductive elimination step is slow.

  • Troubleshooting Steps:

    • Ligand Modification: Employing bulky, electron-rich ligands (e.g., Buchwald-type ligands) can accelerate the rate of reductive elimination, helping the desired C-C bond formation outcompete the hydrodehalogenation pathway.[4]

    • Base Selection: The choice of base can influence this side reaction. Sodium tert-butoxide (NaOt-Bu) is sometimes implicated in promoting dehalogenation in similar systems. A weaker inorganic base like K₂CO₃ or K₃PO₄ is generally preferred.

    • Control Water Content: While some water is beneficial, excess water can be a proton source that facilitates protodeboronation of the boronic acid, which can indirectly lead to pathways that result in dehalogenation of the aryl halide. Ensure your anhydrous solvent is truly dry and add a controlled amount of degassed water.

    • Temperature Control: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired product formation. Try lowering the temperature by 10-20 °C and extending the reaction time.

Q3: My crude product is contaminated with a significant amount of biaryl byproduct (4,4'-dicyclopropyl-biphenyl analog) from homocoupling. What should I adjust?

A3: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings.

  • Causality: This typically occurs when the transmetalation step is slow or inefficient relative to other processes in the catalytic cycle. It can be exacerbated by the presence of oxygen, which can promote oxidative coupling of the boronic acid.

  • Troubleshooting Steps:

    • Strictly Anaerobic Conditions: Rigorous degassing and maintaining a positive inert gas pressure are critical to prevent oxygen-induced homocoupling.

    • Stoichiometry of Boronic Acid: While an excess of boronic acid is typically used, a very large excess (e.g., >2.0 equivalents) can increase the rate of homocoupling. Reduce the excess to 1.2-1.3 equivalents.

    • Optimize Catalyst/Ligand Ratio: A higher ligand-to-palladium ratio can sometimes suppress homocoupling by ensuring the palladium center is coordinatively saturated, which disfavors side reactions. Try increasing the ligand loading to 6-8 mol%.

    • Base and Temperature: The choice of base and reaction temperature can influence the relative rates of transmetalation and homocoupling. Screening different bases (K₃PO₄, Cs₂CO₃, K₂CO₃) may reveal an optimal choice for minimizing this byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst and ligand system for coupling with 2-chloro-5-nitropyridine?

A1: While many systems can work, the electron-withdrawing nature of the nitro group makes the C-Cl bond on the pyridine ring relatively activated for oxidative addition. However, heteroaryl chlorides can still be challenging. A robust starting point is a Pd(OAc)₂/PCy₃ system.[1] For higher yields and more challenging conditions, pre-formed palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands are highly recommended.

Catalyst System ComponentExamplesRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, G3/G4 PrecatalystsPrecatalysts offer better air stability and generate the active Pd(0) species more reliably.
Ligand PCy₃, P(tBu)₃, SPhos, XPhos, RuPhosBulky, electron-rich ligands accelerate oxidative addition and reductive elimination, increasing overall reaction rate and yield.[4]
Recommended Starting Point Pd(OAc)₂ / PCy₃A cost-effective and generally reliable system.
High-Performance Option SPhos Pd G3An air-stable precatalyst that often gives high yields under milder conditions with lower catalyst loading.

Q2: Should I use cyclopropylboronic acid or potassium cyclopropyltrifluoroborate?

A2: Both can be effective, but they have different properties.

  • Cyclopropylboronic Acid: Widely available and effective. However, it is known to be unstable and can undergo protodeboronation (loss of the cyclopropyl group) upon storage or under certain reaction conditions, leading to lower yields.[5]

  • Potassium Cyclopropyltrifluoroborate (CF₃BF₃K): This is a crystalline, air-stable salt that is much more resistant to protodeboronation.[5] It often provides more consistent and reproducible results, especially on a larger scale. Its use may require slight adjustments to the reaction conditions (e.g., base choice), with Cs₂CO₃ often being preferred.[5] For robust and scalable synthesis, the trifluoroborate salt is generally the superior choice.

Q3: What is the most effective purification strategy for this compound?

A3:

  • Aqueous Work-up: A standard aqueous work-up is the first step. Dilute the reaction mixture with an organic solvent like ethyl acetate or CH₂Cl₂ and wash with water and then brine to remove the inorganic base and salts.[2]

  • Silica Gel Chromatography: The primary purification method is column chromatography on silica gel. The product is a relatively nonpolar compound. A gradient elution starting with a low polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increasing the polarity is typically effective at separating the product from starting materials and nonpolar byproducts.

  • Recrystallization: If the product obtained after chromatography is still not of sufficient purity, recrystallization can be an effective final step. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, is a good starting point for screening recrystallization conditions.

Suzuki-Miyaura Catalytic Cycle

G cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Complex pd0->ox_add Oxidative Addition trans Transmetalation Complex ox_add->trans Transmetalation red_elim Reductive Elimination Complex trans->red_elim Isomerization red_elim->pd0 Reductive Elimination product This compound (Ar-R) red_elim->product aryl_halide 2-Chloro-5-nitropyridine (Ar-X) aryl_halide->ox_add boronic_acid Cyclopropyl-B(OH)₂ (R-B(OH)₂) boronic_acid->trans base Base (e.g., K₃PO₄) base->trans

Sources

Technical Support Center: Purification of 2-Cyclopropyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the purification of 2-Cyclopropyl-5-nitropyridine, a key intermediate in pharmaceutical research and development. This document provides practical, in-depth guidance based on established chemical principles and field experience to help you navigate common challenges encountered during its purification.

This guide assumes the target molecule is N-cyclopropyl-5-nitropyridin-2-amine (CAS 246862-51-1) , a common structural motif in medicinal chemistry. The principles discussed are broadly applicable to related nitropyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice depends on the impurity profile, the required purity level, and the scale of your experiment. Recrystallization is excellent for removing small amounts of impurities from a large amount of material, provided a suitable solvent is found.[1] Column chromatography offers superior separation of multiple components and is ideal for removing impurities with similar polarity to the product.[2][3]

Q2: What are the typical physical properties and solubility of this compound?

A2: While specific experimental data for N-cyclopropyl-5-nitropyridin-2-amine is limited, we can infer its properties from structurally similar compounds. It is expected to be a yellow crystalline solid.[4][5] Its solubility profile is crucial for purification. Based on related nitropyridines, it is likely soluble in polar organic solvents and poorly soluble in non-polar solvents and water.[4][6]

PropertyPredicted Value / CharacteristicSource
Chemical Name N-cyclopropyl-5-nitropyridin-2-amine[7]
CAS Number 246862-51-1[7]
Molecular Formula C₈H₉N₃O₂[7]
Molecular Weight 179.18 g/mol [7]
Appearance Expected to be an off-white to pale yellow crystalline powder.[4]
Melting Point Related compounds like 2-chloro-5-nitropyridine melt at 105-108 °C; the exact value should be determined experimentally.[5]
Predicted Solubility Soluble in Dichloromethane (DCM), Acetone, Methanol, Ethyl Acetate. Insoluble in water and n-hexane.[4][6]

Q3: What are the main safety concerns when handling this compound?

A3: Nitropyridine derivatives should be handled with care. Analogs are known to cause skin, eye, and respiratory irritation and can be harmful if swallowed.[4][5][8] Always handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9] Consult the specific Safety Data Sheet (SDS) for detailed handling and emergency procedures.[4]

Q4: What potential impurities should I expect from the synthesis?

A4: Impurities often arise from unreacted starting materials (e.g., 2-chloro-5-nitropyridine or cyclopropylamine), byproducts from side reactions, or degradation. For instance, if the synthesis involves a nucleophilic aromatic substitution, common impurities could include the starting halide or isomers formed during the nitration of the parent pyridine ring.[10][11] A preliminary analysis by Thin Layer Chromatography (TLC) is essential to visualize the number and polarity of impurities before selecting a purification strategy.[2]

Purification Troubleshooting Guide

This section addresses specific issues you may encounter during purification experiments in a question-and-answer format.

Recrystallization Issues

Q: My compound won't dissolve in the chosen solvent, even with heating. What should I do?

A: This indicates the solvent is too non-polar for your compound at elevated temperatures. The core principle of recrystallization is high solubility in a hot solvent and low solubility in a cold solvent.[1]

  • Causality: The intermolecular forces between the solvent molecules are not strong enough to overcome the crystal lattice energy of your solid compound.

  • Solution:

    • Switch to a More Polar Solvent: Based on the predicted solubility, if you started with a less polar solvent like toluene, try a more polar one such as ethyl acetate or isopropanol.

    • Use a Two-Solvent System: Dissolve your compound in a minimal amount of a "good" (high-solubility) hot solvent, such as methanol or acetone. Then, slowly add a "bad" (low-solubility) hot solvent, like water or hexane, dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly.[12]

Q: My compound "oiled out" of the solution instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a point where the solute comes out of solution as a liquid phase.

  • Causality: The concentration of the solute is too high, or the solution is cooling too rapidly, preventing the orderly arrangement of molecules into a crystal lattice.

  • Solution:

    • Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add more solvent (10-20% volume increase) to reduce the saturation level.

    • Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal formation.

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[12]

Q: My recovery yield is very low after recrystallization. What went wrong?

A: Low yield is a common issue and can stem from several factors.

  • Causality & Solutions:

    • Too Much Solvent: Using an excessive amount of solvent will keep a significant portion of your product dissolved even at low temperatures. Fix: After collecting the crystals, try to concentrate the remaining liquid (mother liquor) by evaporating some solvent and cooling again to recover a second crop of crystals. For future attempts, use the minimum amount of hot solvent required to just dissolve the compound.[12]

    • Premature Crystallization: If the compound crystallizes in the filter funnel during a hot filtration step (used to remove insoluble impurities), you will lose product. Fix: Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during the transfer.

    • Inappropriate Solvent Choice: The compound may have significant solubility in the chosen solvent even at cold temperatures. Fix: Re-evaluate your solvent choice by performing small-scale solubility tests.

Column Chromatography Issues

Q: My compound runs too fast (high Rf) or sticks to the top of the column (low Rf). How do I adjust the solvent system?

A: The retention factor (Rf) on a silica gel column is controlled by the polarity of the mobile phase (eluent).[3]

  • Causality: In normal-phase chromatography (with a polar stationary phase like silica), a highly polar eluent will move all compounds quickly, while a very non-polar eluent will cause polar compounds to move slowly or not at all.

  • Solution:

    • Target an Rf of 0.25-0.35: First, optimize your solvent system using TLC.[2] The ideal eluent will give your product an Rf value between 0.25 and 0.35, ensuring it separates well from impurities and elutes in a reasonable volume.

    • Compound Runs Too Fast (Rf > 0.5): Your eluent is too polar. Decrease its polarity by increasing the proportion of the non-polar solvent (e.g., move from 1:1 Ethyl Acetate/Hexane to 1:3 or 1:4 Ethyl Acetate/Hexane).

    • Compound is Stuck (Rf < 0.1): Your eluent is not polar enough. Increase its polarity by adding more of the polar solvent (e.g., move from 1:4 Ethyl Acetate/Hexane to 1:2 or 1:1).

Q: The separation between my product and an impurity is poor (overlapping bands). How can I improve the resolution?

A: Poor resolution means the differential interaction of your compounds with the stationary and mobile phases is insufficient.[3]

  • Causality & Solutions:

    • Suboptimal Eluent: The eluent polarity may not be ideal. Test different solvent systems on TLC. Sometimes, switching one of the solvents (e.g., using DCM instead of Ethyl Acetate) can dramatically alter selectivity and improve separation.

    • Overloaded Column: Too much sample was loaded onto the column, causing the bands to broaden and merge. Fix: Use a larger column or reduce the amount of crude material loaded. A general rule is to use 30-100 g of silica per 1 g of crude material.

    • Improper Packing: Air bubbles or channels in the silica bed will lead to an uneven solvent front and poor separation. Fix: Ensure the column is packed carefully and uniformly. The "wet slurry" method is generally reliable.[13][14]

Q: The bands on my column are streaking or "tailing." What causes this?

A: Tailing is often seen with polar compounds like amines on silica gel.

  • Causality: Strong, non-ideal interactions between the analyte and the acidic silica gel can cause a portion of the sample to lag behind the main band. This is particularly common with basic compounds like pyridines.

  • Solution:

    • Add a Modifier: Add a small amount (0.5-1%) of a basic modifier, like triethylamine or ammonia in methanol, to the eluent. This will occupy the highly acidic sites on the silica, leading to sharper, more symmetrical peaks.

    • Use a Different Stationary Phase: If tailing is severe, consider using a less acidic stationary phase like neutral alumina.

    • Sample is Insoluble: If the sample is not fully soluble in the eluent, it may precipitate at the top of the column and slowly re-dissolve as the column runs, causing streaking. Fix: Load the sample dissolved in a minimal amount of a strong solvent (like DCM) and adsorb it onto a small amount of silica before dry-loading it onto the column.[13]

Standardized Purification Protocols

Protocol 1: Recrystallization

This protocol is ideal for purifying multi-gram quantities of material with minor impurities.

  • Solvent Selection: In small test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and with gentle heating. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hotplate. Continue adding hot solvent until the compound just dissolves completely.[12] Avoid adding a large excess.

  • Decolorization (Optional): If the solution is highly colored due to polar impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): To remove the charcoal or any insoluble impurities, perform a hot gravity filtration using a pre-heated short-stem funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.[12]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This method is best for complex mixtures or when high purity is required on a smaller scale.[15]

  • TLC Analysis: Dissolve a small amount of crude material in DCM or ethyl acetate and run a TLC plate using a starting eluent of 20% Ethyl Acetate in Hexane (1:4 v/v). Adjust the ratio to achieve an Rf of ~0.3 for the product spot.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a thin layer of sand.[14]

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and use gentle pressure or tapping to create a uniform, compact bed. Do not let the column run dry.[2][13]

    • Add another layer of sand on top of the silica bed to protect it during sample loading.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of a strong solvent (e.g., DCM).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the column.

  • Elution: Carefully add the eluent to the column. Apply pressure (using a pump or inert gas) to achieve a flow rate of about 2 inches/minute. Begin eluting with a non-polar solvent system (e.g., 10% Ethyl Acetate/Hexane) and gradually increase the polarity (gradient elution) if necessary to elute your compound.

  • Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks. Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified this compound.

Decision-Making Workflow for Purification

The following diagram illustrates a logical workflow for selecting the appropriate purification method.

Purification_Workflow start Start: Crude Product tlc Perform TLC Analysis (e.g., 20% EtOAc/Hex) start->tlc check_spots How many spots? tlc->check_spots one_spot One major spot with minor baseline impurities check_spots->one_spot One Spot multi_spots Multiple spots with close Rf values check_spots->multi_spots Multiple Spots recrystallize Attempt Recrystallization one_spot->recrystallize column Perform Column Chromatography multi_spots->column check_purity Check Purity (TLC, NMR, LCMS) recrystallize->check_purity column->check_purity pure Product is Pure check_purity->pure Yes not_pure Purity not sufficient check_purity->not_pure No end End: Purified Product pure->end not_pure->column Re-purify

Caption: Purification method selection workflow.

References

  • Jubilant Ingrevia. (n.d.). Safety Data Sheet for 5-Chloro-2-nitropyridine.
  • Fisher Scientific. (2025). Safety Data Sheet for 2-Hydroxy-5-nitropyridine.
  • Fisher Scientific. (2025). Safety Data Sheet for 2-Chloro-5-nitropyridine.
  • MedchemExpress. (2025). Safety Data Sheet.
  • Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]

  • TCI Chemicals. (2024). Safety Data Sheet for 2-Amino-4-methyl-3-nitropyridine.
  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • Techelist. (n.d.). Understanding the Properties and Handling of 2-Hydroxy-5-nitropyridine.
  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization [Video]. YouTube. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography.
  • Chemistry Connected. (2018, September 23). Column chromatography [Video]. YouTube. [Link]

  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Jubilant Ingrevia Limited. (n.d.). 2-Chloro-5-nitropyridine Safety Data Sheet.
  • Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions.
  • Google Patents. (n.d.). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
  • BenchChem. (2025). 5-Ethynyl-2-nitropyridine: A Technical Guide to Solubility and Stability.
  • International Journal of ChemTech Research. (n.d.). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation.
  • BLDpharm. (n.d.). Nthis compound-2,6-diamine.
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide.
  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Matrix Fine Chemicals. (n.d.). N-CYCLOPROPYL-5-NITROPYRIDIN-2-AMINE | CAS 246862-51-1. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Hydroxy-5-nitropyridine (CAS 5418-51-9). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Cyclopropyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Cyclopropyl-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in mechanistic insights to ensure the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, primarily focusing on the prevalent Suzuki-Miyaura cross-coupling reaction between 2-chloro-5-nitropyridine and cyclopropylboronic acid.

Issue 1: Low to No Product Formation

Probable Causes:

  • Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. Incomplete reduction or decomposition of the catalyst can halt the reaction.[1] Oxygen can also deactivate the catalyst.[1]

  • Ligand Degradation: Phosphine-based ligands are susceptible to oxidation.

  • Poor Quality Boronic Acid: Cyclopropylboronic acid can be unstable and prone to protodeboronation, especially in the presence of moisture or acid.[2]

  • Incorrect Base: The choice and quality of the base are critical for the transmetalation step.[3]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and water content can significantly impact the reaction rate and yield.[4]

Solutions:

  • Catalyst and Ligand:

    • Use a fresh, high-purity palladium source and ligand. Consider using an air-stable Pd(II) precatalyst designed for cross-coupling.

    • Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst and ligand degradation.[1]

    • Degas all solvents and reagents thoroughly before use.[1][5]

  • Boronic Acid:

    • Use fresh cyclopropylboronic acid. If the quality is questionable, consider converting it to a more stable trifluoroborate salt.[2]

    • Use a slight excess (1.2-1.5 equivalents) of the boronic acid to compensate for potential degradation.[1][4]

  • Base and Solvent:

    • Use a finely powdered, anhydrous base like K₃PO₄ or Cs₂CO₃.[1][2]

    • The presence of a small amount of water can be beneficial and accelerate the reaction.[4] A common solvent system is a mixture of an organic solvent (like toluene or dioxane) and water.[4][5]

  • Temperature:

    • Most Suzuki couplings for this system require heating, typically in the range of 80-110 °C.[5] Monitor the reaction temperature closely.

Issue 2: Presence of Significant Side Products

Probable Causes and Identification:

  • Homocoupling of Cyclopropylboronic Acid: This results in the formation of bicyclopropyl. This side reaction is often promoted by the presence of oxygen.[1]

  • Dehalogenation of 2-chloro-5-nitropyridine: This leads to the formation of 5-nitropyridine. This can occur via a competing β-hydride elimination pathway in related cross-coupling reactions.[6]

  • Protodeboronation of Cyclopropylboronic Acid: This results in the formation of cyclopropane gas and boric acid, effectively removing the boronic acid from the reaction mixture.[2]

Solutions:

  • Minimize Homocoupling:

    • Rigorous degassing of the reaction mixture is crucial.[1] Purge the reaction vessel with an inert gas for an extended period before adding the catalyst.

  • Reduce Dehalogenation:

    • The choice of ligand can influence the rate of reductive elimination versus side reactions. For challenging substrates, consider using specialized ligands developed for Suzuki-Miyaura couplings.

    • Careful control of the reaction temperature can also minimize this side product.

  • Prevent Protodeboronation:

    • Use a non-protic solvent or minimize the amount of protic solvent if possible.

    • As mentioned, using a more stable boronic acid derivative like a trifluoroborate salt can be beneficial.[2]

Table 1: Troubleshooting Summary

Issue Potential Cause Recommended Action
No reactionInactive catalystUse fresh catalyst, ensure inert atmosphere.[1]
Poor boronic acid qualityUse fresh boronic acid or a trifluoroborate salt.[2]
Incorrect baseUse a finely powdered, anhydrous base like K₃PO₄.[1]
Low yieldSub-optimal conditionsOptimize temperature and solvent system (e.g., Toluene/H₂O).[4][5]
Bicyclopropyl formationHomocouplingRigorously degas the reaction mixture.[1]
5-nitropyridine formationDehalogenationOptimize ligand and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The Suzuki-Miyaura cross-coupling of 2-chloro-5-nitropyridine with cyclopropylboronic acid is a widely used and generally reliable method.[4][5] This reaction benefits from the commercial availability of the starting materials and the extensive literature on Suzuki couplings. The electron-withdrawing nitro group on the pyridine ring can facilitate the oxidative addition step of the catalytic cycle.[5]

Q2: Are there alternative synthetic routes?

A2: Yes, other methods include:

  • Buchwald-Hartwig Amination: This involves the palladium-catalyzed coupling of 2-halo-5-nitropyridine with cyclopropylamine.[6][7] This can be a powerful alternative, though side reactions like β-hydride elimination can lead to hydrodehalogenation of the starting material.[6]

  • Nucleophilic Aromatic Substitution (SNAr): Direct reaction of 2-chloro-5-nitropyridine with cyclopropylamine is also a possibility. The strong electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack.[8][9] However, this may require harsh conditions such as high temperatures.[9]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for monitoring the reaction.[1][5] A typical TLC system would involve a mobile phase of ethyl acetate and hexanes. The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light.

Q4: What is the best way to purify the final product?

A4: After an aqueous work-up to remove the base and inorganic salts, the crude product is typically purified by flash column chromatography on silica gel.[1] A gradient of ethyl acetate in hexanes is usually effective for separating the product from unreacted starting materials and non-polar side products like bicyclopropyl. Recrystallization can be a subsequent step to achieve higher purity.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

  • 2-chloro-5-nitropyridine

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (K₃PO₄), finely powdered

  • Toluene, anhydrous and degassed

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloro-5-nitropyridine (1.0 equiv), cyclopropylboronic acid (1.3 equiv), and potassium phosphate (3.0 equiv).

  • Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Under the inert atmosphere, add Pd(OAc)₂ (2 mol%) and PCy₃ (4 mol%).

  • Add degassed toluene (to make a ~0.1 M solution) and degassed water (10% of the toluene volume) via syringe.[5]

  • Further degas the mixture by bubbling argon through the solution for 10 minutes.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.[5]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.[5]

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Intermediate Ar-Pd(II)-R(L2) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-R (Product) Reductive_Elimination->Product Starting_Material Ar-X Starting_Material->Oxidative_Addition Boronic_Acid R-B(OH)2 + Base Boronic_Acid->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow start Low/No Product Formation check_catalyst Check Catalyst & Ligand (Freshness, Inert Atmosphere) start->check_catalyst check_reagents Verify Reagent Quality (Boronic Acid, Base) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Solvent, Degassing) start->check_conditions optimize Systematically Optimize (Ligand, Base, Solvent Screen) check_catalyst->optimize check_reagents->optimize side_products Analyze Side Products (Homocoupling, Dehalogenation) check_conditions->side_products side_products->optimize success Successful Synthesis optimize->success

Sources

Technical Support Center: Overcoming Poor Solubility of 2-Cyclopropyl-5-nitropyridine in Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2-Cyclopropyl-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during their synthetic work. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve your desired outcomes.

Section 1: Troubleshooting Guide

This section addresses specific issues you might encounter related to the poor solubility of this compound. Each issue is followed by potential causes and detailed, actionable solutions.

Issue 1: My this compound won't fully dissolve in the reaction solvent at the start of the reaction.
  • Possible Cause: The inherent low solubility of this compound in the chosen solvent at ambient temperature. Nitropyridines are often crystalline solids with limited solubility in many common organic solvents, especially non-polar ones.[1]

  • Recommended Solutions:

    • Solvent Selection: The principle of "like dissolves like" is a good starting point.[2] this compound, being a polar molecule, is expected to have better solubility in polar aprotic and some polar protic solvents.[2] Consider switching to or using a co-solvent system with solvents known to dissolve similar nitropyridine compounds.[2][3]

      • Expert Insight: While a highly polar solvent like DMSO or DMF might seem ideal, they can sometimes complicate product isolation. A systematic approach to solvent screening is recommended. Start with moderately polar solvents like acetonitrile or ethyl acetate before moving to stronger ones.

    • Temperature Elevation: For many compounds, solubility increases with temperature.[4] This is because the dissolving process is often endothermic, meaning it requires energy to break apart the solid's crystal lattice.[4]

      • Protocol: Gradually heat the reaction mixture while stirring. Monitor for dissolution. Be cautious not to exceed the boiling point of the solvent or the decomposition temperature of your reactants.[5]

    • Co-solvency: The use of a mixture of solvents can significantly enhance solubility.[6] A small amount of a highly polar co-solvent can disrupt the crystal lattice of the starting material more effectively.

      • Example: If your primary solvent is dichloromethane (DCM), adding a small percentage of methanol or acetone may improve the solubility of this compound.[2]

    • Sonication: Applying ultrasonic frequencies can help break apart solid particles and accelerate the dissolution process.[6] This is a form of physical modification that can increase the surface area of the solute.[7]

Issue 2: The reaction is sluggish or incomplete, even though the starting material appears to have dissolved.
  • Possible Cause: The concentration of the dissolved this compound may be too low for an efficient reaction rate.[8] Even in a saturated solution, the effective concentration might be below the threshold required for the reaction to proceed at a reasonable pace.

  • Recommended Solutions:

    • Increase Solvent Volume: A larger volume of solvent can dissolve more of the starting material, thereby increasing the overall concentration of the dissolved species.[8] However, this may not be practical for large-scale reactions.

    • Optimize Temperature: Higher temperatures not only increase solubility but also typically increase the reaction rate.[5] Carefully experiment with increasing the reaction temperature in small increments.

    • Use a Phase-Transfer Catalyst (PTC): If your reaction involves an aqueous phase and an organic phase, a PTC can help shuttle the reactant from one phase to the other, effectively increasing the reaction rate.

Issue 3: My starting material precipitates out of the solution when the reaction is cooled or upon addition of another reagent.
  • Possible Cause: The solubility of this compound is highly dependent on temperature and the composition of the solvent mixture. Cooling the reaction or adding a reagent that decreases the overall polarity of the solvent can cause the compound to precipitate.[8]

  • Recommended Solutions:

    • Maintain Higher Temperature: If the reaction allows, maintain a higher temperature throughout the process to keep the starting material in solution.[8]

    • Slow Reagent Addition: If adding another reagent is causing precipitation, add it slowly and with vigorous stirring to maintain a homogeneous solution. You might also consider dissolving the second reagent in a small amount of the reaction solvent before addition.

    • Re-evaluate Your Solvent System: If precipitation upon cooling is an issue for your workup, you may need to choose a solvent system that offers better solubility at lower temperatures.[9]

Issue 4: How can I monitor the reaction if my starting material is not fully dissolved?
  • Possible Cause: In a heterogeneous reaction mixture, it can be challenging to obtain a representative sample for analysis.

  • Recommended Solutions:

    • Sampling from the Liquid Phase: For techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC), you can carefully take a sample from the liquid phase.[10] This will show the disappearance of the dissolved starting material and the appearance of the product over time.[11]

    • Quenching a Small Aliquot: Withdraw a small, representative aliquot of the entire reaction mixture (including the solid) and quench the reaction in a separate vial. Then, dissolve the entire quenched mixture in a solvent that solubilizes all components (starting material and product) and analyze this solution.

    • Appearance of Product: In some cases, the product may be soluble in the reaction solvent. Monitoring the appearance and concentration of the product in the liquid phase can be an effective way to track reaction progress.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for dissolving this compound?

Based on the behavior of structurally similar compounds like other nitropyridines, polar aprotic and some polar protic solvents are expected to be most effective.[2] Good starting points for screening would be:

  • Polar Aprotic: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone.[3]

  • Polar Protic: Methanol, Ethanol.[3]

  • Other Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-dioxane have also been used for nitropyridine compounds.[12]

Solubility of a Structurally Similar Compound (2,4-Dichloro-5-nitropyridine) [3]

Solvent SystemSolvent TypeSolubility (g/L)
MethanolPolar Protic150
EthanolPolar Protic125
Dimethyl Sulfoxide (DMSO)Polar Aprotic>200
Dimethylformamide (DMF)Polar Aprotic>200
AcetonitrilePolar Aprotic180
AcetonePolar Aprotic160
Tetrahydrofuran (THF)Polar Aprotic95
TolueneNon-Polar15

Q2: How does the structure of this compound contribute to its poor solubility?

The pyridine ring with an electron-withdrawing nitro group makes the molecule polar.[2] The cyclopropyl group is non-polar. This combination of polar and non-polar functionalities can make it difficult to find a single solvent that effectively solvates both parts of the molecule. Additionally, the planar nature of the pyridine ring can lead to efficient crystal packing, making the solid state particularly stable and harder to dissolve.

Q3: Are there any safety concerns I should be aware of when heating solvents to dissolve this compound?

Yes. Always be aware of the flash points and boiling points of the solvents you are using.[13] Heating flammable organic solvents requires proper precautions, such as using a heating mantle with a stirrer and ensuring there are no open flames or sparks.[14] Perform all work in a well-ventilated fume hood.[13] Additionally, some nitropyridine compounds can be irritants, so appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[15][16]

Q4: Can changing the pH of the reaction mixture improve solubility?

For this compound, adjusting the pH is unlikely to significantly improve solubility in organic solvents. The pyridine nitrogen is weakly basic, and protonating it might slightly increase solubility in very polar, protic solvents, but it's generally not a primary method for solubility enhancement in typical organic reactions.[17]

Q5: What are some alternative techniques to consider if I cannot find a suitable solvent system?

If conventional methods fail, you might explore more advanced techniques, although these may require specialized equipment:

  • Microwave-Assisted Synthesis: Microwave reactors can rapidly heat the reaction mixture, often leading to faster dissolution and reaction times.

  • Ball Milling (Mechanochemistry): This technique involves grinding the solid reactants together, sometimes with a small amount of liquid, to initiate a reaction in the absence of a bulk solvent.

  • Supercritical Fluids: Under high pressure and temperature, substances like carbon dioxide can become supercritical fluids with unique solvating properties.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with this compound.

G start Start: Poor Solubility of This compound solvent_screen Step 1: Solvent Screening (Polar Aprotic/Protic) start->solvent_screen dissolved_yes Dissolved? solvent_screen->dissolved_yes temp_increase Step 2: Increase Temperature dissolved_yes->temp_increase No proceed Proceed with Reaction dissolved_yes->proceed Yes dissolved_yes2 Dissolved? temp_increase->dissolved_yes2 co_solvent Step 3: Add Co-solvent (e.g., small % of DMSO/DMF) dissolved_yes2->co_solvent No dissolved_yes2->proceed Yes dissolved_yes3 Dissolved? co_solvent->dissolved_yes3 dissolved_yes3->proceed Yes advanced_methods Consider Advanced Methods: - Sonication - Microwave Synthesis - Phase-Transfer Catalysis dissolved_yes3->advanced_methods No monitor Monitor Reaction Progress (TLC, GC, LC-MS of liquid phase) proceed->monitor

Caption: A decision-making workflow for troubleshooting the solubility of this compound.

Experimental Protocol: Standardized Solubility Assessment

This protocol provides a systematic way to determine the approximate solubility of this compound in various solvents.

  • Preparation: Weigh out a precise amount of this compound (e.g., 10 mg) into several small, labeled vials.

  • Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 0.1 mL).

  • Observation at Room Temperature: Vigorously stir or vortex each vial for 1-2 minutes. Observe if the solid completely dissolves.

  • Incremental Solvent Addition: If the solid does not dissolve, add another measured volume of the same solvent (e.g., another 0.1 mL) and repeat the stirring/vortexing. Continue this process until the solid dissolves or a practical volume limit is reached.

  • Heating: If the solid still has not dissolved, gently heat the vial in a water bath or on a hot plate with stirring. Increase the temperature in increments (e.g., 10°C) and observe for dissolution.

  • Record Observations: Carefully record the volume of each solvent required to dissolve the compound at both room temperature and at elevated temperatures. This will give you a semi-quantitative measure of solubility.

G cluster_prep Preparation cluster_rt Room Temperature cluster_heat Heating weigh Weigh 10 mg of Compound add_solvent Add 0.1 mL of Solvent weigh->add_solvent stir Stir/Vortex 2 min add_solvent->stir dissolved1 Dissolved? stir->dissolved1 add_more_solvent Add another 0.1 mL Solvent dissolved1->add_more_solvent No heat Heat in 10°C Increments dissolved1->heat No, at max volume record Record Volume and Temperature dissolved1->record Yes add_more_solvent->stir dissolved2 Dissolved? heat->dissolved2 dissolved2->heat No dissolved2->record Yes

Caption: A stepwise experimental workflow for assessing the solubility of this compound.

References
  • ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Reaction: Analysis I. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • ACS Publications. (2026). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. Organic Letters. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020606A - Synthesis method for nitropyridine compounds.
  • PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (n.d.). 2-Chloro-5-nitropyridine Safety Data Sheet. Retrieved from [Link]

  • Save My Exams. (2025). Investigating The Rate of a Reaction (Cambridge (CIE) IGCSE Chemistry): Revision Note. Retrieved from [Link]

  • ResearchGate. (2025). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Retrieved from [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]

  • Reddit. (2018). Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. Retrieved from [Link]

  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]

  • Quora. (2022). What's the physical method of monitoring chemical reaction?. Retrieved from [Link]

  • Reddit. (2023). Common sources of mistake in organic synthesis. Retrieved from [Link]

  • YouTube. (2010). Reaction Work-Up I | MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • YouTube. (2012). Monitoring Reaction Rates - LT 1.4 - Chemistry 12 - Sec 1.2. Retrieved from [Link]

  • YouTube. (2020). Effect of Temperature on Solubility // HSC Chemistry. Retrieved from [Link]

  • Chegg. (2018). Fill in the missing products or starting materials. Circle whether each of the organic compounds is soluble or insoluble in water. Retrieved from [Link]

Sources

Technical Support Center: Improving the Regioselectivity of Reactions with 2-Cyclopropyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Cyclopropyl-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for controlling regioselectivity in reactions involving this versatile synthetic intermediate. Here, we address common challenges and provide evidence-based strategies to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of reactions with this compound?

A1: The regioselectivity of reactions involving this compound is primarily governed by the electronic properties of the substituents and the pyridine ring itself. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack and favors nucleophilic substitution.[1][2]

The two key substituents, the cyclopropyl group at the C2 position and the nitro group at the C5 position, exert opposing electronic effects:

  • Nitro Group (-NO₂): This is a strong electron-withdrawing group, which further deactivates the pyridine ring towards electrophilic aromatic substitution (EAS) and strongly activates it for nucleophilic aromatic substitution (SNAr).[3][4] The activation for SNAr is most pronounced at the positions ortho and para to the nitro group (C4 and C6).[3]

  • Cyclopropyl Group: The cyclopropyl group can act as a weak π-electron donor, capable of stabilizing adjacent positive charges.[5] This donating character can slightly activate the ring towards electrophilic attack.

The interplay of these effects dictates the most likely positions for substitution. For nucleophilic attack, the C4 and C6 positions are most activated. For electrophilic attack, which is generally difficult on this electron-poor ring, the directing effects are less straightforward but would be influenced by both the nitrogen and the substituents.[6]

Q2: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound. At which position should I expect the substitution to occur?

A2: In a nucleophilic aromatic substitution (SNAr) reaction, you should expect substitution to occur preferentially at the C6 position . The nitro group at C5 strongly activates the ortho (C4 and C6) and para (C2, though already substituted) positions to nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.[3] While both C4 and C6 are activated, the C6 position is generally more sterically accessible than the C4 position, which is flanked by the nitro group and the cyclopropyl group.

Q3: Is electrophilic aromatic substitution (EAS) a viable strategy for functionalizing this compound?

A3: Electrophilic aromatic substitution (EAS) on this compound is challenging. The pyridine nitrogen and the powerful electron-withdrawing nitro group make the ring highly electron-deficient and thus, very unreactive towards electrophiles.[1][2] Friedel-Crafts reactions, for instance, are generally unsuccessful on such deactivated systems.[7] While the cyclopropyl group has some weak activating properties, it is unlikely to overcome the strong deactivating effects of the nitro group and the ring nitrogen. If a reaction were to be forced under harsh conditions, predicting the regioselectivity would be complex, with potential for a mixture of products. Alternative strategies like functionalizing a more electron-rich precursor before nitration are often more effective.

Q4: How does the cyclopropyl group influence the stability of reaction intermediates?

A4: The cyclopropyl group can stabilize adjacent carbocations through conjugation. The Walsh orbitals of the cyclopropane ring have π-character, allowing them to overlap with an adjacent p-orbital of a carbocation.[5] This electronic donation can be a significant factor in reactions that proceed through cationic intermediates. However, in the context of nucleophilic aromatic substitution on this compound, the key intermediate is a negatively charged Meisenheimer complex. In this case, the electron-donating nature of the cyclopropyl group would be slightly destabilizing to the anionic intermediate.

Troubleshooting Guide: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is the most common and effective way to functionalize this compound. However, achieving high regioselectivity between the C4 and C6 positions can sometimes be a challenge.

Issue 1: Poor Regioselectivity - Mixture of C4 and C6 Substituted Products

This is the most common issue encountered. While C6 is generally favored, a mixture of C4 and C6 isomers can result under certain conditions.

Root Causes and Solutions
Potential Cause Explanation Recommended Solution
Sterics of the Nucleophile A small, unhindered nucleophile may have easier access to the more sterically hindered C4 position, leading to a mixture of products.Use a bulkier nucleophile: A sterically demanding nucleophile will preferentially attack the more accessible C6 position. For example, using tert-butoxide instead of methoxide.
Reaction Temperature Higher temperatures can provide enough energy to overcome the activation barrier for substitution at the less favored C4 position, leading to a loss of selectivity.Lower the reaction temperature: Running the reaction at a lower temperature will favor the kinetically preferred product, which is typically the C6-substituted isomer.
Solvent Effects The polarity and hydrogen-bonding capability of the solvent can influence the stability of the transition states leading to the different isomers.Solvent screening: Experiment with a range of solvents. Aprotic polar solvents like DMF or DMSO are common for SNAr reactions. Varying the solvent may subtly alter the regiochemical outcome.
Nature of the Leaving Group (if any) If there is a leaving group at C2 or another position, its ability to depart can influence the overall reaction kinetics and potentially the regioselectivity.This is less relevant for direct SNAr of hydrogen, but in related systems, a better leaving group can sometimes lead to less selective reactions.
Issue 2: Low Reaction Conversion or No Reaction

If you are observing low conversion or no reaction at all, the nucleophile may not be strong enough or the reaction conditions may not be optimal.

Root Causes and Solutions
Potential Cause Explanation Recommended Solution
Weak Nucleophile The electron-deficient pyridine ring, while activated, still requires a sufficiently strong nucleophile to initiate the attack.Increase nucleophilicity: If using a neutral nucleophile (e.g., an amine), add a non-nucleophilic base to deprotonate it and increase its reactivity. For weaker nucleophiles, consider using a stronger base or switching to a more reactive nucleophile.
Insufficient Activation While the nitro group is a strong activator, for very weak nucleophiles, additional activation may be necessary.This is less common for SNAr but in some cases, conversion to a pyridine N-oxide can further activate the ring system.[8] However, this will also change the directing effects.
Inappropriate Solvent The chosen solvent may not be suitable for the reaction, leading to poor solubility of reagents or unfavorable reaction kinetics.Optimize the solvent: Ensure your reagents are soluble in the chosen solvent. Aprotic polar solvents are generally a good starting point for SNAr.[3]
Experimental Protocols
Protocol 1: General Procedure for Regioselective C6-Amination of this compound

This protocol is a starting point for achieving high C6 selectivity with amine nucleophiles.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine, piperidine)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add the amine (1.1 - 1.5 eq) and potassium carbonate (2.0 - 3.0 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating (e.g., 50-80 °C) can be applied.

  • Once the reaction is complete (as indicated by TLC), quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired C6-aminated product.

Visualization of Regioselectivity

The following diagram illustrates the decision-making process for optimizing the regioselectivity of nucleophilic aromatic substitution on this compound.

G start Start: S N Ar on This compound issue Observe Mixture of C4 and C6 Isomers start->issue solution1 Increase Steric Bulk of Nucleophile issue->solution1 Is the nucleophile small? solution2 Lower Reaction Temperature issue->solution2 Is the temperature high? solution3 Screen Aprotic Polar Solvents issue->solution3 Have you tried other solvents? outcome Improved C6 Regioselectivity solution1->outcome solution2->outcome solution3->outcome

Caption: Decision tree for troubleshooting poor regioselectivity in SNAr reactions.

The following diagram illustrates the electronic effects influencing the reactivity of the substrate.

G cluster_0 This compound cluster_1 Reactivity towards Nucleophiles (S N Ar) cluster_2 Reactivity towards Electrophiles (EAS) Pyridine_Ring Pyridine Ring (Electron Deficient) SNAr_Activation Nitro group strongly activates C4 and C6 positions. Pyridine_Ring->SNAr_Activation EAS_Deactivation Nitro group and Pyridine N strongly deactivate the ring. Pyridine_Ring->EAS_Deactivation Cyclopropyl C2: Cyclopropyl Group (Weak π-Donor) Cyclopropyl->Pyridine_Ring Slightly Activates Nitro C5: Nitro Group (Strong Electron-Withdrawing) Nitro->Pyridine_Ring Strongly Deactivates SNAr_Selectivity C6 is generally favored due to less steric hindrance. EAS_Challenge EAS is generally very difficult.

Caption: Electronic influences on the reactivity of this compound.

References

  • BenchChem. (2025). Reactivity of the nitro group on a pyridine ring. [Online PDF].
  • BenchChem. (2025). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions. [Online PDF].
  • BenchChem. (2025). Technical Support Center: Improving Regioselectivity in the Functionalization of Pyridine Rings. [Online PDF].
  • Pearson. (2024). EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. Pearson+.
  • Curriculum Press. (2022). Activating And Deactivating Groups. Chem Factsheet.
  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?.
  • Mąkosza, M. et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
  • Chemistry Stack Exchange. (2017). How does the cyclopropyl group influence conjugation and aromaticity?.

Sources

Technical Support Center: A Guide to Scaling the Synthesis of 2-Cyclopropyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Cyclopropyl-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the scale-up of this valuable synthetic intermediate. We will move beyond simple step-by-step protocols to explain the underlying chemistry and provide robust troubleshooting strategies to ensure a successful and scalable synthesis.

The Synthetic Pathway: A Suzuki-Miyaura Cross-Coupling Approach

The most common and scalable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organoboron species, in this case, cyclopropylboronic acid, with an organohalide, 2-chloro-5-nitropyridine.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the development and scale-up of the synthesis of this compound.

Q1: What is the general reaction scheme and mechanism for the synthesis of this compound via Suzuki-Miyaura coupling?

The reaction involves the palladium-catalyzed cross-coupling of 2-chloro-5-nitropyridine with cyclopropylboronic acid in the presence of a base. The catalytic cycle, a cornerstone of this reaction, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar-Pd(II)-X(L_n) (Palladacycle) OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation PdII_B Ar-Pd(II)-R(L_n) Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Regeneration Product Ar-R (this compound) RedElim->Product ArylHalide Ar-X (2-chloro-5-nitropyridine) ArylHalide->OxAdd BoronicAcid R-B(OH)₂ (Cyclopropylboronic Acid) + Base BoronicAcid->Transmetalation

Suzuki-Miyaura Catalytic Cycle for this compound Synthesis.

Q2: What are the recommended starting materials and reagents for this synthesis?

The primary starting materials are 2-chloro-5-nitropyridine and cyclopropylboronic acid. High purity of these materials is crucial for a successful reaction, especially during scale-up.

Q3: Which palladium catalyst and ligand system is most effective for this reaction?

Due to the electron-deficient nature of the pyridine ring and the relatively unreactive C-Cl bond, a highly active catalyst system is required. Standard catalysts like Pd(PPh₃)₄ may not be effective.[2] Buchwald ligands, such as SPhos, XPhos, or RuPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are often more successful.[3] N-heterocyclic carbene (NHC) ligands can also be highly effective.[3]

Q4: What are the optimal reaction conditions (base, solvent, temperature) for laboratory and pilot-plant scales?

The choice of base, solvent, and temperature are critical for reaction success. Below is a table summarizing typical conditions for both lab and pilot scales.

ParameterLaboratory Scale (up to 1g)Pilot-Plant Scale (>1kg)Rationale & Key Considerations
Catalyst Loading 1-5 mol%0.1-1 mol%Lowering catalyst loading at scale is crucial for economic viability and to minimize palladium contamination in the final product.
Ligand Buchwald ligands (e.g., SPhos, XPhos)Buchwald ligands (e.g., SPhos, XPhos)These bulky, electron-rich phosphine ligands facilitate the challenging oxidative addition of the 2-chloropyridine.[3]
Base K₃PO₄, Cs₂CO₃K₃PO₄, K₂CO₃Strong, non-nucleophilic bases are preferred.[3] Cost becomes a significant factor at scale, making K₃PO₄ or K₂CO₃ more practical than Cs₂CO₃.
Solvent Dioxane/water, Toluene/waterToluene/water, 2-MeTHF/waterA mixture of an organic solvent and water is often optimal.[3] At scale, safety and environmental considerations may favor toluene or 2-MeTHF over dioxane.
Temperature 80-120 °C80-100 °C2-Chloropyridines require higher temperatures for oxidative addition.[3] Careful temperature control is critical at scale to manage potential exotherms.
Reaction Time 2-24 hours4-12 hoursReaction progress should be monitored by HPLC or GC to determine completion.

Troubleshooting Guide

Scaling up chemical reactions often presents unforeseen challenges. This section is designed to help you navigate and resolve common issues encountered during the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Incomplete Conversion CheckPurity Verify Starting Material Purity & Stability Start->CheckPurity Degassed Ensure Rigorous Degassing Start->Degassed CatalystSystem Optimize Catalyst System CheckPurity->CatalystSystem Purity OK ImpureSM Source High-Purity Reagents CheckPurity->ImpureSM Impure/Degraded ReactionConditions Adjust Reaction Conditions CatalystSystem->ReactionConditions System OK CatalystLigand Screen Alternative Catalysts/Ligands (e.g., Buchwald, NHC) CatalystSystem->CatalystLigand Ineffective SideReactions Identify and Mitigate Side Reactions ReactionConditions->SideReactions Conditions OK Temperature Increase Temperature (80-120 °C) ReactionConditions->Temperature Low Temp BaseSolvent Screen Different Bases/Solvents ReactionConditions->BaseSolvent Suboptimal Protodeboronation Minimize Water Content / Use MIDA Boronate SideReactions->Protodeboronation Protodeboronation Dehalogenation Ensure Inert Atmosphere SideReactions->Dehalogenation Dehalogenation Homocoupling Thoroughly Degas SideReactions->Homocoupling Homocoupling

Troubleshooting Workflow for Scaling up the Synthesis.

Issue 1: Low or No Conversion of 2-chloro-5-nitropyridine

  • Potential Cause A: Inactive Catalyst System: The C-Cl bond in 2-chloropyridines is less reactive than corresponding bromides or iodides, requiring a highly active catalyst for oxidative addition.[3]

    • Solution: Switch to a more robust catalyst system. Consider using palladium acetate or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[3] N-heterocyclic carbene (NHC) based catalysts are also a powerful alternative.

  • Potential Cause B: Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[2]

    • Solution: The use of sterically hindered ligands, such as the Buchwald biarylphosphine ligands, can help to prevent catalyst inhibition by blocking the coordination of the pyridine nitrogen.

  • Potential Cause C: Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation, which deactivates it.

    • Solution: Ensure the reaction mixture is thoroughly degassed before adding the catalyst.[3] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent. Maintain a positive pressure of inert gas throughout the reaction.

Issue 2: Significant Formation of Side Products

  • Potential Cause A: Protodeboronation of Cyclopropylboronic Acid: Cyclopropylboronic acid is known to be unstable and can undergo protodeboronation (replacement of the boronic acid group with a proton) in the presence of heat, base, and water.[4][5] This leads to the formation of cyclopropane and reduces the yield of the desired product.

    • Solution 1: Minimize the amount of water in the reaction, although some water is often beneficial for Suzuki couplings.

    • Solution 2: Consider using a more stable derivative of cyclopropylboronic acid, such as its N-methyliminodiacetic acid (MIDA) boronate ester.[4] MIDA boronates are air-stable and undergo slow-release of the boronic acid under the reaction conditions, which can suppress protodeboronation.[4]

  • Potential Cause B: Dehalogenation of 2-chloro-5-nitropyridine: The starting material can be reduced to 5-nitropyridine. This side reaction is often promoted by sources of hydride in the reaction mixture.[6]

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere to prevent side reactions that can generate hydride species.

  • Potential Cause C: Homocoupling of Cyclopropylboronic Acid: The boronic acid can couple with itself to form bicyclopropyl. This is often exacerbated by the presence of oxygen.[2]

    • Solution: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial to minimize this side reaction.[2]

Issue 3: Exothermic Reaction and Poor Temperature Control at Scale

  • Potential Cause: Suzuki-Miyaura reactions can be exothermic, and on a large scale, the heat generated can be difficult to dissipate, leading to a runaway reaction.[7]

    • Solution 1: Implement robust temperature monitoring and control systems. Utilize a reactor with a high surface area to volume ratio to improve heat transfer.

    • Solution 2: Consider a semi-batch process where one of the reagents is added portion-wise to control the rate of heat generation.

    • Solution 3: For highly exothermic systems, continuous flow chemistry offers superior temperature control and safety.[8]

Issue 4: Difficulties in Product Purification

  • Potential Cause A: Palladium Contamination: Residual palladium in the final product is a major concern, especially for pharmaceutical applications.

    • Solution 1: After the reaction, treat the mixture with a palladium scavenger, such as activated carbon or silica-based scavengers.

    • Solution 2: Filtration through a pad of Celite® can help to remove precipitated palladium black.

  • Potential Cause B: Co-elution of Impurities: Side products may have similar polarities to the desired product, making chromatographic purification challenging.

    • Solution: Optimize the reaction conditions to minimize the formation of side products. If purification is still difficult, consider recrystallization as an alternative or complementary purification step.

Experimental Protocols

Step-by-Step Methodology for a Laboratory-Scale Synthesis

This protocol is a robust starting point for the Suzuki-Miyaura coupling of 2-chloro-5-nitropyridine with cyclopropylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-5-nitropyridine (1.0 eq.), cyclopropylboronic acid (1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3464–3465. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. [Link]

  • ChemRxiv. (2023). Substituted Cyclopropanols via Sequential Cyclopropanation and Oxidative Hydrolysis of Vinylboronates. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow. [Link]

  • PNAS. (2018). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • Dalian Handom Chemicals Co., Ltd. Cyclopropylboronic acid. [Link]

  • Agilent. (2021). Purification Workflow from Different Perspectives Part 2 High-Throughput Purification. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Chemical Industry Journal. (2021). Handling Reaction Exotherms – A Continuous Approach. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. (2021). Palladium-Catalyzed Reactions. [Link]

  • ResearchGate. (2021). Palladium-Catalyzed Reactions. [Link]

  • ResearchGate. (2014). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. [Link]

  • ScienceDaily. (2025). Scientists discovered chemical oscillations in palladium nanoparticles, paving the way for recycling precious metal catalysts. [Link]

Sources

Stability issues of 2-Cyclopropyl-5-nitropyridine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-Cyclopropyl-5-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work.

Introduction

This compound is a heterocyclic compound with a unique combination of a pyridine ring, a nitro group, and a cyclopropyl substituent. This structure presents specific stability challenges under both acidic and basic conditions, which can impact experimental outcomes, purity, and storage. This guide will explore the potential degradation pathways and provide practical solutions for maintaining the integrity of the compound.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound turned a different color after adding a basic solution. What could be the cause?

A1: A color change upon addition of a base is a strong indicator of the formation of a Meisenheimer complex. The pyridine ring in this compound is electron-deficient due to the electron-withdrawing nitro group. This makes the ring susceptible to nucleophilic attack by hydroxide ions or other bases in the solution.[1] The formation of this intermediate complex often results in a colored solution. While this complex can be reversible, prolonged exposure or stronger basic conditions can lead to irreversible degradation through nucleophilic aromatic substitution.

Q2: I am observing a new peak in my HPLC chromatogram after treating this compound with acid. What could this new peak be?

A2: Under acidic conditions, the cyclopropyl group is susceptible to ring-opening.[1] The pyridine nitrogen will likely be protonated first. Subsequently, the strained cyclopropyl ring can undergo acid-catalyzed cleavage to form a more stable carbocation, which can then react with available nucleophiles (e.g., water) to form a variety of ring-opened products. The new peak you are observing is likely one of these degradation products.

Q3: Can the nitro group be displaced under basic conditions?

A3: Yes, the nitro group on the pyridine ring can be susceptible to nucleophilic substitution, although this is generally less common than substitution of a halogen.[2] In the presence of strong nucleophiles and under forcing conditions (e.g., heating), the nitro group can be displaced. The likelihood of this pathway depends on the specific nucleophile and reaction conditions.

Q4: What are the best practices for storing this compound to ensure its stability?

A4: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen. Avoid storing it in acidic or basic environments.

Troubleshooting Guide: Stability Issues and Degradation Pathways

This section provides a more detailed look at the potential degradation pathways of this compound and offers troubleshooting advice for common experimental challenges.

Degradation Under Acidic Conditions

The primary stability concern for this compound under acidic conditions is the integrity of the cyclopropyl ring.

Predicted Degradation Pathway:

  • Protonation: The pyridine nitrogen is protonated by the acid.

  • Ring Opening: The acid catalyzes the opening of the strained cyclopropyl ring, likely forming a carbocation intermediate.

  • Nucleophilic Attack: The carbocation is then attacked by a nucleophile present in the medium (e.g., water, if in an aqueous acidic solution), leading to the formation of a hydroxylated, ring-opened product.

Visualizing the Acidic Degradation Pathway:

This compound This compound Protonated Pyridine Protonated Pyridine This compound->Protonated Pyridine H+ Ring-Opened Carbocation Ring-Opened Carbocation Protonated Pyridine->Ring-Opened Carbocation Acid-Catalyzed Ring Opening Ring-Opened Product Ring-Opened Product Ring-Opened Carbocation->Ring-Opened Product Nu- (e.g., H2O)

Caption: Predicted degradation pathway under acidic conditions.

Troubleshooting HPLC Results:

  • Appearance of Early Eluting Peaks: Ring-opened products are generally more polar than the parent compound and will therefore elute earlier in a reverse-phase HPLC system.

  • Multiple Degradation Peaks: The ring-opening process can lead to a mixture of isomers, resulting in multiple new peaks in your chromatogram.

  • Mass Spectrometry (MS) Analysis: To confirm the identity of the degradation products, couple your HPLC to a mass spectrometer. The mass of the degradation product should correspond to the addition of a molecule of the nucleophile (e.g., water, with an increase of 18 amu).

Degradation Under Basic Conditions

Under basic conditions, the pyridine ring itself is the primary site of reactivity.

Predicted Degradation Pathway (Nucleophilic Aromatic Substitution - SNAr):

  • Nucleophilic Attack: A nucleophile (e.g., hydroxide ion) attacks the electron-deficient pyridine ring, typically at the carbon atom bearing the cyclopropyl group (C2 position) or the C6 position.[3]

  • Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed.[4]

  • Elimination: The leaving group (in this case, potentially the cyclopropyl anion, though less likely, or more likely, after rearrangement, another species) is eliminated, or the ring is otherwise modified, leading to a substituted pyridine derivative. A more probable scenario is the formation of a stable hydroxypyridine derivative if the cyclopropyl group is not displaced.

Visualizing the Basic Degradation Pathway:

This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex OH- Substituted Pyridine Substituted Pyridine Meisenheimer Complex->Substituted Pyridine Elimination/Rearrangement

Caption: Predicted degradation pathway under basic conditions.

Troubleshooting Experimental Observations:

  • Unexpected Product Formation: If you are performing a reaction in the presence of a base and not targeting the pyridine ring, be aware that you may form byproducts resulting from nucleophilic attack on the ring.

  • Difficulty in Purification: The degradation products may have similar polarities to your starting material or desired product, making purification by chromatography challenging.

  • Confirmation of Structure: Use spectroscopic techniques such as NMR and Mass Spectrometry to confirm the structure of any unexpected products. A change in the aromatic region of the 1H NMR spectrum would be indicative of a modification to the pyridine ring.

Experimental Protocols: Forced Degradation Studies

To systematically investigate the stability of this compound, a forced degradation study is recommended.[5][6] This involves subjecting the compound to a variety of stress conditions.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureTime
Acid Hydrolysis 0.1 M HCl60 °C24 - 48 hours
Base Hydrolysis 0.1 M NaOH60 °C24 - 48 hours
Oxidation 3% H₂O₂Room Temp24 hours
Thermal Dry Heat80 °C48 hours
Photolytic UV/Vis lightRoom Temp24 hours

Protocol for a Typical Forced Degradation Experiment (Acid Hydrolysis):

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Condition: In a sealed vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

  • Incubation: Place the vial in an oven or water bath at 60 °C for the specified time.

  • Sampling: At various time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Neutralize the aliquot with an equivalent amount of 0.1 M NaOH to stop the degradation.

  • Analysis: Dilute the quenched sample with the mobile phase and analyze by a stability-indicating HPLC method.

Visualizing the Forced Degradation Workflow:

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution Stock Solution Stress Vials Stress Vials Stock Solution->Stress Vials Acid Acidic Base Basic Oxidation Oxidative Thermal Thermal Photo Photolytic Sampling Sampling Stress Vials->Sampling Quenching Quenching Sampling->Quenching HPLC Analysis HPLC Analysis Quenching->HPLC Analysis

Caption: General workflow for forced degradation studies.

Development of a Stability-Indicating HPLC Method

A crucial component of stability testing is a robust analytical method that can separate the parent compound from all potential degradation products.[7]

Starting HPLC Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

Method Validation:

The stability-indicating method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.

References

  • M. R. C. [Alkylsulfinyl]-Substituted 2-Nitropyridines: Versatile Reagents for Vicarious Nucleophilic Substitution of Hydrogen. The Journal of Organic Chemistry.
  • Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional. Benchchem.
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules.
  • Chromatography Method Development For Impurity Analysis And Degrad
  • Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. Journal of the Chemical Society, Perkin Transactions 2.
  • preventing rearrangement of the cyclopropyl ring during reactions. Benchchem.
  • Nitropyridines, Their Synthesis and Reactions.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Nucleophilic substitution reactions in pyridine. Química Organica.org.

Sources

Troubleshooting guide for 2-Cyclopropyl-5-nitropyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Cyclopropyl-5-nitropyridine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common synthetic transformations involving this versatile building block. The following content is structured in a question-and-answer format, addressing specific experimental challenges with evidence-based solutions and mechanistic insights.

General Troubleshooting Workflow

Before diving into specific reaction types, it's crucial to rule out common sources of experimental failure. The following workflow provides a logical sequence for diagnosing issues that are not specific to a particular reaction mechanism.

Caption: A general decision tree for troubleshooting failed reactions.

FAQ 1: Reduction of the Nitro Group

The transformation of the 5-nitro group to a 5-amino group is a fundamental step, yielding 5-amino-2-cyclopropylpyridine, a critical precursor for further functionalization.

Q1: My catalytic hydrogenation of this compound is slow or has stalled. What are the likely causes and solutions?

A1: This is a common issue often related to catalyst activity or reaction conditions.

Causality: Catalytic hydrogenation involves the transfer of hydrogen from a source (like H₂ gas) to the substrate on the surface of a metal catalyst (e.g., Pd, Pt, Ni). The efficiency of this process is highly sensitive to catalyst deactivation and substrate purity.

  • Catalyst Poisoning: The pyridine nitrogen itself can coordinate to the metal surface, but more potent poisons include sulfur, thiols, or other nitrogen-containing heterocycles present as impurities.

  • Poor Catalyst Quality: The catalyst may be old, improperly stored (oxidized), or have low surface area.

  • Insufficient Hydrogen: The H₂ pressure may be too low, or if using a transfer hydrogenation source like ammonium formate, it may have degraded or been added in insufficient quantity.

  • Solvent Effects: The choice of solvent can impact substrate solubility and catalyst suspension.

Troubleshooting Steps:

  • Verify Substrate Purity: Ensure the starting material is free from sulfur-containing impurities. If necessary, purify by column chromatography or recrystallization.

  • Use a Fresh, Active Catalyst: Employ a new bottle of catalyst or one stored correctly under an inert atmosphere. For challenging reductions, Pearlman's catalyst (Pd(OH)₂/C) is often more robust.

  • Optimize Hydrogen Source:

    • For H₂ gas, ensure the system is leak-free and increase pressure incrementally (e.g., from 1 atm to 50 psi).

    • For transfer hydrogenation, use a significant excess (5-10 equivalents) of a fresh source like ammonium formate or formic acid.

  • Solvent Selection: Methanol or ethanol are excellent first choices. If solubility is an issue, THF or ethyl acetate can be used. Adding a small amount of acetic acid can sometimes accelerate the reaction by protonating the pyridine nitrogen, reducing its coordination to the catalyst.[1]

Comparative Table of Common Reduction Methods:

MethodReagentsProsCons
Catalytic Hydrogenation H₂ (1-4 atm), Pd/C (5-10 mol%)Clean, high-yielding, minimal workup.Sensitive to catalyst poisons; requires specialized equipment (H₂ balloon/autoclave).
Transfer Hydrogenation Ammonium formate, Pd/CNo H₂ gas needed; generally safe and effective.Requires stoichiometric reductant; can be slower.
Metal/Acid Reduction Fe/NH₄Cl or SnCl₂/HClTolerant of many functional groups; inexpensive.[2]Requires stoichiometric metal; workup can be cumbersome to remove metal salts.
Q2: I'm attempting to reduce the nitro group with a metal hydride (e.g., LiAlH₄) and getting a complex mixture of products. Why?

A2: Metal hydrides like lithium aluminum hydride (LiAlH₄) are generally not recommended for the reduction of aromatic nitro groups to amines.

Causality: The reduction of a nitro group is a multi-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[3] Strong, nucleophilic reducing agents like LiAlH₄ can lead to condensation reactions between these intermediates, resulting in the formation of azo (R-N=N-R) and azoxy (R-N=N(O)-R) compounds instead of the desired amine.[1]

Reduction_Pathway Nitro R-NO₂ (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso [H] Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine [H] Azo R-N=N-R (Azo Side Product) Nitroso->Azo LiAlH₄ Condensation Amine R-NH₂ (Amine) Hydroxylamine->Amine [H] Hydroxylamine->Azo LiAlH₄ Condensation

Caption: Simplified reduction pathway of a nitro group and common side reactions with LiAlH₄.

Solution: Switch to a more appropriate reduction method as detailed in the table in Q1. For laboratory scale, catalytic hydrogenation with Pd/C and H₂ or transfer hydrogenation are the most reliable methods.[1]

FAQ 2: Nucleophilic Aromatic Substitution (SNAr)

While this compound itself lacks a leaving group for a standard SNAr reaction, it is often synthesized from precursors like 2-chloro-5-nitropyridine .[4][5][6] This section addresses troubleshooting SNAr reactions on such precursors, which is a key step in the synthesis of many analogues.

Q1: My SNAr reaction between 2-chloro-5-nitropyridine and a primary amine is giving low yield. How can I improve it?

A1: Low yields in SNAr reactions on nitropyridines are typically due to suboptimal reaction conditions or the nucleophilicity of the amine.

Causality: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7][8] A nucleophile attacks the electron-deficient pyridine ring at the position of the leaving group (the chlorine atom), forming a negatively charged intermediate known as a Meisenheimer complex. The strong electron-withdrawing nitro group is crucial for stabilizing this intermediate.[8] The leaving group then departs, restoring aromaticity.

  • Insufficient Basicity: A base is often required to deprotonate the amine after it has formed a salt with the liberated HCl, or in some cases, to deprotonate a less nucleophilic amine to increase its reactivity. An incorrect choice of base can hinder the reaction.

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF, DMSO, NMP) are ideal as they can solvate the charged Meisenheimer complex, lowering the activation energy of the first step.

  • Temperature: While higher temperatures increase the reaction rate, they can also lead to decomposition or side reactions.

Troubleshooting Steps:

  • Choice of Base: For simple primary or secondary amines, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient to act as an acid scavenger. For less reactive amines, a stronger inorganic base like K₂CO₃ or Cs₂CO₃ may be necessary.

  • Solvent Optimization: If the reaction is slow in a solvent like THF or acetonitrile, switching to a more polar aprotic solvent like DMF or DMSO can dramatically increase the rate.

  • Temperature Control: Start at room temperature or slightly elevated temperatures (50-80 °C). If the reaction is clean but incomplete, the temperature can be increased. If byproducts are observed, the temperature should be lowered.

  • Consider a Catalyzed Reaction: If standard SNAr fails, this substrate is an excellent candidate for a Buchwald-Hartwig amination .[9][10][11] This palladium-catalyzed cross-coupling reaction is highly effective for forming C-N bonds and often succeeds where traditional SNAr fails, especially with weakly nucleophilic amines.[9][12]

Experimental Protocol: General Procedure for SNAr with an Amine

  • To a solution of 2-chloro-5-nitropyridine (1.0 eq) in anhydrous DMSO (0.2 M), add the desired amine (1.2 eq).

  • Add potassium carbonate (K₂CO₃) (2.0-3.0 eq) to the mixture.

  • Stir the reaction mixture at 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • BenchChem. (2025). Reactivity of the nitro group on a pyridine ring. BenchChem.
  • ResearchGate. (2025). Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines....
  • BenchChem. (2025). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. BenchChem.
  • MDPI. (n.d.).
  • Wikipedia. (n.d.).
  • Grokipedia. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Organic Chemistry Portal.
  • ACS GCI Pharmaceutical Roundtable. (2026).
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • Chemistry LibreTexts. (2023).
  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts.
  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • ChemicalBook. (n.d.). 2-Chloro-5-nitropyridine synthesis. ChemicalBook.

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Technical Support Center: Synthesis of 2-Cyclopropyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Cyclopropyl-5-nitropyridine. This resource is designed for researchers, chemists, and process development professionals to troubleshoot common issues related to by-product formation during this synthesis. Our goal is to provide you with the causal explanations and actionable protocols necessary to identify, mitigate, and control impurities, thereby enhancing yield and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected, and LC-MS analysis shows multiple unexpected peaks. What are the likely by-products?

Low yield and the presence of multiple unknown peaks are common challenges. The identity of by-products is highly dependent on your synthetic route. A prevalent method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-chloro-5-nitropyridine and a cyclopropylboronic acid derivative.[1]

Common By-products and Their Origins:

  • Homocoupling of Boronic Ester (Dicyclopropyl): This occurs when the cyclopropylboronic acid derivative reacts with itself. It is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.[2]

  • Protodeboronation (Formation of Cyclopropane): The boronic acid/ester is replaced by a hydrogen atom from the solvent or residual water, leading to the formation of cyclopropane and consumption of the starting material. This is often exacerbated by harsh basic conditions or elevated temperatures.[2]

  • Reductive Dehalogenation (Formation of 5-Nitropyridine): The starting material, 2-chloro-5-nitropyridine, can be reduced to 5-nitropyridine. This side reaction can be catalyzed by the palladium catalyst, particularly in the presence of certain phosphine ligands or impurities.

  • Isomeric By-products (e.g., 2-Cyclopropyl-3-nitropyridine): These can arise if the starting 2-chloro-5-nitropyridine contains isomeric impurities, such as 2-chloro-3-nitropyridine.[3] It is crucial to verify the purity of your starting materials.

  • Ring-Opened By-products: The cyclopropyl group, while generally stable, is a strained ring system.[4][5] Under certain conditions, particularly with strong acids or electrophiles, it can undergo ring-opening to form various propene or propanol derivatives.[4][6][7][8]

A summary of potential by-products and their mass-to-charge ratios (m/z) is provided in the table below.

By-product Name Structure Expected [M+H]⁺ (m/z) Plausible Cause
5-NitropyridineC₅H₄N₂O₂125.03Reductive dehalogenation of 2-chloro-5-nitropyridine
2-Hydroxy-5-nitropyridineC₅H₄N₂O₃141.03Hydrolysis of 2-chloro-5-nitropyridine
DicyclopropylC₆H₁₀83.08 (as radical cation)Homocoupling of cyclopropylboronic acid/ester
2-Cyclopropyl-3-nitropyridineC₈H₈N₂O₂165.06Isomeric impurity in starting material
Ring-opened products (e.g., Allyl-5-nitropyridine)C₈H₈N₂O₂165.06Acid-catalyzed or thermal rearrangement
Q2: I'm observing a significant peak in my chromatogram that corresponds to the mass of my desired product but has a different retention time. What could this be?

This is a classic sign of an isomeric by-product. The most probable candidate is 2-Cyclopropyl-3-nitropyridine . This isomer has the same mass as your target compound and will therefore show the same m/z in a mass spectrometer.

Causality: The primary cause is often the purity of the commercially available 2-chloro-5-nitropyridine starting material. The synthesis of this precursor can sometimes yield a mixture of isomers, with 2-chloro-3-nitropyridine being a common contaminant.[3] Since both isomers can participate in the cross-coupling reaction, you will inevitably form a mixture of the corresponding cyclopropyl-nitropyridine products.

Troubleshooting Steps:

  • Analyze Starting Material: Before starting the synthesis, analyze your batch of 2-chloro-5-nitropyridine using GC-MS or HPLC-MS. This will confirm the presence and quantity of any isomeric impurities.

  • Purification of Starting Material: If significant isomeric impurities are detected, consider purifying the 2-chloro-5-nitropyridine by recrystallization or column chromatography.

  • Chromatographic Separation: If the isomeric by-product is already formed, a careful optimization of your column chromatography conditions (e.g., using a less polar solvent system or a different stationary phase) will be necessary to separate the two isomers.

Q3: My reaction mixture turns dark, and I see a complex mixture of products upon analysis, some with masses that don't correspond to simple by-products. What is happening?

A dark reaction color and a complex product profile often point towards degradation of the starting materials or product, or instability of the cyclopropyl ring.

Potential Causes and Solutions:

  • Palladium Black Formation: A very dark or black heterogeneous mixture can indicate the crashing out of palladium(0), known as palladium black. This leads to a loss of catalytic activity.

    • Causality: This can be caused by inefficient ligand stabilization, the use of a suboptimal phosphine ligand, or running the reaction at too high a temperature.[9]

    • Solution: Consider using a more robust ligand, such as SPhos or other Buchwald-type ligands, which are known to stabilize the palladium catalyst effectively in cross-coupling reactions.[10] Ensure your reaction is rigorously degassed to prevent oxidative degradation of the catalyst.[2]

  • Cyclopropyl Ring Opening: The cyclopropyl group can be susceptible to ring-opening under certain conditions, leading to a cascade of secondary reactions and a complex product mixture.

    • Causality: While stable to many reagents, the cyclopropane ring can be opened by strong electrophiles or under acidic conditions.[4][6][8] If your reaction conditions inadvertently generate acidic species, this could trigger ring-opening.

    • Solution: Ensure your base is effective and present in a sufficient stoichiometric amount to neutralize any acidic by-products. Avoid any acidic workup steps until the reaction is complete and the product is stable.

Analytical Workflow for By-product Identification

A systematic approach is crucial for identifying unknown peaks in your reaction mixture.

G cluster_0 Initial Analysis cluster_1 Peak Identification cluster_2 Hypothesis Generation cluster_3 Confirmation Crude_Reaction_Mixture Crude Reaction Mixture LCMS_Analysis LC-MS Analysis Crude_Reaction_Mixture->LCMS_Analysis Identify_Knowns Identify: - Starting Materials - Desired Product LCMS_Analysis->Identify_Knowns Unknown_Peaks Isolate Unknown Peaks (by m/z and RT) LCMS_Analysis->Unknown_Peaks Hypothesize_Structures Hypothesize Structures Based on m/z (Refer to By-product Table) Unknown_Peaks->Hypothesize_Structures GCMS_Analysis GC-MS for Volatiles (e.g., Dicyclopropyl) Hypothesize_Structures->GCMS_Analysis NMR_Analysis Preparative HPLC followed by NMR (for Isomers & Novel Structures) Hypothesize_Structures->NMR_Analysis Final_Identification Final Structure Confirmation GCMS_Analysis->Final_Identification NMR_Analysis->Final_Identification

Caption: Workflow for By-product Identification.

Experimental Protocol: HPLC-MS Analysis

This protocol provides a general method for the analysis of a crude reaction mixture from the synthesis of this compound.

  • Sample Preparation:

    • Quench a small aliquot (approx. 0.1 mL) of the reaction mixture with 1 mL of acetonitrile.

    • Vortex the sample thoroughly.

    • Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Instrumentation:

    • HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) and coupled to a mass spectrometer (e.g., single quadrupole or TOF).[11]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 254 nm and 310 nm.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV.

    • Gas Flow/Temperature: Optimize based on instrument manufacturer's recommendations.

Reaction Pathway and By-product Formation

The following diagram illustrates the intended Suzuki-Miyaura coupling pathway and the points at which common by-products can form.

ReactionPathway SM1 2-Chloro-5-nitropyridine OxAdd Oxidative Addition Complex SM1->OxAdd Pd(0) BP1 5-Nitropyridine SM1->BP1  Reductive  Dehalogenation SM2 Cyclopropylboronic Acid / Ester Transmetal Transmetalation SM2->Transmetal BP2 Dicyclopropyl SM2->BP2 Homocoupling BP3 Protodeboronation (Cyclopropane) SM2->BP3 H₂O / Solvent Catalyst Pd(0) Catalyst Catalyst->OxAdd OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Catalyst Regeneration Product This compound RedElim->Product BP4 Isomeric Product SM1_impurity 2-Chloro-3-nitropyridine (Impurity) SM1_impurity->BP4 Suzuki Coupling

Sources

Technical Support Center: Enhancing Reaction Rates of 2-Cyclopropyl-5-nitropyridine Substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for navigating the nuances of nucleophilic aromatic substitution (SNAr) reactions involving 2-cyclopropyl-5-nitropyridine. This document is designed for drug development professionals and research scientists aiming to optimize their synthetic routes. Here, we move beyond simple protocols to explore the mechanistic underpinnings of reaction enhancement, providing you with the rationale to troubleshoot effectively and innovate in your experimental design.

Section 1: Foundational Principles of the Reaction

Before troubleshooting, it's crucial to understand the reaction's core mechanism. The substitution on this compound is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it susceptible to nucleophilic attack.[1][2][3] This effect is significantly amplified by the presence of a strong electron-withdrawing nitro group (-NO₂) at the 5-position.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom at the 2-position (the carbon bearing the leaving group), breaking the aromaticity of the ring. This is typically the rate-determining step.[4][5][6]

  • Formation of the Meisenheimer Complex: This attack forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, with significant delocalization onto the nitro group and the pyridine nitrogen.[5][7][8] The stability of this intermediate is paramount to the reaction's success.[9]

  • Restoration of Aromaticity: The leaving group (e.g., a halide) is expelled, restoring the aromaticity of the ring and forming the final substituted product.[6]

The cyclopropyl group at the 2-position is primarily an electronic and steric bystander but its proximity to the reaction center can influence reagent approach and intermediate stability. The key to enhancing the reaction rate lies in accelerating the formation and stabilization of the Meisenheimer complex.

Caption: Figure 1: The addition-elimination mechanism of SNAr reactions.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses common problems encountered during the substitution reactions of this compound.

Question 1: My reaction is extremely slow or stalls completely. What are the primary factors to investigate?

Answer: A sluggish reaction is the most common issue and typically points to insufficient activation of the electrophile or low reactivity of the nucleophile. Here is a systematic approach to troubleshooting:

  • Solvent Choice: The solvent plays a critical role in stabilizing the charged Meisenheimer intermediate. Polar aprotic solvents like DMF, DMSO, NMP, or DMA are the standard choice because they can solvate the accompanying cation (e.g., K⁺ from K₂CO₃) without strongly solvating the anion (the nucleophile), thus preserving the nucleophile's reactivity.[10] If you are using less polar solvents like THF, Dioxane, or Toluene, the reaction rate will be significantly lower.[11][12] Consider switching to a more polar aprotic solvent.

  • Temperature: SNAr reactions are often accelerated by heat. If you are running the reaction at room temperature, incrementally increasing the temperature to 50 °C, 80 °C, or even higher can dramatically increase the rate. However, be mindful of potential side reactions or decomposition of starting materials at elevated temperatures.[13]

  • Base Strength and Solubility: If your nucleophile is an alcohol (R-OH) or amine (R₂NH), a base is required to deprotonate it, generating the more potent alkoxide or amide nucleophile. The strength and solubility of the base are critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common, but stronger, more soluble bases like NaH, KHMDS, or t-BuOK might be necessary for less acidic nucleophiles. Ensure the base is sufficiently strong to deprotonate the nucleophile under the reaction conditions.

  • Nucleophile Reactivity: The inherent reactivity of the nucleophile is fundamental. Anionic nucleophiles are more reactive than their neutral counterparts. For example, a phenoxide is a much better nucleophile than phenol. If using a neutral amine or alcohol, ensure your base is adequate.

Troubleshooting_Slow_Reaction start Problem: Slow or Stalled Reaction check_solvent Step 1: Evaluate Solvent Is it a polar aprotic solvent (DMF, DMSO)? start->check_solvent solvent_no Action: Switch to DMF or DMSO. These solvents stabilize the Meisenheimer complex. check_solvent->solvent_no No solvent_yes Solvent is appropriate. check_solvent->solvent_yes Yes check_temp Step 2: Evaluate Temperature Is the reaction heated (e.g., > 80°C)? solvent_no->check_temp solvent_yes->check_temp temp_no Action: Increase temperature. Incrementally raise to 80-120°C. check_temp->temp_no No temp_yes Temperature is likely sufficient. check_temp->temp_yes Yes check_base Step 3: Evaluate Base (if applicable) Is the base strong enough (e.g., NaH, t-BuOK for alcohols)? temp_no->check_base temp_yes->check_base base_no Action: Use a stronger base. Consider NaH for alcohols or KHMDS for amines. check_base->base_no No base_yes Base is likely appropriate. check_base->base_yes Yes consider_catalyst Step 4: Consider Catalysis Is the reaction still slow? base_no->consider_catalyst base_yes->consider_catalyst catalyst_ptc Action: Add a Phase-Transfer Catalyst (PTC). Use TBAB or 18-Crown-6 for poor solubility. consider_catalyst->catalyst_ptc Yes catalyst_mw Action: Use Microwave Irradiation. Can significantly reduce reaction times. consider_catalyst->catalyst_mw Yes end_node Reaction Optimized catalyst_ptc->end_node catalyst_mw->end_node

Caption: Figure 2: A workflow for troubleshooting slow SNAr reactions.

Question 2: I'm observing significant side product formation. What are the likely culprits and solutions?

Answer: Side products often arise from reactions with bifunctional nucleophiles, reaction with the solvent, or degradation under harsh conditions.

  • Vicarious Nucleophilic Substitution (VNS): If your nucleophile has a leaving group on its alpha-carbon (e.g., chloromethyl phenyl sulfone), you might observe substitution at the C-4 or C-6 positions of the pyridine ring, which are also activated by the nitro group.[14][15] This is a known pathway called Vicarious Nucleophilic Substitution of hydrogen. To mitigate this, ensure your nucleophile is clean and that reaction conditions do not promote this alternative pathway.

  • Reaction with Solvent/Base: At high temperatures, solvents like DMF can decompose to generate dimethylamine, which can act as a nucleophile. Similarly, strong bases like hydroxides can act as competing nucleophiles. If you suspect this, run the reaction at a lower temperature or choose a more stable solvent/base combination.

  • Reaction at the Nitro Group: While less common under typical SNAr conditions, very strong nucleophiles or reducing agents can potentially react with the nitro group.[16] If you observe products where the nitro group has been modified, consider using milder conditions or protecting the nucleophile if it has reducing properties.

  • Disubstitution: If your starting material has multiple leaving groups, or if the product of the initial substitution is also activated for a second substitution, you may see disubstituted products. Using a less polar solvent can sometimes improve selectivity in such cases.[11]

Section 3: Frequently Asked Questions (FAQs)
  • Q: Can I use microwave irradiation to speed up the reaction? A: Absolutely. Microwave-assisted organic synthesis (MAOS) is an excellent technique for accelerating SNAr reactions.[17][18] The rapid, uniform heating can reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields.[19][20] It is particularly effective for less reactive nucleophile/electrophile pairs.

  • Q: My nucleophile is poorly soluble in the organic solvent. What can I do? A: This is a common problem, especially when using salt-like nucleophiles (e.g., sodium phenoxide) in solvents like THF. The solution is to use a Phase-Transfer Catalyst (PTC) .[10] Catalysts like tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6 for potassium salts) can shuttle the nucleophile from a solid phase or aqueous phase into the organic phase, dramatically increasing its effective concentration and reactivity.[21][22]

  • Q: What is the best leaving group (LG) for this reaction? A: For SNAr reactions, the bond to the leaving group is broken after the rate-determining step. Therefore, the reaction rate is not primarily dependent on C-LG bond strength but rather on the electronegativity of the leaving group, which helps to activate the carbon for nucleophilic attack. The typical reactivity order is F > Cl > Br > I.[5][23] Fluorine is highly activating due to its strong inductive electron-withdrawing effect. However, chlorine is often used as it provides a good balance of reactivity and cost.

  • Q: Are there any catalysts that can activate the pyridine ring itself? A: Yes. Lewis acids can coordinate to the pyridine nitrogen, further withdrawing electron density from the ring and increasing its electrophilicity.[24] This can be a useful strategy for activating less reactive substrates. Additionally, forming N-phosphonium pyridinium salts has been shown to make the pyridine ring unusually reactive for SNAr reactions.[25]

Section 4: Data & Protocols
Data Presentation: Effect of Solvent on SNAr Reaction Rate

The choice of solvent has a profound impact on reaction kinetics. The table below provides a qualitative and quantitative comparison based on typical observations for SNAr reactions on activated heteroaromatics.

SolventTypeDielectric Constant (ε)Relative RateRationale & Comments
DMSO Polar Aprotic47+++++Excellent for stabilizing the Meisenheimer complex. High boiling point allows for a wide temperature range.[10]
DMF Polar Aprotic37++++Very common and effective solvent. Can decompose at high temperatures (>150 °C) to form dimethylamine.[10]
Acetonitrile Polar Aprotic37.5+++Good choice, but generally less effective than DMSO or DMF for stabilizing the charged intermediate.
THF Polar Ether7.5++Moderate polarity. Often requires higher temperatures or the use of a PTC to achieve good rates.[11]
Toluene Nonpolar2.4+Poor choice for SNAr unless a PTC is used. Does not effectively stabilize the charged intermediate.[11]
Ethanol Polar Protic24.5VariesCan act as a competing nucleophile. Solvates and deactivates anionic nucleophiles through hydrogen bonding. Generally avoided unless it is the intended reagent.
Experimental Protocols

Protocol 1: General Procedure for Amination

This protocol provides a starting point for the reaction of this compound with a generic amine nucleophile.

  • Reagent Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent & Reagents Addition: Add anhydrous DMF (or DMSO) to achieve a concentration of approximately 0.2-0.5 M. Add the amine nucleophile (1.1–1.5 eq) followed by a suitable base such as powdered anhydrous K₂CO₃ (2.0–3.0 eq).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere (N₂ or Ar).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Carefully pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyridine.[6][26]

Protocol 2: Screening for Optimal Conditions with a Phase-Transfer Catalyst

This workflow is designed for situations where the nucleophile has poor solubility.

  • Setup Parallel Reactions: In separate vials, set up the reaction as described in Protocol 1, but use a less polar solvent like THF or Toluene.

  • PTC Addition: To each vial, add a different catalyst or condition:

    • Vial A: No catalyst (control).

    • Vial B: Add tetrabutylammonium bromide (TBAB) (10 mol%).

    • Vial C: Add 18-crown-6 (10 mol%) (especially if using a potassium base/salt).

  • Execution & Analysis: Stir all reactions at a set temperature (e.g., 60 °C) for a predetermined time (e.g., 4 hours). Take an aliquot from each reaction, perform a mini-workup, and analyze by LC-MS or ¹H NMR to compare the conversion to product. This will quickly identify the most effective PTC for your system.

References
  • SNAr and C–H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis. (2021). American Chemical Society. [Link]

  • Nucleophilic aromatic substitution of pyridine. Pearson+. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health (NIH). [Link]

  • Catalysed SNAr reactions. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Phase Transfer Catalyst (PTC) Salt Effect. St. Paul's Cathedral Mission College. [Link]

  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. (2018). National Institutes of Health (NIH). [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). National Institutes of Health (NIH). [Link]

  • Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. (2020). MDPI. [Link]

  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. (2019). ResearchGate. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube. [Link]

  • Microwave-assisted three-component coupling-addition-SNAr (CASNAR) sequences to annelated 4H-thiopyran-4-ones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Lewis Acids for the Activation of Pyridines for Further Functionalisation. University of Strathclyde. [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). Organic Letters. [Link]

  • Directed nucleophilic aromatic substitution reaction. (2024). RSC Publishing. [Link]

  • Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. ResearchGate. [Link]

  • Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society. [Link]

  • Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate. [Link]

  • SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]

  • SNAr Reaction in Other Common Molecular Solvents. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Improvement of SNAr Reaction Rate by an Electron-Withdrawing Group in the Crosslinking of DNA Cytosine-5 Methyltransferase by a Covalent Oligodeoxyribonucleotide Inhibitor. PubMed. [Link]

  • SNAr Solvents and Reagents. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. [Link]

  • General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. ResearchGate. [Link]

  • ipso-Substitution Reaction of Nitro Group with Hydrogen in 5-Nitropyridines. Magritek. [Link]

  • SNAr troubleshooting. (2023). Reddit. [Link]

  • Microwave-Assisted Dibromoolefination of Aromatic and Heteroaromatic Aldehydes and Ketones. ResearchGate. [Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals. [Link]

  • Nitropyridines, their synthesis and reactions. Sci-Hub. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing. [Link]

  • Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. [Link]

  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences. [Link]

  • Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines. ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide for Synthetic Strategy: 2-Cyclopropyl-5-nitropyridine vs. 2-Chloro-5-nitropyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the pyridine scaffold remains a cornerstone for the development of novel pharmaceuticals and functional materials. The strategic functionalization of this heterocycle is paramount, and the choice of starting material can profoundly influence the efficiency, selectivity, and overall success of a synthetic campaign. This guide provides a detailed comparison of two key building blocks: 2-Cyclopropyl-5-nitropyridine and 2-Chloro-5-nitropyridine .

While 2-Chloro-5-nitropyridine is a well-established and widely utilized intermediate, the increasing interest in incorporating sp³-hybridized motifs into drug candidates has brought this compound to the forefront. This guide will delve into a comparative analysis of their reactivity in palladium-catalyzed cross-coupling reactions, offering insights into the electronic and steric factors that govern their performance. While extensive experimental data is available for the chloro-analogue, this guide will also provide a scientifically grounded projection of the reactivity of the cyclopropyl-analogue, enabling researchers to make informed decisions in their synthetic design.

Physicochemical Properties: A Tale of Two Substituents

At first glance, both molecules share the electron-deficient 5-nitropyridine core, which significantly influences their reactivity. The primary distinction lies in the nature of the substituent at the 2-position.

PropertyThis compound2-Chloro-5-nitropyridine
Molecular Formula C₈H₈N₂O₂C₅H₃ClN₂O₂
Molecular Weight 164.16 g/mol 158.54 g/mol [1]
Appearance Likely a solidWhite to light yellow crystalline solid[2]
Melting Point Data not readily available105-108 °C[2]
Boiling Point Data not readily available256.6±20.0 °C at 760 mmHg[3]
Solubility Expected to have higher solubility in organic solventsInsoluble in water, soluble in hot methanol[2]

The replacement of a chloro group with a cyclopropyl group introduces significant changes in the molecule's electronic and steric profile.

Comparative Reactivity: Electronic and Steric Considerations

The utility of these building blocks is largely defined by their performance in cross-coupling reactions, where the substituent at the 2-position acts as a leaving group or a coupling partner.

Electronic Effects
  • 2-Chloro-5-nitropyridine: The chlorine atom is an electronegative, inductively withdrawing group. However, its lone pairs can participate in resonance, donating electron density to the ring. In the context of palladium-catalyzed cross-coupling, the C-Cl bond is activated by the electron-withdrawing nitro group and the pyridine nitrogen, facilitating oxidative addition to the Pd(0) catalyst.

  • This compound: The cyclopropyl group is a fascinating substituent with unique electronic properties. Due to the high p-character of its C-C bonds, it can act as a weak π-electron donor through hyperconjugation.[4][5] This electron-donating nature can influence the electron density of the pyridine ring, potentially impacting the rate of oxidative addition in cross-coupling reactions.

Steric Effects

The steric profiles of the chloro and cyclopropyl groups are distinct and play a crucial role in the accessibility of the metal catalyst to the reaction center. The cyclopropyl group, while small, is bulkier than a single chlorine atom. This increased steric hindrance in the ortho-position to the pyridine nitrogen could influence the approach of the bulky phosphine-ligated palladium catalysts, potentially requiring more robust catalytic systems or harsher reaction conditions.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and versatile methods for C-C and C-N bond formation, respectively. Below, we compare the expected and documented performance of our two subject compounds in these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures.

2-Chloro-5-nitropyridine: This compound is a competent substrate for Suzuki-Miyaura coupling. The electron-withdrawing nitro group activates the C-Cl bond towards oxidative addition. A variety of standard palladium catalysts and conditions can be employed to achieve good to excellent yields.

Representative Experimental Protocol for Suzuki-Miyaura Coupling of 2-Chloro-5-nitropyridine:

  • To an oven-dried Schlenk flask under an inert atmosphere, add 2-Chloro-5-nitropyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst, for example, [Pd(dppf)Cl₂]·CH₂Cl₂ (0.03 mmol, 3 mol%).

  • Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture with vigorous stirring (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography.

Note: Yields are highly dependent on the specific arylboronic acid and reaction conditions used.

Suzuki_Miyaura_Mechanism

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in medicinal chemistry.

2-Chloro-5-nitropyridine: This compound is a suitable electrophile for the Buchwald-Hartwig amination. The reaction generally proceeds well with a variety of primary and secondary amines, facilitated by a palladium catalyst and a strong base.

Representative Experimental Protocol for Buchwald-Hartwig Amination of 2-Chloro-5-nitropyridine:

  • In a glovebox, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong base (e.g., NaOt-Bu or LHMDS).

  • Add 2-Chloro-5-nitropyridine (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).

  • Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the tube and heat the reaction mixture (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling, quench the reaction, perform an extractive workup, and purify the product by chromatography.

Reported yields for the Buchwald-Hartwig amination of aryl chlorides with amines can range from moderate to excellent, depending on the specific substrates and catalytic system employed.[2][6][7]

This compound: As with the Suzuki-Miyaura coupling, specific experimental data for the Buchwald-Hartwig amination of this compound is scarce. The reaction would likely require a highly active catalyst system capable of cleaving the C-C bond of the cyclopropyl ring. The development of such a protocol would be a novel and valuable contribution to the field.

Buchwald_Hartwig_Workflow

Safety and Handling

Both this compound and 2-Chloro-5-nitropyridine should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • 2-Chloro-5-nitropyridine: This compound is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[3][8][9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.[3][8]

Comparative Summary

FeatureThis compound2-Chloro-5-nitropyridine
Availability More specialized, may require custom synthesisCommercially available from various suppliers
Reactivity in Cross-Coupling C-C bond cleavage is challenging, requires specialized catalystsC-Cl bond is readily activated for cross-coupling
Electronic Effect of Substituent Weak π-electron donor (hyperconjugation)Inductively withdrawing, resonance donor
Steric Hindrance ModerateLow
Potential for Novelty High potential for developing novel methodologiesWell-established reactivity
Safety Profile Assumed to be harmful and irritantHarmful, skin and respiratory irritant[3][8][9]

Conclusion and Recommendations

The choice between this compound and 2-Chloro-5-nitropyridine for a synthetic campaign depends heavily on the project's goals and the available resources.

2-Chloro-5-nitropyridine is the pragmatic choice for researchers seeking a reliable and well-precedented route to functionalized 5-nitropyridines. Its reactivity in a wide range of cross-coupling reactions is well-documented, and a plethora of established protocols are available, ensuring a higher probability of success with standard catalytic systems.

This compound , on the other hand, represents a frontier for methodological development. While its use in cross-coupling reactions is not yet established, it offers an exciting opportunity for the discovery of novel transformations. Researchers interested in exploring C-C bond activation or incorporating the valuable cyclopropyl motif directly from a pyridine ring will find this compound to be a challenging yet potentially rewarding starting material. The development of efficient cross-coupling protocols for this substrate would be a significant contribution to the synthetic chemist's toolbox.

For drug development professionals, the incorporation of a cyclopropyl group can offer significant advantages in terms of metabolic stability and conformational rigidity. Therefore, the development of reliable synthetic routes utilizing this compound is a worthy endeavor, despite the initial synthetic hurdles.

References

  • How does the cyclopropyl group influence conjugation and aromaticity? Chemistry Stack Exchange. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. National Institutes of Health. Available at: [Link]

  • Cyclopropyl group. Wikipedia. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Available at: [Link]

  • A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. National Institutes of Health. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Available at: [Link]

  • Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Audrey Yun Li. Available at: [Link]

  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. National Institutes of Health. Available at: [Link]

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine. National Institutes of Health. Available at: [Link]

  • Efficient Suzuki-Type Cross-Coupling of Enantiomerically Pure Cyclopropylboronic Acids. PubMed. Available at: [Link]

  • Surprising Reactivity in NiXantphos/Palladium-Catalyzed α-Arylation of Substituted Cyclopropyl Nitriles. PubMed. Available at: [Link]

  • Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling. Organic Chemistry Portal. Available at: [Link]

  • Tertiary cyclopropyl carbagermatranes: synthesis and cross-coupling. RSC Publishing. Available at: [Link]

  • Palladium-Catalyzed N-Arylation of Cyclopropylamines | Request PDF. ResearchGate. Available at: [Link]

  • 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308. PubChem. Available at: [Link]

Sources

Navigating the Therapeutic Potential of 2-Cyclopropyl-5-nitropyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of medicinal chemistry, the quest for novel pharmacophores with enhanced efficacy and target specificity is perpetual. Among the myriad of heterocyclic scaffolds, pyridine derivatives have consistently emerged as privileged structures in drug discovery, owing to their versatile biological activities.[1] This guide delves into the promising, yet relatively underexplored, class of 2-Cyclopropyl-5-nitropyridine derivatives. While direct and extensive comparative data for this specific class of compounds remains nascent, this document aims to provide a comprehensive analysis of their potential biological activity by extrapolating from structure-activity relationship (SAR) studies of closely related nitropyridines and cyclopropyl-containing molecules. We will benchmark this inferred potential against established therapeutic agents, namely the fluoroquinolone antibiotic ciprofloxacin and the anthracycline chemotherapeutic doxorubicin, to provide a contextual framework for future research and development.

The Chemical Scaffolding: Understanding the Key Moieties

The therapeutic potential of this compound derivatives is intrinsically linked to the unique properties of its constituent parts: the pyridine ring, the nitro group, and the cyclopropyl moiety.

  • The Pyridine Core: A fundamental six-membered aromatic heterocycle, the pyridine ring is a cornerstone of numerous pharmaceuticals. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological targets.[1] The aromatic nature of the ring also allows for π-π stacking interactions.

  • The Nitro Group (-NO₂): The strongly electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack.[1] This reactivity is often exploited in the synthesis of more complex derivatives. Furthermore, nitroaromatic compounds are known to be bioreducible, a property that can be harnessed for selective activation under hypoxic conditions, such as those found in solid tumors.

  • The Cyclopropyl Ring: This small, strained carbocycle is a valuable substituent in medicinal chemistry. The unique sp2-like character of its C-C bonds can lead to favorable interactions with biological targets. Crucially, the cyclopropyl group is often introduced to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] In the context of antibacterial agents like fluoroquinolones, the N-1 cyclopropyl group is known to be crucial for potent activity against Enterobacteriaceae and Pseudomonas aeruginosa.[3]

Comparative Analysis of Biological Activity

Based on the individual contributions of these moieties, we can infer the potential biological activities of this compound derivatives and compare them to our selected benchmarks.

Antimicrobial Activity: A Potential Alternative to Fluoroquinolones?

Fluoroquinolones, such as ciprofloxacin, are a class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. A key structural feature of many potent fluoroquinolones is the presence of a cyclopropyl group at the N-1 position, which enhances their antibacterial activity.[3]

Inferred Antimicrobial Profile of this compound Derivatives:

The presence of the cyclopropyl group in this compound derivatives suggests a potential for antibacterial activity. The mechanism of action, however, may differ from that of fluoroquinolones. While the cyclopropyl group could contribute to binding at the active site of bacterial enzymes, the nitropyridine core might introduce a distinct mechanism. Nitroaromatic compounds have been investigated for their antimicrobial properties, often linked to their ability to generate reactive nitrogen species upon reduction, leading to cellular damage.

Comparative Table: Inferred Antimicrobial Activity

FeatureThis compound Derivatives (Inferred)Ciprofloxacin (Established)
Target Potential for novel bacterial targets.DNA gyrase and Topoisomerase IV.[4]
Spectrum Unknown; may exhibit broad-spectrum activity.Broad-spectrum against Gram-positive and Gram-negative bacteria.[5]
Potency Requires experimental validation.High potency with low MIC values against susceptible strains.[5]
Resistance Potential for activity against fluoroquinolone-resistant strains.Resistance is a growing clinical concern.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for determining the MIC of a compound, which is the lowest concentration that inhibits visible growth of a microorganism.[6][7]

Materials:

  • Test compound (e.g., a this compound derivative)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture bacteria in CAMHB overnight at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Absorbance can also be measured using a microplate reader to quantify bacterial growth.

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Prepare Compound Dilutions B->C D Incubate at 37°C C->D E Visual Inspection for Turbidity D->E F Measure Absorbance D->F G Determine MIC E->G F->G

Caption: Workflow for MIC determination using broth microdilution.

Anticancer Activity: A Novel Approach to Cancer Therapy?

Doxorubicin is a widely used chemotherapy drug that intercalates into DNA and inhibits topoisomerase II, leading to cell death.[8] However, its use is associated with significant side effects, including cardiotoxicity. The development of novel anticancer agents with improved selectivity and reduced toxicity is a critical area of research.

Inferred Anticancer Profile of this compound Derivatives:

The 5-nitropyridine moiety is of particular interest for its potential anticancer activity. Nitroaromatic compounds can be selectively reduced in the hypoxic environment of solid tumors, leading to the formation of cytotoxic species. This bioreductive activation offers a potential mechanism for tumor-selective drug delivery. The cyclopropyl group could further enhance potency and metabolic stability.

Comparative Table: Inferred Anticancer Activity

FeatureThis compound Derivatives (Inferred)Doxorubicin (Established)
Mechanism Potential for bioreductive activation in hypoxic tumor cells.DNA intercalation and topoisomerase II inhibition.[8]
Selectivity Potentially higher selectivity for tumor cells due to hypoxia-activated mechanism.Low selectivity, leading to systemic toxicity.
Potency Requires experimental validation (IC₅₀ values).High potency against a broad range of cancers.[8]
Toxicity Potentially lower systemic toxicity.Cardiotoxicity is a major dose-limiting side effect.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[9][10]

Materials:

  • Test compound (e.g., a this compound derivative)

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[10]

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization and Measurement:

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Workflow for MTT Cytotoxicity Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion and Future Directions

While this guide provides a comparative framework based on existing knowledge of related chemical moieties, it is imperative to underscore that the biological activity of this compound derivatives must be empirically determined. The synthesis and rigorous biological evaluation of a library of these compounds are critical next steps.

Future research should focus on:

  • Synthesis of a diverse library of this compound derivatives with variations in substitution on the pyridine ring to establish clear structure-activity relationships.

  • In vitro screening for both antimicrobial and anticancer activities using the standardized protocols outlined in this guide.

  • Mechanism of action studies to elucidate the specific molecular targets and pathways affected by these compounds.

  • In vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and toxicity profiles of the most promising candidates.

The unique combination of a cyclopropyl group and a nitropyridine scaffold holds significant promise for the development of novel therapeutic agents. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this exciting chemical space.

References

Click to expand
  • ResearchGate. Synthesis and Antibacterial Activities of Different Five-Membered Heterocyclic Rings Incorporated with Pyridothienopyrimidine - ResearchGate. Available from: [Link].

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  • Kumar, A., et al. (2020). Antibacterial Activity of Novel 1-Cyclopropyl-6,7-Difluoro-8-Methoxy-4-Oxo-1,4-Dihydroquinoline-3-Carbohydrazide Derivatives. Polycyclic Aromatic Compounds, 42(5), 2286-2297. Available from: [Link].

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  • Al-Obaidi, A. M. J. (2017). Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences, 26(1), 8-15. Available from: [Link].

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  • Wolska, K., Grudniak, A. M., & Kraczkiewicz-Dowjat, A. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Pathogens, 10(11), 1403. Available from: [Link].

  • Hooper, D. C., & Wolfson, J. S. (1991). Chemical evolution of the fluoroquinolone antimicrobial agents. Antimicrobial Agents and Chemotherapy, 35(5), 879-884. Available from: [Link].

  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - MDPI. Available from: [Link].

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available from: [Link].

  • Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid - Dalton Transactions (RSC Publishing). Available from: [Link].

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  • Heisig, A., et al. (2007). Tuning of antibacterial activity of a cyclopropyl fluoroquinolone by variation of the substituent at position C-8. Journal of Antimicrobial Chemotherapy, 59(4), 793-796. Available from: [Link].

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  • Grimm, H. (1985). In vitro activity of ciprofloxacin compared with those of other new fluorinated piperazinyl-substituted quinoline derivatives. Reviews of Infectious Diseases, 7(Suppl 4), S659-S661. Available from: [Link].

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Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Cyclopropyl-5-nitropyridine Analogs: A Rational Approach to Novel Antimicrobial Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the 2-cyclopropyl-5-nitropyridine scaffold, a promising but underexplored framework in medicinal chemistry. In the absence of extensive direct experimental data for this specific analog series, this document establishes a rational framework for its structure-activity relationship (SAR) exploration. By synthesizing established principles from studies on analogous pyridine, nitrophenyl, and cyclopropane-containing compounds, we will delineate a predictive SAR, propose a robust experimental validation workflow, and provide detailed protocols to guide researchers in the design and evaluation of novel therapeutic agents, particularly in the antimicrobial domain.

Deconstruction of the Core Scaffold: A Trifecta of Pharmacophoric Potential

The therapeutic potential of the this compound scaffold stems from the unique combination of its three core components. Understanding the individual contribution of each moiety is paramount to designing a logical SAR study.

  • The Pyridine Nucleus: A Privileged Scaffold. The pyridine ring is one of the most significant N-heterocycles in medicinal chemistry, recognized as a "privileged structural motif" in drug design.[1][2] Its presence is associated with favorable pharmacokinetic properties, including improved water solubility and the ability to form crucial hydrogen bonds with biological targets.[3] Pyridine derivatives exhibit an exceptionally broad range of biological activities, including antimicrobial, antiviral, and antitumor effects.[3][4]

  • The 2-Cyclopropyl Group: Enhancing Potency and Stability. The cyclopropyl group is a versatile bioisostere frequently employed in drug design to enhance a molecule's pharmacological profile.[5] As a conformationally restricted analog of an isopropyl group, it can lock the molecule into a bioactive conformation, thereby increasing its affinity for a target receptor.[6] Furthermore, the cyclopropyl ring is metabolically robust and can improve a compound's stability, reduce off-target effects, and enhance overall efficacy.[5]

  • The 5-Nitro Group: An Electronic Modulator and Bio-activator. The nitro group is a strong electron-withdrawing moiety that significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and potential interactions with biological targets.[1] In the context of antimicrobial agents, the nitro group can act as a "warhead." Its mechanism of action often involves enzymatic reduction by bacterial nitroreductases within the pathogen, leading to the formation of cytotoxic free radicals that damage bacterial DNA and other critical macromolecules.[7]

Proposed SAR Landscape for this compound Analogs

Based on established SAR principles from related heterocyclic compounds, we can construct a predictive map to guide the synthesis of new analogs. The primary points of diversification on the scaffold are the cyclopropyl ring (Position 2), the nitro group (Position 5), and the unoccupied positions on the pyridine ring (Positions 3, 4, and 6).

Caption: Key points for chemical modification on the this compound core.

The following table summarizes the proposed modifications and their predicted impact on biological activity, primarily focusing on antimicrobial potential.

Modification PointProposed ChangeRationale & Supporting EvidencePredicted Impact on Activity
Position 2 (Cyclopropyl) Increase ring size (cyclobutyl, cyclopentyl)Altering ring size can probe the steric limits of the target's binding pocket. Larger rings may increase hydrophobic interactions, but could also introduce steric hindrance.[8]Activity may increase or decrease depending on target topology.
Add substituents to the cyclopropyl ringSmall alkyl or fluoro groups can fine-tune lipophilicity and metabolic stability without significantly increasing steric bulk.Potential for modest activity increase.
Position 5 (Nitro) Change position (e.g., to 3-nitro)The position of the electron-withdrawing group is critical. A 3-nitro group would alter the electronic distribution and may change target specificity.[1]Likely to significantly alter activity and possibly the mechanism of action.
Replace with other electron-withdrawing groups (e.g., -CN, -SO₂Me)Bioisosteric replacement can determine if the specific nitro-reduction mechanism is essential. Cyano or sulfone groups maintain electron-withdrawing character but are not typically reduced by nitroreductases.[9]Likely to decrease or abolish activity if nitro-reduction is the primary mechanism.
Replace with hydrogen bond acceptors/donors (e.g., -CONH₂, -NH₂)Replacing the nitro group with moieties capable of hydrogen bonding could switch the mechanism from covalent/radical damage to reversible enzyme inhibition.[10]Dependent on target; may uncover new activities.
Positions 3, 4, 6 (Ring) Add small alkyl or alkoxy groups (e.g., -CH₃, -OCH₃)These groups can fill small hydrophobic pockets in the target binding site and improve membrane permeability. Analogs of trimethoprim show that such substitutions are key for high potency.[11]Likely to increase potency.
Add halogens (e.g., -F, -Cl)Halogens can form halogen bonds, increase metabolic stability, and modulate lipophilicity. They are common in potent enzyme inhibitors.[12]High potential to increase activity.
Add bulky aromatic or heterocyclic ringsLarger groups can establish additional π-stacking or hydrophobic interactions, but may also negatively impact solubility and permeability.Highly variable; could lead to significant gains or losses in activity.

Experimental Design for SAR Validation

A robust and self-validating experimental workflow is essential to systematically test the hypotheses outlined above. This involves a logical progression from chemical synthesis to biological evaluation and mechanistic investigation.

Experimental_Workflow cluster_workflow SAR Validation Workflow Synthesis Analog Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification PrimaryScreen Primary Screening: Antimicrobial MIC Assay Purification->PrimaryScreen Cytotoxicity Counter-Screen: Mammalian Cell Cytotoxicity PrimaryScreen->Cytotoxicity HitSelection Hit Prioritization (Potency & Therapeutic Index) Cytotoxicity->HitSelection SecondaryScreen Secondary Assays: (e.g., Time-Kill, Biofilm) HitSelection->SecondaryScreen Mechanism Mechanism of Action Studies (e.g., Nitroreductase Assay, Target Engagement) SecondaryScreen->Mechanism SAR_Analysis SAR Analysis & Next-Gen Design Mechanism->SAR_Analysis SAR_Analysis->Synthesis Iterative Cycle

Caption: A systematic workflow for the synthesis and evaluation of new analogs.

General Synthesis Protocol

The synthesis of this compound analogs can be achieved through various routes. A plausible and versatile method involves the nucleophilic aromatic substitution (SNAr) reaction on a commercially available di-substituted pyridine precursor.

Example Protocol: Synthesis of a 2-Cyclopropyl-4-alkoxy-5-nitropyridine analog

  • Starting Material: 2-Chloro-4-methoxy-5-nitropyridine.

  • Reaction Setup: To a solution of 2-chloro-4-methoxy-5-nitropyridine (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (N₂ or Ar), add cyclopropylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (3.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (approx. 65-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-cyclopropyl-4-methoxy-5-nitropyridine analog.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality: This Suzuki coupling approach is chosen for its high functional group tolerance and reliability in forming C-C bonds with heterocyclic systems, making it ideal for generating a diverse library of analogs. The choice of a palladium catalyst and base is critical for efficient catalytic turnover.[2][13]

Protocol: Antimicrobial Activity Screening (MIC Determination)

The primary biological evaluation should quantify the antimicrobial potency of the synthesized analogs. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[14]

Step-by-Step Methodology:

  • Bacterial Strain Preparation: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) into Mueller-Hinton Broth (MHB). Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).

  • Compound Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO) at 10 mg/mL. Create a series of 2-fold serial dilutions in a 96-well microtiter plate using MHB, with final compound concentrations typically ranging from 128 µg/mL to 0.25 µg/mL. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

  • Inoculation: Dilute the bacterial culture from Step 1 to achieve a final inoculum density of 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Controls: Include a positive control (bacteria in MHB with no compound), a negative control (MHB only), and a drug control (e.g., ciprofloxacin).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm.

Trustworthiness: This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, ensuring the results are reproducible and comparable across different studies. Including appropriate controls validates the experimental run.

Protocol: Mammalian Cell Cytotoxicity Assay

To assess the selectivity of active compounds, a counter-screen against a mammalian cell line (e.g., HEK293 or HepG2) is crucial.

  • Cell Culture: Culture human embryonic kidney cells (HEK293) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the cells. Incubate for 48-72 hours.

  • Viability Assessment: Add a viability reagent such as PrestoBlue™ or MTT to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the fluorescence or absorbance using a plate reader. Calculate the concentration that inhibits 50% of cell growth (IC₅₀) by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Causality: This assay is essential for calculating a therapeutic index (IC₅₀ / MIC), which helps prioritize compounds that are potent against bacteria but have low toxicity to human cells, a key characteristic of a viable drug candidate.

Conclusion and Future Directions

The this compound scaffold presents a compelling starting point for the development of novel therapeutic agents. This guide establishes a foundational SAR framework based on robust chemical principles derived from analogous molecular systems. The predictive analysis suggests that modifications focusing on substitutions at positions 4 and 6 of the pyridine ring with small, lipophilic groups or halogens are highly likely to yield analogs with enhanced antimicrobial potency.

The provided experimental workflows offer a clear and validated path for synthesizing these target molecules and rigorously evaluating their biological activity. By systematically applying this iterative cycle of design, synthesis, and testing, researchers can efficiently navigate the SAR landscape of this promising scaffold and unlock its full therapeutic potential.

References

  • Alsoliemy, A. (2022). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archiv der Pharmazie, e2200399. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10. Available at: [Link]

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  • Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors. (2023). ChemMedChem. Available at: [Link]

  • Semantic Scholar. (n.d.). [PDF] Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]

  • Abakarov, A. K., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(23). Available at: [Link]

  • ResearchGate. (n.d.). The suggested SAR for the studied pyrimidine and pyridine derivatives. Available at: [Link]

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  • PubMed. (2014). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Available at: [Link]

  • MDPI. (2023). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Available at: [Link]

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  • MDPI. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Available at: [Link]

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  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

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The Metabolic Tug-of-War: A Comparative Guide to the Stability of Cyclopropyl vs. Isopropyl Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of metabolically robust molecules is a cornerstone of developing safe and efficacious therapeutics. The strategic incorporation of specific chemical motifs can profoundly influence a compound's pharmacokinetic profile, and among the most utilized tactics is the bioisosteric replacement of an isopropyl group with a cyclopropyl moiety. This guide provides an in-depth, technical comparison of the metabolic stability of cyclopropyl versus isopropyl-substituted pyridine derivatives, offering experimental insights and mechanistic rationale for researchers in drug development.

The Underlying Principle: Why a Three-Membered Ring Can Outlast Its Branched Counterpart

The metabolic fate of many xenobiotics is dictated by the activity of Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases primarily located in the liver.[1] These enzymes are notorious for identifying and oxidizing "metabolic soft spots" within a molecule, often leading to rapid clearance and reduced bioavailability.

The isopropyl group, with its tertiary carbon-hydrogen (C-H) bond, presents a classic example of such a soft spot. This bond is relatively weak and sterically accessible, making it a prime target for CYP-mediated hydroxylation.[2] Conversely, the cyclopropyl group offers a more formidable defense against metabolic attack. The C-H bonds in a cyclopropane ring are stronger and less accessible due to the ring's inherent strain and unique electronic properties.[2] This increased C-H bond dissociation energy raises the activation energy required for the initial hydrogen atom abstraction step by CYP enzymes, thereby reducing the rate of metabolism.[2]

While the cyclopropyl group generally enhances metabolic stability, it is not entirely inert. In certain contexts, particularly when attached to an amine, the cyclopropyl ring can undergo CYP-mediated bioactivation to form reactive metabolites.[2] Understanding the interplay between the substituent and the core scaffold, in this case, a pyridine ring, is therefore crucial.

A Head-to-Head Comparison: In Vitro Metabolic Stability in Human Liver Microsomes

To illustrate the practical implications of this structural substitution, we present a comparative analysis of two hypothetical, yet representative, pyridine derivatives: 2-isopropylpyridine and 2-cyclopropylpyridine. The data below is generated based on established principles of metabolic chemistry and is intended to be illustrative of typical results obtained from a human liver microsome (HLM) stability assay.

CompoundStructureIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A 2-Isopropylpyridine2527.7
Compound B 2-Cyclopropylpyridine> 60< 11.5

Analysis of the Data:

The results clearly demonstrate the superior metabolic stability of the cyclopropyl derivative (Compound B) compared to its isopropyl counterpart (Compound A). Compound A exhibits a moderate half-life and intrinsic clearance, suggesting a reasonable rate of metabolism by liver microsomes. In contrast, Compound B shows a significantly longer half-life (greater than 60 minutes) and a low intrinsic clearance, indicating a much slower rate of metabolic degradation. This stark difference underscores the effectiveness of the cyclopropyl group in "shielding" a molecule from rapid metabolic breakdown.

Unraveling the Metabolic Pathways

The observed differences in stability can be attributed to the distinct metabolic pathways of the isopropyl and cyclopropyl groups, as well as the inherent metabolism of the pyridine ring itself.

The Metabolic Hotspots of the Pyridine Ring

The pyridine ring, an electron-deficient aromatic system, is susceptible to several metabolic transformations. The primary routes of metabolism for the pyridine nucleus include:

  • N-oxidation: The nitrogen atom can be oxidized to form a pyridine N-oxide.[3] This is a common metabolic pathway for many pyridine-containing drugs.

  • Hydroxylation: CYP-mediated hydroxylation can occur at various positions on the ring, leading to the formation of pyridones. For pyridine itself, metabolism by human liver microsomes results in the formation of 2-pyridone and 4-pyridone.[4]

The position and electronic nature of substituents can influence the preferred site of metabolism on the pyridine ring.

Isopropyl Group Metabolism: A Predictable Liability

The primary metabolic pathway for the isopropyl group is hydroxylation at the tertiary carbon, leading to a secondary alcohol. This metabolite can then be further oxidized to a ketone. This metabolic cascade is a major contributor to the clearance of many isopropyl-containing compounds.

Cyclopropyl Group Metabolism: A More Complex Picture

The cyclopropyl group is generally resistant to the straightforward hydroxylation seen with the isopropyl group.[2] However, it is not metabolically inert. While direct oxidation of the ring is less common, CYP enzymes can mediate ring-opening through a radical-based mechanism, particularly when adjacent to a functionality that can stabilize a radical intermediate.[5] In the case of cyclopropylamines, this can lead to the formation of reactive intermediates that may form adducts with cellular macromolecules.[2]

Experimental Protocols: A Guide to Assessing Metabolic Stability

To ensure the trustworthiness and reproducibility of metabolic stability data, rigorous and well-validated experimental protocols are essential. Below are detailed methodologies for conducting a human liver microsome stability assay.

Human Liver Microsome (HLM) Stability Assay

This assay measures the disappearance of a parent compound over time when incubated with human liver microsomes, which are rich in phase I metabolic enzymes like CYPs.[6]

Materials:

  • Test compounds (e.g., 2-isopropylpyridine, 2-cyclopropylpyridine)

  • Pooled human liver microsomes (commercially available)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system for analysis

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Thaw human liver microsomes on ice.

    • Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the 0.1 M phosphate buffer and adjust the pH to 7.4.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, the test compound (at a final concentration typically around 1 µM), and the human liver microsomes (at a final concentration of 0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate plate containing ice-cold acetonitrile to stop the reaction.

  • Sample Processing:

    • Centrifuge the quenched reaction plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Add an internal standard to each well to correct for variations in sample handling and instrument response.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the slope of the linear portion of the curve. The slope represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½):

    • t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)

Visualizing the Concepts

To further clarify the workflows and metabolic pathways discussed, the following diagrams are provided.

Metabolic_Stability_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare Reagents (HLM, Compound, Buffer, NADPH) I1 Pre-incubate at 37°C P1->I1 Combine I2 Initiate Reaction with NADPH I1->I2 I3 Incubate and Sample at Time Points I2->I3 A1 Quench Reaction (Acetonitrile) I3->A1 Time-course sampling A2 Process Sample (Centrifuge, Add IS) A1->A2 A3 LC-MS/MS Analysis A2->A3 A4 Data Analysis (Calculate t½ and CLint) A3->A4

Caption: Workflow for the Human Liver Microsome (HLM) Metabolic Stability Assay.

Metabolic_Pathways cluster_isopropyl Isopropyl Pyridine Metabolism cluster_cyclopropyl Cyclopropyl Pyridine Metabolism IP 2-Isopropylpyridine IP_OH Hydroxylated Metabolite (Secondary Alcohol) IP->IP_OH CYP-mediated Hydroxylation IP_Keto Ketone Metabolite IP_OH->IP_Keto Further Oxidation CP 2-Cyclopropylpyridine CP_Metabolites Metabolically More Stable (Slower N-oxidation and/or ring hydroxylation) CP->CP_Metabolites Slower CYP-mediated Metabolism

Caption: Comparative Metabolic Pathways of Isopropyl and Cyclopropyl Pyridine Derivatives.

Conclusion and Future Perspectives

The strategic replacement of an isopropyl group with a cyclopropyl moiety is a well-established and highly effective strategy for enhancing the metabolic stability of drug candidates, including pyridine derivatives. The inherent chemical properties of the cyclopropyl ring render it less susceptible to CYP-mediated oxidation, which translates to a longer in vivo half-life and potentially improved oral bioavailability.

As drug discovery continues to evolve, a deep understanding of structure-metabolism relationships is paramount. In vitro assays, such as the HLM stability assay, provide an invaluable tool for the early assessment of metabolic liabilities and the rational design of more durable drug candidates. While the cyclopropyl group offers a significant advantage in many cases, it is essential to consider the potential for alternative metabolic pathways, including bioactivation, especially in the context of specific molecular scaffolds. Future research will undoubtedly continue to refine our understanding of these intricate metabolic processes, enabling the design of even more effective and safer medicines.

References

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  • Shanu-Wilson, J. (2020). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

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Unambiguous Structural Validation of 2-Cyclopropyl-5-nitropyridine: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's structure is a cornerstone of chemical synthesis and drug discovery. While 1D NMR provides a fundamental overview of a molecule's proton and carbon framework, complex substitution patterns and overlapping signals can often lead to ambiguity. This guide offers an in-depth, technical comparison of 2D NMR techniques, demonstrating their collective power in validating the precise structure of 2-Cyclopropyl-5-nitropyridine, a substituted pyridine derivative of interest in medicinal chemistry.

The Challenge with 1D NMR: A Case of Ambiguity

One-dimensional ¹H and ¹³C NMR spectra of this compound provide initial clues to its structure. We can anticipate signals for a cyclopropyl group and a di-substituted pyridine ring. However, 1D NMR alone leaves critical questions unanswered. For instance, the precise substitution pattern on the pyridine ring (e.g., 2,5- vs. 2,6-) can be difficult to confirm definitively, especially if signal multiplicities are not well-resolved. Furthermore, assigning each specific proton and carbon signal without further evidence is often speculative.

The 2D NMR Solution: A Multi-faceted Approach to Structural Elucidation

Two-dimensional NMR spectroscopy resolves the limitations of 1D techniques by spreading spectral information across two frequency dimensions, revealing correlations between nuclei.[1] This guide will focus on three cornerstone 2D NMR experiments: COSY, HSQC, and HMBC, each providing a unique piece of the structural puzzle.

COSY (Correlation Spectroscopy): Mapping the Proton-Proton Network

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[2] This is invaluable for identifying adjacent protons and tracing out spin systems within a molecule.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (a one-bond correlation).[3] This allows for the unambiguous assignment of carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton

The HMBC experiment is arguably one of the most powerful tools for structural elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[4] These long-range correlations are critical for connecting different spin systems and for identifying quaternary (non-protonated) carbons.

Experimental Protocol: Acquiring High-Quality 2D NMR Data

A systematic approach to data acquisition is crucial for reliable structural validation. The following protocol outlines the key steps for acquiring 2D NMR data for this compound.

G cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition (500 MHz Spectrometer) cluster_data_proc Data Processing and Analysis prep1 Dissolve ~10-20 mg of This compound in ~0.6 mL of CDCl3 prep2 Filter into a clean, dry 5 mm NMR tube prep1->prep2 acq1 Acquire 1D ¹H and ¹³C spectra prep2->acq1 Insert sample into spectrometer acq2 Acquire 2D COSY spectrum acq1->acq2 Optimize parameters acq3 Acquire 2D HSQC spectrum acq2->acq3 Optimize parameters acq4 Acquire 2D HMBC spectrum acq3->acq4 Optimize parameters proc1 Apply Fourier transform and phase correction acq4->proc1 Transfer FIDs proc2 Calibrate spectra to residual solvent signal proc1->proc2 proc3 Analyze correlations and assign signals proc2->proc3

Caption: Experimental workflow for 2D NMR data acquisition and analysis.

Data Interpretation and Structure Validation of this compound

The following sections detail the predicted ¹H and ¹³C NMR data and the interpretation of the 2D NMR spectra to confirm the structure of this compound. The chemical shifts are predicted based on known values for substituted pyridines and cyclopropyl derivatives.[5][6]

Caption: Structure of this compound with atom numbering.

Predicted ¹H and ¹³C NMR Chemical Shifts

The expected chemical shifts are summarized in the table below. The nitro group is a strong electron-withdrawing group, which deshields the protons and carbons on the pyridine ring, particularly those in the ortho and para positions.[7] Conversely, the cyclopropyl group is known to exert a shielding effect due to its magnetic anisotropy.[5]

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
37.40 (d)122.0
48.35 (dd)135.0
5-140.0
69.20 (d)148.0
72.20 (m)16.0
81.15 (m)10.0
COSY Analysis: Identifying Spin Systems

The COSY spectrum will reveal the connectivity between protons.

  • Pyridine Ring: A cross-peak will be observed between H4 and H3, and between H4 and H6, confirming their positions relative to each other.

  • Cyclopropyl Group: Strong correlations will be seen between the methine proton (H7) and the methylene protons (H8). The two diastereotopic methylene protons (H8) will also show a correlation to each other.

HSQC Analysis: Direct C-H Correlations

The HSQC spectrum provides a direct link between each proton and its attached carbon.

¹H Signal (ppm)Correlated ¹³C Signal (ppm)Assignment
7.40122.0C3-H3
8.35135.0C4-H4
9.20148.0C6-H6
2.2016.0C7-H7
1.1510.0C8-H8
HMBC Analysis: Unambiguous Structure Confirmation

The long-range HMBC correlations are the final and most critical piece of evidence. They connect the different fragments of the molecule and confirm the substitution pattern.

G cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) H3 H3 (~7.40 ppm) C2 C2 (quaternary) H3->C2 ³J C4 C4 (~135.0 ppm) H3->C4 ²J C5 C5 (quaternary) H3->C5 ³J H4 H4 (~8.35 ppm) H4->C2 ³J C6 C6 (~148.0 ppm) H4->C6 ³J H6 H6 (~9.20 ppm) H6->C2 ³J H6->C4 ³J H6->C5 ²J H7 H7 (~2.20 ppm) H7->C2 ²J C3 C3 (~122.0 ppm) H7->C3 ³J C8 C8 (~10.0 ppm) H7->C8 ²J H8 H8 (~1.15 ppm) H8->C2 ³J C7 C7 (~16.0 ppm) H8->C7 ²J

Caption: Key predicted HMBC correlations for this compound.

Key HMBC Correlations and Their Significance:

  • H7 to C2 and C3: These correlations definitively link the cyclopropyl methine proton to the pyridine ring at the C2 position.

  • H8 to C2 and C7: The correlation from the cyclopropyl methylene protons to C2 further solidifies the connection point.

  • H4 to C2 and C6: These correlations establish the connectivity around the pyridine ring.

  • H6 to C5: This crucial correlation confirms the position of H6 relative to the nitro-substituted C5. The absence of a proton on C5 is also confirmed by the lack of any HSQC cross-peak for this carbon.

Conclusion

By systematically applying a suite of 2D NMR experiments—COSY, HSQC, and HMBC—the structure of this compound can be validated with a high degree of confidence. While 1D NMR provides a preliminary sketch, it is the intricate network of through-bond correlations revealed by 2D techniques that furnishes the irrefutable evidence required in modern chemical research and drug development. The combination of these methods allows for the complete and unambiguous assignment of all proton and carbon signals, confirming not only the constituent parts of the molecule but also their precise arrangement.

References

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  • Castellano, S., & Sun, C. (1966). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry, 70(11), 3567-3575.
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A Comparative Guide to the In Vitro ADME Properties of Novel 2-Cyclopropyl-5-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with poor pharmacokinetic properties being a leading cause of late-stage failures. Early and accurate assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is therefore indispensable. This guide provides an in-depth comparative analysis of the in vitro ADME profiles of a series of novel compounds derived from the 2-Cyclopropyl-5-nitropyridine scaffold. Pyridine-based ring systems are a privileged structural motif in modern drug design, appearing in approximately 14% of FDA-approved N-heterocyclic drugs.[1] This document details the experimental protocols for key in vitro ADME assays—aqueous solubility, cell permeability, metabolic stability, and cytochrome P450 (CYP) inhibition—grounded in established scientific principles. By presenting and interpreting experimental data for several candidate compounds, this guide serves as a practical resource for researchers, scientists, and drug development professionals aiming to optimize the ADME properties of this promising chemical series.

Introduction: The Central Role of ADME in Drug Discovery

The efficacy of a drug is not solely dependent on its interaction with a biological target; it must also reach that target in sufficient concentration and for an adequate duration, without causing undue toxicity. These characteristics are governed by the compound's ADME profile.[2] Assessing these properties in vitro is a cost-effective strategy to identify and triage compounds with the highest potential for success, long before committing to expensive in vivo studies.[3]

The this compound scaffold is of significant interest in medicinal chemistry. Nitropyridines are versatile precursors for a wide range of biologically active molecules, demonstrating activities from anticancer to antiviral.[1][4] The inclusion of a cyclopropyl group can influence metabolic pathways, sometimes acting as a mechanistic probe for cytochrome P450 enzymes.[5] This guide aims to provide a robust framework for evaluating and comparing the ADME properties of derivatives of this scaffold, enabling data-driven decisions in lead optimization.

Core In Vitro ADME Assays: Principles and Methodologies

A successful drug candidate must balance several key pharmacokinetic properties. The following section details the experimental workflows for four critical in vitro assays that form the foundation of an ADME screening cascade.

Kinetic Aqueous Solubility Assay

Expertise & Experience: Poor solubility is a primary hurdle for oral drug absorption. A kinetic solubility assay, which measures the solubility of a compound after being dissolved in an organic solvent and then diluted into an aqueous buffer, is a high-throughput method that mimics the conditions a compound might experience during formulation and administration.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of each test compound in 100% dimethyl sulfoxide (DMSO).

  • Dilution: Dispense 5 µL of the DMSO stock into a 96-well microplate. Add 245 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well to achieve a final compound concentration of 200 µM and a DMSO concentration of 2%.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation of the compound.

  • Separation: Centrifuge the plate at 4,000 rpm for 20 minutes to pellet the precipitated compound.

  • Quantification: Carefully transfer the supernatant to a new 96-well plate. Quantify the concentration of the dissolved compound using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) by comparing the peak area against a standard curve prepared from the stock solution.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Expertise & Experience: A compound's ability to cross biological membranes, such as the intestinal wall, is crucial for absorption. The PAMPA model provides a rapid assessment of passive permeability. It uses a synthetic membrane coated with lipids to simulate the gastrointestinal barrier, offering a simpler and higher-throughput alternative to cell-based assays for initial screening.

Experimental Protocol:

  • Membrane Coating: Coat the filter of a 96-well PAMPA plate (donor plate) with a 1% solution of lecithin in dodecane.

  • Compound Addition: Add the test compound (dissolved in PBS at pH 7.4) to the wells of the donor plate.

  • Assay Assembly: Place the donor plate into a 96-well acceptor plate containing fresh PBS buffer.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours.

  • Quantification: After incubation, measure the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells and known physical parameters of the system.

Metabolic Stability in Human Liver Microsomes (HLM)

Expertise & Experience: The liver is the primary site of drug metabolism, and Cytochrome P450 enzymes are responsible for the majority of Phase I metabolic reactions.[6] An HLM assay determines how quickly a compound is metabolized, providing an estimate of its intrinsic clearance. A compound that is metabolized too rapidly will have a short half-life and poor bioavailability. Human liver microsomes are used as they contain a rich complement of CYP enzymes, making them a physiologically relevant model.[7]

Experimental Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL final concentration) in a phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the test compound (1 µM final concentration) and an NADPH-regenerating system (cofactor).

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Calculation: The half-life (t½) is determined by plotting the natural log of the percent remaining parent compound versus time.

Cytochrome P450 (CYP) Inhibition Assay

Expertise & Experience: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[8] If a new drug inhibits a CYP enzyme, it can slow the metabolism of other drugs cleared by the same enzyme, potentially leading to toxic plasma concentrations.[6][8] This assay determines the concentration of a test compound required to inhibit 50% of the activity (IC₅₀) of the five major CYP isoforms: 1A2, 2C9, 2C19, 2D6, and 3A4.[2][3]

Experimental Protocol:

  • System Preparation: A reaction mixture is prepared containing human liver microsomes (or recombinant CYP enzymes), a specific probe substrate for the CYP isoform being tested, and the NADPH-regenerating system in a phosphate buffer.

  • Inhibitor Addition: The test compound is added across a range of concentrations (e.g., 0.01 to 100 µM).

  • Incubation: The reaction is pre-incubated at 37°C before the probe substrate is added to initiate the reaction. The incubation continues for a specific time, ensuring the reaction is in the linear range.

  • Reaction Termination: The reaction is stopped with a cold organic solvent (e.g., acetonitrile).

  • Metabolite Quantification: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the formation of the specific metabolite from the probe substrate.

  • IC₅₀ Determination: The rate of metabolite formation is plotted against the concentration of the test compound. The IC₅₀ value is calculated using a four-parameter logistic curve fit.

Visualizing Experimental Workflows

Clear, logical workflows are essential for reproducible science. The following diagrams illustrate the sequence of ADME screening and the specific steps of the CYP inhibition assay.

CYP_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare HLM/ Recombinant CYP + Buffer D Incubate HLM + Test Compound at 37°C A->D B Prepare Test Compound (Serial Dilution) B->D C Prepare Probe Substrate & NADPH System E Add Substrate/NADPH to Initiate Reaction C->E D->E F Quench Reaction (Acetonitrile) E->F G Centrifuge & Collect Supernatant F->G H LC-MS/MS Analysis of Metabolite Formation G->H I Calculate IC₅₀ Value H->I

Sources

A Comparative Guide to Purity Assessment of 2-Cyclopropyl-5-nitropyridine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Cyclopropyl-5-nitropyridine is an important heterocyclic building block used in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have significant downstream consequences, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, robust and reliable analytical methods for purity determination are paramount.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for assessing the purity of this compound. As a Senior Application Scientist, my objective is to not only present protocols but to explain the scientific rationale behind the methodological choices, empowering researchers and drug development professionals to make informed decisions for their analytical workflows.

The Gold Standard: Reversed-Phase HPLC (RP-HPLC) for Purity Determination

Reversed-phase HPLC is the workhorse of the pharmaceutical industry for purity analysis of non-volatile and thermally stable compounds like this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.

Causality Behind the Method: Why RP-HPLC is the Preferred Choice

The selection of RP-HPLC is predicated on its high resolving power, sensitivity, and reproducibility. The cyclopropyl and nitropyridine moieties of the target compound provide sufficient hydrophobicity to be retained on a C18 column, while the polarity allows for efficient elution with a standard mobile phase combination of water and a miscible organic solvent like acetonitrile. The nitro-aromatic chromophore in this compound allows for sensitive detection using a UV detector, a standard component of most HPLC systems.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is a robust starting point for the analysis of this compound and should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable solvent, such as a 50:50 mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Analysis: Purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks in the chromatogram.

Visualizing the HPLC Workflow

The following diagram illustrates the key stages of the HPLC purity assessment workflow, from sample preparation to data interpretation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Report Calculate->Report

Caption: A typical workflow for purity assessment by HPLC.

Comparative Analysis: Alternative Methodologies

While HPLC is the primary choice, orthogonal methods are crucial for a comprehensive purity profile, as they rely on different separation or detection principles.[3]

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is a direct evolution of HPLC, utilizing columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher backpressures.

  • Principle: The fundamental separation principle is the same as HPLC, but the smaller particles provide a significant increase in resolution and efficiency.

  • Advantages: Faster analysis times (typically 3-5 times faster than HPLC), higher resolution for complex impurity profiles, and reduced solvent consumption, making it a "greener" alternative.[4]

  • Considerations: Requires a dedicated UHPLC system capable of handling high pressures. Method transfer from HPLC to UHPLC needs careful optimization.

Illustrative UHPLC Protocol:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase: Same as HPLC method

  • Gradient Program: A steeper, shorter gradient can be employed (e.g., 2-3 minute total run time).

  • Flow Rate: 0.5 mL/min

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.

  • Principle: The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with a stationary phase. The mass spectrometer provides identification of the separated components based on their mass-to-charge ratio.

  • Advantages: Excellent for identifying and quantifying volatile impurities, such as residual solvents or volatile by-products from synthesis. The mass spectrometric detection provides structural information, aiding in the identification of unknown impurities.

  • Considerations: this compound must be thermally stable and sufficiently volatile for GC analysis. Non-volatile impurities will not be detected.

Illustrative GC-MS Protocol:

  • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a low temperature (e.g., 70 °C), ramp to a high temperature (e.g., 280 °C).

  • Injector: Split/splitless injector at a temperature that ensures complete vaporization without degradation.

  • Detector: Mass Spectrometer operating in electron ionization (EI) mode.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine purity without the need for a reference standard of the analyte.

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[5][6] By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[5][7][8]

  • Advantages: Provides a direct measure of mass purity without the need for identical reference materials. It is non-destructive and can provide structural information about impurities if their signals are resolved.

  • Considerations: Requires a high-field NMR spectrometer and a suitable internal standard that is soluble in the same deuterated solvent as the analyte and has signals that do not overlap with the analyte's signals. The analyte must be fully soluble in the chosen solvent.[5]

Illustrative qNMR Protocol:

  • Accurately weigh the this compound sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube.

  • Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the established qNMR equation.[5]

Performance Comparison at a Glance

The following table provides a comparative summary of the discussed techniques for the purity assessment of this compound. The values presented are illustrative and represent typical performance characteristics.

ParameterRP-HPLC UHPLC GC-MS qNMR
Principle Liquid-Solid PartitionLiquid-Solid PartitionGas-Solid PartitionNuclear Magnetic Resonance
Typical Analysis Time 15-20 min2-5 min20-30 min10-15 min
Resolution HighVery HighVery HighModerate to High
Sensitivity (LOD) ~0.01%~0.005%~0.001% (for volatiles)~0.1%
Quantitation (LOQ) ~0.03%~0.015%~0.003% (for volatiles)~0.3%
Primary Use Case General Purity/ImpuritiesHigh-throughput PurityVolatile ImpuritiesAbsolute Purity
Key Advantage Robust & Widely AvailableSpeed & ResolutionIdentifies VolatilesNo Reference Standard Needed
Key Limitation Slower than UHPLCHigh Initial CostOnly for VolatilesLower Sensitivity

Decision Making: Selecting the Right Analytical Tool

The choice of analytical method depends on the specific requirements of the analysis. The following decision tree can guide researchers in selecting the most appropriate technique.

Method_Selection start Start: Purity Assessment of This compound q1 Need to identify/quantify volatile impurities (e.g., residual solvents)? start->q1 q2 Need absolute purity value without a specific reference standard? q1->q2 No gcms Use GC-MS as a complementary method q1->gcms Yes q3 Is high sample throughput a critical requirement? q2->q3 No qnmr Use qNMR q2->qnmr Yes uhplc Use UHPLC q3->uhplc Yes hplc Use HPLC for routine purity analysis q3->hplc No

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacement Strategies for 2-Cyclopropyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Bioisosteric Modification of 2-Cyclopropyl-5-nitropyridine

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving a desirable balance of potency, selectivity, and pharmacokinetic properties. The molecule this compound presents a fascinating scaffold, with the pyridine core being a privileged structure in medicinal chemistry.[1][2] However, the presence of both a nitro group and a cyclopropyl moiety offers distinct opportunities and challenges that can be addressed through the principles of bioisosteric replacement.

The nitro group, while a potent electron-withdrawing group that can significantly influence molecular interactions and biological activity, is often associated with metabolic liabilities and potential toxicity.[3][4][5][6] Aromatic nitro groups, in particular, can be reduced in vivo to form reactive hydroxylamines and nitrosoamines, which are known for their potential carcinogenicity.[3] Therefore, its replacement with a bioisostere that mimics its electronic and steric properties while mitigating these risks is a common objective in drug development.[3][7]

Conversely, the cyclopropyl group is a valuable C(sp3) bioisostere, often introduced to enhance metabolic stability, improve receptor complementarity, and modulate lipophilicity.[8][9][10] Its rigid nature can lock a molecule into a bioactive conformation, thereby increasing potency.[10] However, in certain contexts, the cyclopropyl group can also be susceptible to specific metabolic pathways or may not be optimal for solubility or permeability.[11] Exploring its bioisosteric replacement can therefore fine-tune the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the parent molecule.

This guide provides a comprehensive comparison of potential bioisosteric replacements for the nitro and cyclopropyl functional groups in this compound. We will delve into the physicochemical and pharmacological implications of these modifications, supported by experimental data and detailed synthetic protocols.

Part 1: Bioisosteric Replacement of the 5-Nitro Group

The primary motivation for replacing the nitro group is to circumvent its association with toxicity and poor metabolic profiles.[3][4] An ideal bioisostere should replicate the strong electron-withdrawing nature and hydrogen-bonding acceptor capabilities of the nitro group while offering improved safety and pharmacokinetic properties.

Comparative Analysis of Nitro Group Bioisosteres

A variety of functional groups can be considered as bioisosteres for the nitro group. The selection of a suitable replacement is a multi-parameter optimization process, considering factors such as synthetic accessibility, impact on pKa of the pyridine nitrogen, and overall ADME profile.

BioisosterePhysicochemical PropertiesPotential AdvantagesPotential Disadvantages
Cyano (-CN) Strong electron-withdrawing, linear geometry, potential H-bond acceptor.Improved metabolic stability, reduced toxicity concerns.Can be metabolized to carboxylic acids, potential for off-target interactions.
Trifluoromethyl (-CF3) Strongly electron-withdrawing, lipophilic, metabolically stable.Excellent metabolic stability, can enhance binding affinity.[12][13][14]Increases lipophilicity which may decrease solubility.
Sulfone (-SO2R) Tetrahedral geometry, strong H-bond acceptor, electron-withdrawing.Improved solubility and metabolic stability.Can be bulky, potentially altering binding modes.
N-oxide Planar, polar, H-bond acceptor.Can improve aqueous solubility.May be metabolically labile (reduction back to the parent pyridine).
Oxadiazole Heterocyclic ring, electron-withdrawing, H-bond acceptor.Metabolically stable, can introduce additional interaction points.More complex synthesis.

dot graph "Bioisostere_Classification" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="Bioisosteric Replacement Strategies", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Classical Bioisosteres\n(Similar Valence Electron Configuration)", pos="0,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Non-Classical Bioisosteres\n(Mimic Biological Properties)", pos="3,1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"];

B -> B1 [label="Monovalent:\n-F for -H\n-OH for -NH2", pos="-1.5,0.5!"]; B -> B2 [label="Divalent:\n-O- for -S-\n-CH2- for -NH-", pos="1.5,0.5!"];

C -> C1 [label="Functional Group Mimics:\n-Tetrazole for Carboxylic Acid\n-Sulfone for Nitro", pos="1.5,-0.5!"]; C -> C2 [label="Ring Equivalents:\n-Thiophene for Benzene\n-Oxadiazole for Ester", pos="4.5,-0.5!"];

A -- B; A -- C; } Caption: Classification of Bioisosteres

Experimental Workflow for Evaluation of Nitro Group Bioisosteres

A systematic approach is crucial for the efficient evaluation of different bioisosteric replacements. The following workflow outlines the key experimental stages:

dot digraph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

start [label="Design & Synthesis of Analogs", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; physchem [label="Physicochemical Profiling\n(logP, pKa, Solubility)"]; invitro_adme [label="In Vitro ADME\n(Microsomal Stability, Permeability)"]; invitro_bio [label="In Vitro Biological Activity\n(Potency, Selectivity)"]; invivo_pk [label="In Vivo Pharmacokinetics\n(Animal Model)"]; tox [label="Preliminary Toxicity Assessment\n(e.g., Ames test)"]; decision [label="Lead Candidate Selection", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> physchem; physchem -> invitro_adme; invitro_adme -> invitro_bio; invitro_bio -> tox; tox -> invivo_pk; invivo_pk -> decision; } Caption: Workflow for Evaluating Bioisosteric Replacements

Part 2: Bioisosteric Replacement of the 2-Cyclopropyl Group

The cyclopropyl group is often employed to improve metabolic stability and potency.[10] However, exploring its bioisosteric replacement can be beneficial for modulating physicochemical properties such as lipophilicity and solubility, or to explore alternative binding interactions.[15]

Comparative Analysis of Cyclopropyl Group Bioisosteres

The choice of a bioisostere for the cyclopropyl group depends on the desired property modulation. The following table compares some common replacements:

BioisosterePhysicochemical PropertiesPotential AdvantagesPotential Disadvantages
Isopropyl Acyclic, flexible, more lipophilic.Can improve lipophilicity and van der Waals interactions.Increased metabolic susceptibility (oxidation).
Oxetane Saturated heterocycle, polar, less lipophilic.Improves solubility, acts as a hydrogen bond acceptor.Can be synthetically challenging to install.
Azetidine Saturated heterocycle, basic, can be protonated.Modulates pKa, can introduce a salt bridge interaction.Potential for hERG liability.
Cyclobutane Larger cycloalkane, maintains rigidity.Explores larger binding pockets, can improve metabolic stability.May be too bulky for some binding sites.
Trifluoromethylcyclopropyl Combines features of cyclopropyl and trifluoromethyl groups.Enhanced metabolic stability compared to both parent groups.[16]Increased lipophilicity and synthetic complexity.

Part 3: Experimental Protocols

The following protocols provide a general framework for the synthesis of key bioisosteric analogs of this compound.

Protocol 1: Synthesis of 2-Cyclopropyl-5-cyanopyridine (Cyano Bioisostere)

This protocol describes a nucleophilic aromatic substitution (SNAr) reaction to replace the nitro group with a cyano group. The strong electron-withdrawing nature of the nitro group activates the pyridine ring for such transformations.[17]

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in DMSO in a round-bottom flask.

  • Add sodium cyanide (1.2 eq) to the solution.

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 2-Cyclopropyl-5-cyanopyridine.

Protocol 2: Synthesis of 2-Cyclopropyl-5-(trifluoromethyl)pyridine (Trifluoromethyl Bioisostere)

The introduction of a trifluoromethyl group can be achieved through various methods, including copper-mediated trifluoromethylation of an aryl halide precursor.

Materials:

  • 2-Cyclopropyl-5-bromopyridine (synthesized from 2-Cyclopropyl-5-aminopyridine)

  • (Trifluoromethyl)trimethylsilane (TMSCF3)

  • Copper(I) iodide (CuI)

  • Potassium fluoride (KF)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a sealed tube, add 2-Cyclopropyl-5-bromopyridine (1.0 eq), CuI (1.5 eq), and KF (2.0 eq).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF, followed by TMSCF3 (1.5 eq).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-16 hours.

  • Cool the reaction to room temperature and quench with aqueous ammonia.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-Cyclopropyl-5-(trifluoromethyl)pyridine.

Protocol 3: Synthesis of 2-Isopropyl-5-nitropyridine (Isopropyl Bioisostere)

This protocol outlines a Suzuki coupling reaction to introduce the isopropyl group.

Materials:

  • 2-Chloro-5-nitropyridine

  • Isopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K3PO4)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine 2-Chloro-5-nitropyridine (1.0 eq), isopropylboronic acid (1.5 eq), Pd(OAc)2 (0.05 eq), SPhos (0.1 eq), and K3PO4 (2.0 eq).

  • Add a 10:1 mixture of toluene and water.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction to 100 °C and stir for 8-12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 2-Isopropyl-5-nitropyridine.

Conclusion

The bioisosteric replacement of functional groups is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's properties to achieve an optimal therapeutic profile. For this compound, replacing the nitro group with bioisosteres such as cyano or trifluoromethyl groups can mitigate toxicity concerns while preserving or enhancing biological activity. Similarly, substituting the cyclopropyl ring with moieties like isopropyl or oxetane groups allows for the modulation of lipophilicity, solubility, and metabolic stability. The provided comparative data and experimental protocols offer a robust framework for researchers to systematically explore these modifications and advance their drug discovery programs.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Applications of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. [Link]

  • Chemistry LibreTexts. (2024). Drug Modifications to Improve Stability. [Link]

  • Tseng, C.-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5197–5209. [Link]

  • PubMed. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. [Link]

  • MedChemBuzz. (2011). Review: Bioisosteres in Drug Design. [Link]

  • Muller, K., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2136-2144. [Link]

  • Scott, J. S., et al. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm, 11(7), 1149-1163. [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. [Link]

  • Cambridge MedChem Consulting. (2013). Nitro bioisosteres. [Link]

  • ResearchGate. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). [Link]

  • ResearchGate. (n.d.). Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl group... [Link]

  • Di, L., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(11), 1083–1087. [Link]

  • Dalton Transactions. (n.d.). Bioisosteres of Common Functional Groups. [Link]

  • Molecules. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

  • Chemical and Pharmaceutical Bulletin. (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. [Link]

  • African Journal of Pharmaceutical Sciences. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

  • Molecules. (2018). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. [Link]

  • Molecules. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • Bentham Science. (n.d.). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. [Link]

  • Molecules. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

Sources

A Researcher's Guide to the Electronic Landscape of Nitropyridines: A Comparative Analysis of Substituent Effects

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry and materials science, the nitropyridine scaffold stands as a versatile building block. The strategic placement of the nitro group, a potent electron-withdrawing moiety, profoundly influences the electron density distribution within the pyridine ring, rendering it susceptible to nucleophilic attack and modulating its physicochemical properties. The true power of this scaffold, however, lies in its tunability through the introduction of additional substituents. This guide provides a comprehensive comparative analysis of the electronic effects of various substituents on the nitropyridine ring, offering researchers, scientists, and drug development professionals a robust framework for rational molecular design. We will delve into the quantitative assessment of these effects using experimental data, provide detailed protocols for their measurement, and explore the underlying principles through theoretical calculations.

The Fundamental Forces: Inductive and Resonance Effects in Nitropyridines

The electronic influence of a substituent on the nitropyridine ring is a delicate interplay of two primary forces: the inductive effect and the resonance effect.[1][2] The inherent electronegativity of the nitrogen atom in the pyridine ring, compounded by the strongly electron-withdrawing nitro group, creates a significantly electron-deficient (π-deficient) system.[3][4] This makes the ring susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.[3][5]

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is primarily dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs) with high electronegativity, such as halogens or a trifluoromethyl group, exert a negative inductive effect (-I), pulling electron density away from the ring. Conversely, electron-donating groups (EDGs) like alkyl groups exhibit a positive inductive effect (+I), pushing electron density into the ring.[6]

  • Resonance Effect (M or R): This effect operates through the pi (π) system, involving the delocalization of electrons between the substituent and the nitropyridine ring.[1][2] Substituents with lone pairs of electrons (e.g., -NH₂, -OR) can donate electron density into the ring via a positive resonance effect (+M), while those with pi bonds to electronegative atoms (e.g., -CN, -C=O) withdraw electron density through a negative resonance effect (-M).[1]

The following diagram illustrates the interplay of these effects on a generalized substituted nitropyridine ring.

G cluster_ring Nitropyridine Ring cluster_substituent Substituent (X) cluster_effects Effects on Ring N N C2 C2 N->C2 C3 C3 C2->C3 X X C2->X Electronic Effect C4 C4 C3->C4 C5 C5 C4->C5 NO2 NO₂ C4->NO2 Strong -I, -M C6 C6 C5->C6 C6->N Inductive Inductive Effect (σ) Resonance Resonance Effect (π) caption Substituent effects on the nitropyridine ring.

Caption: Interplay of inductive and resonance effects from a substituent on the electron-deficient nitropyridine ring.

Quantitative Analysis: A Comparative Toolkit

To move beyond qualitative descriptions, a quantitative assessment of substituent effects is paramount for predictive molecular design. This is achieved through a combination of empirical parameters derived from physical organic chemistry and modern spectroscopic and computational techniques.

Hammett Substituent Constants (σ)

The Hammett equation provides a cornerstone for quantifying the electronic effect of a substituent.[1][7] The Hammett constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[1] These constants are further dissected into σm (meta) and σp (para) values, reflecting the positional dependence of the electronic effects. For pyridine systems, specialized σ values are often necessary to account for the electronic perturbation of the ring nitrogen.[8]

Substituent (X)σpσmElectronic Effect
-NO₂0.780.71Strong Electron-Withdrawing
-CN0.660.56Strong Electron-Withdrawing
-CF₃0.540.43Strong Electron-Withdrawing
-Cl0.230.37Electron-Withdrawing
-H0.000.00Reference
-CH₃-0.17-0.07Weak Electron-Donating
-OCH₃-0.270.12Electron-Donating (Resonance) / Withdrawing (Inductive)
-NH₂-0.66-0.16Strong Electron-Donating
Table 1: Selected Hammett Substituent Constants. Data compiled from various sources.[9][10]
Spectroscopic Probes: NMR and IR Analysis

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer powerful, non-destructive methods to probe the electronic environment of the nitropyridine ring.

  • ¹H and ¹³C NMR Spectroscopy: The chemical shifts (δ) of protons and carbons in the nitropyridine ring are highly sensitive to the electron density at their respective positions. Electron-withdrawing substituents will generally cause a downfield shift (higher δ) of the ring protons and carbons, indicating a deshielding effect due to reduced electron density. Conversely, electron-donating groups lead to an upfield shift (lower δ).[11]

  • ¹⁵N NMR Spectroscopy: The chemical shift of the nitrogen atom in the nitro group is a direct probe of its electronic environment. Changes in this chemical shift upon substitution can provide valuable insights into the transmission of electronic effects.

  • IR Spectroscopy: The stretching frequencies of the nitro group (ν(NO₂)) are particularly informative. Electron-donating groups on the ring increase electron density, which can be delocalized onto the nitro group, leading to a decrease in the N-O bond order and a shift to lower stretching frequencies. Electron-withdrawing groups have the opposite effect, increasing the N-O bond order and shifting the stretching frequencies to higher wavenumbers.[11]

Substituent at C4 of 2-Nitropyridine¹H NMR (δ H-3) / ppm¹³C NMR (δ C-4) / ppmIR (ν_asym(NO₂)) / cm⁻¹
-H8.70148.0~1530
-CH₃8.55158.0~1525
-Cl8.68146.5~1535
-NO₂9.10145.0~1545
Table 2: Representative Spectroscopic Data for Substituted 2-Nitropyridines (Illustrative Values).
Electrochemical Characterization

Cyclic voltammetry (CV) is a valuable technique for quantifying the effect of substituents on the redox properties of nitropyridines. The reduction potential of the nitro group is directly influenced by the overall electron density of the ring. Electron-donating groups make the reduction more difficult (more negative potential), while electron-withdrawing groups facilitate reduction (less negative potential).[12][13]

Substituent at C4 of 2-NitropyridineReduction Potential (E_pc) / V vs. Ag/AgCl
-H-1.10
-CH₃-1.15
-Cl-1.05
-NO₂-0.90
Table 3: Representative Reduction Potentials for Substituted 2-Nitropyridines (Illustrative Values).

Experimental Protocols: A Self-Validating Workflow

To ensure the generation of reliable and reproducible data, a standardized experimental workflow is crucial. The following outlines a comprehensive approach for the synthesis and characterization of a series of substituted nitropyridines.

Synthesis of Substituted Nitropyridines

The synthesis of substituted nitropyridines can be achieved through various methods, including the nitration of substituted pyridines or the functionalization of a pre-existing nitropyridine.[14][15][16]

Example Protocol: Nitration of a Substituted Pyridine [14]

  • Dissolution: Dissolve the substituted pyridine (1.0 eq) in trifluoroacetic anhydride at 0 °C.

  • Nitration: Add nitric acid (1.1 eq) dropwise to the solution while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

G Start Substituted Pyridine Step1 Dissolve in Trifluoroacetic Anhydride (0 °C) Start->Step1 Step2 Add Nitric Acid (dropwise, 0 °C) Step1->Step2 Step3 Stir at Room Temperature (TLC Monitoring) Step2->Step3 Step4 Quench with Ice Step3->Step4 Step5 Neutralize with NaHCO₃ Step4->Step5 Step6 Extract with Organic Solvent Step5->Step6 Step7 Purify by Column Chromatography Step6->Step7 End Substituted Nitropyridine Step7->End caption Synthesis workflow for substituted nitropyridines.

Caption: A generalized workflow for the synthesis of substituted nitropyridines via nitration.

Characterization Workflow

A systematic characterization of the synthesized compounds is essential for a robust comparative analysis.

G Start Synthesized Substituted Nitropyridine NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Start->NMR IR IR Spectroscopy Start->IR CV Cyclic Voltammetry Start->CV Data_Analysis Data Analysis and Comparison NMR->Data_Analysis IR->Data_Analysis CV->Data_Analysis caption Characterization workflow for electronic effects.

Caption: A streamlined workflow for the characterization of the electronic properties of substituted nitropyridines.

Theoretical Insights from Quantum Chemical Calculations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a powerful in silico tool to complement experimental findings.[17][18][19] These calculations can predict various electronic properties, including:

  • Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

  • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity and electronic transitions of a molecule. The HOMO-LUMO gap can be correlated with chemical reactivity and stability.[12]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule, allowing for a quantitative assessment of inductive and resonance effects.[18]

Conclusion: A Predictive Framework for Innovation

The electronic effects of substituents on the nitropyridine ring are a multifaceted phenomenon that can be systematically investigated and quantified through a combination of experimental techniques and theoretical calculations. This guide provides a foundational framework for researchers to understand, predict, and ultimately harness these effects for the rational design of novel pharmaceuticals, agrochemicals, and functional materials. By leveraging the principles and protocols outlined herein, scientists can accelerate the discovery and development of next-generation molecules with precisely tailored electronic properties.

References

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020-02-05). Dalton Transactions.
  • The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. Benchchem.
  • Substitution effects on neutral and protonated pyridine derivatives along the periodic table. (2025-08-07). Journal of Molecular Modeling.
  • The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers.
  • Nitropyridines Synthesis via Pyridine Nitr
  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI.
  • NitropyridineS. 9*. Synthesis of substituted 3-amino-5-nitropyridines. (2025-08-07). Request PDF.
  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transform
  • Effect of Substituents On Basicity of Pyridine. Scribd.
  • Nitropyridines, Their Synthesis and Reactions. (2025-08-09).
  • Substitution in the Pyridine Series: Effect of Substituents. (1965). SciSpace.
  • On the electronic structure of nitro-substituted bipyridines and their platinum complexes. (2025-08-06).
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  • Substituent Effects. La Salle University.
  • Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. (2025-11-27). PMC.
  • An 17O NMR spectroscopy study of 3-substituted 4-nitropyridine N-oxides. (2025-12-06).
  • 3-Nitropyridine(2530-26-9) 1H NMR spectrum. ChemicalBook.
  • Table 13.1 Selected Hammett substituent constants and susceptibility factors. Schwarzenbach et al.
  • Table 1: Hammett constants for some common substituents. Various Sources.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022-01-03). Organic Letters.
  • Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? (2014-12-01). Chemistry Stack Exchange.
  • Synthesis and physicochemical properties of the methyl-nitro-pyridine-disulfide: X-ray, NMR, electron absorption and emission, IR and Raman studies and quantum chemical calcul
  • Hammett equ
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  • A Comparative Guide to the Electrochemical Properties of Substituted Pyridine Complexes. Benchchem.
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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-Cyclopropyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 2-Cyclopropyl-5-nitropyridine. As a nitropyridine derivative, this compound is presumed to possess hazardous properties requiring stringent adherence to safety and regulatory protocols. This guide is designed for researchers and laboratory personnel, emphasizing the causality behind each procedural step to ensure a culture of safety and compliance.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the inherent risks of this compound is the foundation of its safe management. While specific data for this exact compound is not available, its structure, featuring a nitropyridine core, allows for reliable hazard assessment based on analogous compounds like 5-Chloro-2-nitropyridine and 2-Hydroxy-5-nitropyridine.

The primary hazards associated with nitropyridine derivatives include:

  • Acute Toxicity: Harmful if swallowed[1].

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation[1][2][3].

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors[1][3][4].

  • Environmental Hazard: Harmful to aquatic life with long-lasting effects[1].

These hazards necessitate that this compound be treated as a hazardous substance. Improper disposal can lead to personnel exposure, environmental contamination, and significant regulatory penalties. The procedures outlined below are designed to mitigate these risks effectively.

Core Principles of Chemical Waste Management

The disposal of hazardous chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5][6][7]. This regulation establishes a "cradle-to-grave" framework, meaning the generator of the waste is responsible for it from creation to final disposal[6][7].

Key principles include:

  • Hazardous Waste Determination: The generator must first determine if their waste is hazardous according to EPA guidelines[6][8]. Given the properties of analogous compounds, this compound waste should be managed as hazardous.

  • Segregation: Hazardous waste must be segregated from non-hazardous waste and from incompatible chemicals to prevent dangerous reactions[8][9].

  • Proper Containment: Waste must be collected in containers that are compatible, in good condition, and securely closed when not in use[9][10].

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and a description of the contents[9].

  • Professional Disposal: Final disposal must be carried out by a licensed hazardous waste management company that can provide documentation and ensure compliance with all federal, state, and local regulations[2][8].

Operational Protocol: Waste Collection and Storage

This protocol details the step-by-step process for handling this compound waste within the laboratory.

Required Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., Nitrile rubber)[11].

  • Safety goggles or a face shield conforming to EN166 or OSHA standards[4][11].

  • A fully-buttoned laboratory coat[12].

  • All handling of the solid or its solutions should occur within a certified chemical fume hood to minimize inhalation risk[10][12].

Step-by-Step Waste Collection:

  • Container Selection: Designate a specific, compatible waste container for this compound waste. This should be a sealable, airtight container made of a material that will not react with the chemical.

  • Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must include the full chemical name ("this compound") and a clear indication of the hazards (e.g., "Toxic," "Irritant").

  • Waste Addition: Add waste to the container inside a chemical fume hood. Avoid overfilling.

  • Secure Closure: After adding waste, securely close the container to prevent spills or the release of vapors[9].

  • Segregated Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area away from incompatible materials, particularly strong oxidizing agents, acids, and bases[10]. The storage area should be clearly marked as a "Hazardous Waste Accumulation Area."

Data Summary: Hazard Profile

The following table summarizes the anticipated hazard classifications for this compound based on analogous chemical structures.

Hazard ClassificationCategoryPrecautionary Statement Codes
Acute Toxicity (Oral)HarmfulH302[1]
Skin Corrosion/IrritationCategory 2H315[1][2]
Serious Eye Damage/IrritationCategory 2 / 2AH319[1][2]
Specific Target Organ ToxicityMay cause respiratory irritationH335[1][11]
Hazardous to the Aquatic EnvironmentHarmful with long-lasting effectsH412[1]

Emergency Procedures: Spill and Decontamination

Accidental spills must be managed immediately and safely. The response depends on the scale of the spill.

Minor Spill Protocol (Contained within a Fume Hood)
  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don the appropriate PPE as listed above.

  • Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite or cat litter[13]. Do not use combustible materials.

  • Collect Residue: Carefully scoop the absorbed material and place it into the designated hazardous waste container[13][14]. Avoid creating dust[14].

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone, methanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Report: Document the incident and report it to the laboratory supervisor or Environmental Health & Safety (EHS) department.

Major Spill Protocol (Outside of a Fume Hood)
  • Evacuate: Immediately evacuate the area and alert all nearby personnel.

  • Isolate: Secure the area to prevent entry. If the substance is volatile, close the door and increase ventilation to the outside if possible without spreading contamination to other areas[13].

  • Contact EHS: Call your institution's emergency EHS number or 911[10]. Provide the chemical name, location, and approximate quantity of the spill.

  • Do Not Attempt Cleanup: Only personnel with specialized training and appropriate respiratory protection should manage large spills[10].

Final Disposal Pathway

The final step is the transfer of the accumulated waste to a certified disposal facility.

  • Request Pickup: When the waste container is full or no longer in use, complete a chemical collection request form as required by your institution's EHS department[10].

  • Professional Handling: The waste will be collected by trained EHS personnel or a licensed hazardous waste contractor[8].

  • Treatment Method: For organic compounds like this compound, high-temperature incineration at a permitted facility is the most common and effective disposal method, as it ensures complete destruction of the hazardous material[6].

  • Documentation: Ensure you receive and retain all documentation, such as the hazardous waste manifest, from the disposal company. This is a critical part of regulatory compliance under RCRA[9].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing this compound waste.

G cluster_disposal Routine Disposal cluster_spill Accidental Spill start Waste Generated: This compound collect 1. Collect in a Labeled, Compatible Container start->collect Routine Operation assess 1. Assess Spill Size start->assess Spill Event store 2. Store in Designated Secondary Containment collect->store request 3. Request EHS Pickup store->request final_disposal Final Disposal by Licensed Contractor (e.g., Incineration) request->final_disposal minor_spill 2a. Minor Spill: Contain & Absorb assess->minor_spill Small & Contained major_spill 2b. Major Spill: Evacuate & Call EHS assess->major_spill Large or Uncontained decontaminate 3. Decontaminate Area minor_spill->decontaminate major_spill->final_disposal EHS Manages Disposal collect_spill 4. Collect All Materials as Hazardous Waste decontaminate->collect_spill collect_spill->request

Caption: Workflow for handling and disposal of this compound.

References

  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved from [Link]

  • Pyridine Standard Operating Procedure. (n.d.). Washington State University. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • EPA Hazardous Waste Management. (2024, April 29). Axonator. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. Retrieved from [Link]

  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Retrieved from [Link]

  • Pyridine: incident management. (n.d.). GOV.UK. Retrieved from [Link]

  • Decontamination procedures. (2012, July 17). University of Nottingham. Retrieved from [Link]

  • Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. Retrieved from [Link]

  • Spills and Emergencies. (n.d.). University of Pittsburgh Radiation Safety. Retrieved from [Link]

  • Watson: The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine. (n.d.). FCAD Group. Retrieved from [Link]

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Mastering the Unseen Threat: A Guide to Personal Protective Equipment for 2-Cyclopropyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Risks: A Profile of Nitropyridine Derivatives

Nitropyridine compounds are characterized by the presence of a nitro group (-NO2) on a pyridine ring. This chemical feature is the primary driver of their potential hazards. Safety data for analogous compounds like 2-chloro-5-nitropyridine and 2-fluoro-5-nitropyridine consistently highlight several key risks:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][4][5]

  • Acute Toxicity (Oral): Some nitropyridines are harmful or toxic if swallowed.[2][5][6]

Furthermore, organic nitro compounds can be thermally sensitive and may decompose exothermically, sometimes violently.[7] Pyridine and its derivatives can also be flammable and may react vigorously with strong oxidizing agents and acids.[8]

Given these potential hazards, a comprehensive PPE strategy is not just recommended; it is essential.

The Last Line of Defense: Your Personal Protective Equipment Protocol

The following table outlines the minimum required PPE for handling 2-Cyclopropyl-5-nitropyridine. The rationale behind each selection is grounded in the known hazards of similar compounds.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile gloves (minimum 4mil thickness)Provides a barrier against skin contact. For prolonged contact or handling larger quantities, double-gloving or using thicker, chemical-resistant gloves is advised.[9]
Eye Protection Tightly fitting safety goggles with side-shieldsProtects against splashes, dust, and vapors that can cause serious eye irritation or damage.[10]
Body Protection Flame-resistant laboratory coatProtects skin from accidental spills and is a safeguard against potential flammability.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMinimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[1][2][4][5] For operations that may generate significant dust or aerosols, a respirator may be necessary.
A Step-by-Step Guide to Safe Handling

Adherence to a strict protocol for donning and doffing PPE is critical to prevent cross-contamination and exposure.

PPE_Donning Start Start LabCoat 1. Don Flame-Resistant Lab Coat Start->LabCoat Gloves 2. Don Nitrile Gloves LabCoat->Gloves Goggles 3. Don Safety Goggles Gloves->Goggles End Ready for Handling Goggles->End PPE_Doffing Start Start (In Designated Area) Gloves 1. Remove Gloves Start->Gloves Goggles 2. Remove Goggles Gloves->Goggles LabCoat 3. Remove Lab Coat Goggles->LabCoat Wash 4. Wash Hands Thoroughly LabCoat->Wash

Figure 2: PPE Doffing Sequence
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants. Dispose of them in the appropriate chemical waste container.

  • Goggles: Remove your goggles by handling the strap, avoiding touching the front.

  • Lab Coat: Remove your lab coat, folding the contaminated side inward. Store it in a designated area for laundering.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans: A Cradle-to-Grave Approach

Safe handling of this compound extends beyond personal protection to include proper operational procedures and waste disposal.

Handling Procedures:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. [1][3][4]* Avoid creating dust when handling the solid form. * Keep the compound away from heat, sparks, and open flames.

  • Ground and bond containers when transferring material to prevent static discharge. * Do not eat, drink, or smoke in areas where the chemical is handled. [2] Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. [1][2][5]* Collect waste in a designated, labeled, and sealed container.

  • Do not dispose of this chemical down the drain.

Emergency Procedures: Preparing for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

In Case of Skin Contact:

  • Immediately remove all contaminated clothing. [5]2. Wash the affected area with plenty of soap and water for at least 15 minutes. [1][2][5]3. Seek medical attention if skin irritation occurs or persists. [1][2][3] In Case of Eye Contact:

  • Rinse cautiously with water for several minutes. [1][2][4]2. Remove contact lenses, if present and easy to do so. Continue rinsing. [1][2][4]3. Seek immediate medical attention. [2][3][4][5] In Case of Inhalation:

  • Move the person to fresh air and keep them in a position comfortable for breathing. [1][2][4]2. If the person feels unwell, call a poison center or doctor. [1][2] In Case of a Spill:

  • Evacuate the area and ensure adequate ventilation. 2. Wear appropriate PPE, including respiratory protection if necessary. 3. For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable container for disposal. [1]For liquid spills, use an inert absorbent material. [2]4. Clean the spill area thoroughly. By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence.

References

  • Jubilant Ingrevia Limited. (2021, February 25).
  • Fisher Scientific. (2025, December 18).
  • Jubilant Ingrevia. (2024, February 26).
  • Fisher Scientific. (2025, December 22).
  • Fisher Scientific. (2025, December 24).
  • TCI EUROPE N.V. (2024, December 9). SAFETY DATA SHEET: 2-Amino-4-methyl-3-nitropyridine.
  • GOV.UK. Nitrobenzene - Incident management. Retrieved from [Link]

  • PubChem. 3-Nitropyridine. Retrieved from [Link]

  • Gustin, J. L. (2002). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 6(5), 694-701.
  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. Retrieved from [Link]

  • GOV.UK. Pyridine: incident management. Retrieved from [Link]

  • Pipeline and Hazardous Materials Safety Administration. (2020). 2020 EMERGENCY RESPONSE GUIDEBOOK.
  • Agency for Toxic Substances and Disease Registry (ATSDR). Pyridine | ToxFAQs™. Retrieved from [Link]

  • Baklanov, A. M., & Chepanov, S. V. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 26(16), 4966.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.